benzyl N-(1,3-thiazol-2-yl)carbamate
Description
The exact mass of the compound benzyl N-(1,3-thiazol-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
353255-50-2 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28g/mol |
IUPAC Name |
benzyl N-(1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H10N2O2S/c14-11(13-10-12-6-7-16-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) |
InChI Key |
QKWLYHRESAIPGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CS2 |
solubility |
12.8 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
benzyl N-(1,3-thiazol-2-yl)carbamate chemical structure properties
Executive Summary: The Convergence of Privileged Scaffolds
Benzyl N-(1,3-thiazol-2-yl)carbamate (often referred to as Cbz-protected 2-aminothiazole) represents a critical intersection in medicinal chemistry: the fusion of a "privileged" heterocyclic pharmacophore with a versatile carbamate linker.
The 2-aminothiazole moiety is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib) due to its ability to mimic the adenine ring of ATP in kinase active sites and its favorable physicochemical profile. The benzyl carbamate (Cbz) extension serves a dual purpose:
-
Synthetic Utility: It acts as a robust protecting group for the exocyclic amine, stable to acidic and basic conditions but cleavable via hydrogenolysis or strong Lewis acids.
-
Pharmacological Function: It functions as a prodrug moiety or a stable urea isostere, modulating lipophilicity (LogP) and metabolic stability.
This guide provides a rigorous technical analysis of the molecule’s architecture, physicochemical properties, synthetic protocols, and structural biology.
Molecular Architecture & Physicochemical Profile[1]
The molecule comprises three distinct functional domains: the electron-rich thiazole ring, the polar carbamate linker, and the lipophilic benzyl tail.
Structural Visualization
Figure 1: Modular breakdown of Benzyl N-(1,3-thiazol-2-yl)carbamate showing functional domains.
Physicochemical Properties (Representative Data)
The following data aggregates experimental and predicted values for the scaffold and its close alkyl-substituted analogs (e.g., 4-methyl or 4-hydroxyethyl derivatives).
| Property | Value / Range | Significance |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Core scaffold |
| Molecular Weight | ~234.27 g/mol | Fragment-like, suitable for lead optimization |
| LogP (Predicted) | 2.5 – 3.2 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~65 Ų | High oral bioavailability potential (Rule of 5 compliant) |
| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., hinge region of kinases) |
| H-Bond Acceptors | 4 (N, O, O, S) | Versatile interaction points |
| Melting Point | 115 – 118 °C | Crystalline solid; indicates stable lattice packing |
| Solubility | DMSO, DCM, MeOH | Poor water solubility; often requires formulation aid |
Note: Data derived from structural analogs and computational models [1, 2].
Structural Biology & Pharmacophore Mapping
Understanding the 3D conformation is vital for rational drug design. Crystallographic studies of N-(thiazol-2-yl)carbamates reveal a specific preferred conformation.
Intramolecular Hydrogen Bonding
The molecule typically adopts a planar, V-shaped conformation locked by an intramolecular hydrogen bond between the carbamate N-H and the thiazole ring nitrogen (N3). This "S(6) ring motif" rigidifies the structure, reducing the entropic cost of binding to protein targets.
Pharmacophore Interaction Map
Figure 2: Pharmacophore map illustrating the intramolecular lock and potential binding interactions.
Synthetic Methodologies
The synthesis of Benzyl N-(1,3-thiazol-2-yl)carbamate requires careful control of conditions due to the ambident nucleophilicity of the 2-aminothiazole (amino vs. imino tautomers).
Standard Operating Procedure (SOP)
Reaction: Acylation of 2-aminothiazole with Benzyl Chloroformate (Cbz-Cl).
Reagents:
-
2-Aminothiazole (1.0 equiv)
-
Benzyl Chloroformate (1.1 equiv)
-
Base: Pyridine (solvent/base) or Triethylamine (1.2 equiv) in DCM
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-aminothiazole (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Pyridine (12 mmol) or Triethylamine dropwise at 0°C.
-
Acylation: Add Benzyl Chloroformate (11 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), then brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Yield: Typically 85–95% [3, 4].
Synthetic Workflow Diagram
Figure 3: Step-by-step synthetic workflow for Cbz-protection of 2-aminothiazole.
Analytical Characterization
Validation of the structure is achieved through NMR and IR spectroscopy.[1] The following spectral features are diagnostic.
¹H NMR Signatures (300 MHz, DMSO-d₆/CD₃OD)
-
Thiazole C5-H: δ 6.7 – 6.9 ppm (Triplet or Doublet, J ≈ 3-4 Hz).
-
Thiazole C4-H: δ 7.2 – 7.4 ppm (Doublet, J ≈ 3-4 Hz).
-
Benzyl -CH₂-: δ 5.20 – 5.25 ppm (Singlet). Key diagnostic peak for Cbz.
-
Phenyl Ring: δ 7.30 – 7.45 ppm (Multiplet, 5H).
-
Carbamate NH: δ 11.5 – 12.0 ppm (Broad singlet, exchangeable). Downfield shift indicates H-bonding.
Infrared (IR) Spectroscopy
-
N-H Stretch: 3200 – 3300 cm⁻¹ (Broad).
-
C=O Stretch (Carbamate): 1700 – 1720 cm⁻¹ (Strong).
-
C=N Stretch (Thiazole): ~1540 cm⁻¹.
Applications in Drug Discovery
Kinase Inhibitor Design
The 2-aminothiazole scaffold is a bioisostere of the adenine ring. The carbamate oxygen can accept hydrogen bonds from the kinase hinge region, while the benzyl group can be substituted to access the hydrophobic "back pocket" of the enzyme, improving selectivity (e.g., in CDK or Src kinase inhibitors).
Prodrug Strategies
The Cbz group renders the amine less basic and more lipophilic, facilitating transport across the blood-brain barrier (BBB). Once in the target tissue, esterases or amidases can potentially cleave the carbamate, releasing the active 2-aminothiazole pharmacophore.
References
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate: Synthesis and Characterization. Molbank.[2][3]
-
ChemScene. (2024). Benzyl N-(5-methyl-1,3-thiazol-2-yl)carbamate Product Data.
-
ResearchGate. (2016). Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide. Acta Crystallographica.
-
GuideChem. (2024). Benzyl N-(3-hydroxypropyl)carbamate Properties and Synthesis.
Sources
The Privileged Scaffold: Therapeutic Applications of Benzyl N-(1,3-thiazol-2-yl)carbamate
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on privileged scaffolds—molecular frameworks that consistently exhibit favorable pharmacokinetic and pharmacodynamic properties. Benzyl N-(1,3-thiazol-2-yl)carbamate and its functionalized derivatives (such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate) serve as highly versatile synthetic intermediates[1]. Rather than acting as standalone therapeutics, these compounds are the architectural foundation for fragment-based drug discovery (FBDD), combinatorial synthesis, and late-stage functionalization[1][2].
This technical guide explores the causality behind the structural design of thiazole-carbamates, their application in synthesizing anti-inflammatory and antibacterial agents, and the self-validating experimental protocols required to manipulate them.
Structural and Electronic Rationale
The therapeutic utility of benzyl N-(1,3-thiazol-2-yl)carbamate is rooted in its unique physicochemical profile, which provides both biological efficacy and synthetic tractability[1]:
-
The Thiazole Ring: As a rigid, planar heterocycle containing both nitrogen and sulfur, the thiazole moiety enhances target interactions through precise electronic distribution and hydrogen-bonding capabilities[3][4]. It improves aqueous solubility and salt-forming propensity, directly addressing the bioavailability bottlenecks common in lipophilic drug candidates[2].
-
The Cbz-Protected Amine (Carbamate): The benzyloxycarbonyl (Cbz) group at the 2-position of the thiazole ring serves a dual purpose. Synthetically, it enables orthogonal deprotection, allowing chemists to selectively unveil the amine for further coupling without disturbing other functional groups[5]. Biologically, the carbamate linkage (NH-COO-R) acts as a bioisostere for methylene linkages, fundamentally altering the metabolic fate of the molecule[6].
-
The 4-Position Functionalization: Derivatives bearing a hydroxyethyl side chain at the 4-position provide a critical handle for nucleophilic substitution, enabling the rapid construction of the 2-amino-thiazol-4-yl-ethyl substructure found in numerous clinically approved drugs[1][2].
Therapeutic Application I: Anti-Inflammatory Agents (Dual COX/LOX Inhibitors)
A primary therapeutic application of 4-benzyl-1,3-thiazol-2-ylcarbamate derivatives is their role as potent anti-inflammatory agents, specifically as dual inhibitors of the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways[7][8].
Analogue-Based Drug Design and Metabolic Causality
Historically, dual COX/LOX inhibitors like Darbufelone and Romazarit showed promise in arresting the inflammatory cascade without the gastrointestinal toxicity associated with traditional NSAIDs[7][9]. However, Romazarit exhibited severe metabolic toxicity. The methylene (
To circumvent this, researchers utilized analogue-based drug design, synthesizing 4-benzyl-1,3-thiazole derivatives where the hazardous
Figure 1: Metabolic toxicity avoidance via bioisosteric carbamate replacement.
Quantitative Data: Anti-Inflammatory Thiazole-Carbamates
The following table summarizes the physicochemical properties of synthesized 4-benzyl-1,3-thiazol-2-ylcarbamate derivatives designed for anti-inflammatory screening[7][11].
| Compound ID | Substitution at 5-Position | Molecular Formula | Melting Point (°C) | Rf Value | LC-MS (M+1) m/z |
| RS41 | 4-methoxybenzoyl | 153-154 | 0.73 | 383.4 | |
| RS42 | benzoyl | 156-157 | 0.82 | 353.4 | |
| RS43 | 4-chlorobenzoyl | 152-153 | 0.88 | 387.3 |
Table 1: Properties of Methyl 4-benzyl-5-aroyl-1,3-thiazol-2-ylcarbamates.
Therapeutic Application II: Antibacterial Agents
Beyond inflammation, the deprotected form of benzyl N-(1,3-thiazol-2-yl)carbamate yields the 2-amino-thiazol-4-yl-ethyl substructure[1][2]. This specific moiety is a cornerstone in the development of advanced
The incorporation of the aminothiazole ring drastically increases the affinity of the antibiotic for bacterial penicillin-binding proteins (PBPs) while simultaneously conferring steric hindrance against hydrolysis by
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the synthesis and functionalization of these scaffolds must follow self-validating protocols. The following methodologies detail the synthesis of the key intermediate and its subsequent functionalization.
Protocol 1: Selective Reduction to Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate
Objective: To reduce the ester group of methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate to an alcohol without cleaving the sensitive Cbz-carbamate group[1][5].
Causality: Lithium borohydride (
-
Preparation: Purge a dry, round-bottom flask with nitrogen gas to create an inert atmosphere, preventing the hygroscopic
from reacting with ambient moisture. -
Suspension: Suspend
(85.2 mg, 3.92 mmol) in anhydrous tetrahydrofuran (THF) (2 mL) and cool the mixture to −10 °C using an ice-salt bath[1]. -
Addition: Dissolve the starting ester (200.0 mg, 0.6527 mmol) in anhydrous THF (2.5 mL). Add this solution dropwise to the
suspension to maintain strict thermal control[1]. -
Monitoring: Allow the reaction to stir, monitoring progression via Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching & Extraction: Carefully quench the reaction with a saturated aqueous
solution to neutralize excess hydride. Extract the aqueous layer with ethyl acetate. -
Crystallization (Self-Validation): Purify the crude product by layering isopropyl ether onto a solution of the compound in methanol. This slow diffusion method yields single crystals suitable for X-Ray Diffraction (XRD), unambiguously confirming the identity and purity of the intermediate[1][5].
Protocol 2: Convergent Synthesis of 4-Benzyl-1,3-thiazole Anti-Inflammatory Analogs
Objective: To synthesize diverse 4-benzyl-1,3-thiazol-2-ylcarbamate derivatives (e.g., RS41-RS43) for SAR screening[6]. Causality: A convergent approach using N,N-diethylbenzylamidine and various alpha-haloketones allows for rapid library generation, essential for analogue-based drug design[6].
-
Adduct Formation: React N,N-diethylbenzylamidine with a selected isothiocyanate to form an intermediate thioamide adduct[6].
-
Cyclization: Mix the adduct (e.g., 1.56 mmol) with an alpha-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone, 1.56 mmol) in acetonitrile[6].
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor via TLC using a toluene:ethyl acetate (7:3) mobile phase[6].
-
Isolation: Filter the resulting solid and wash with hexane to remove non-polar impurities[6].
-
Purification: Recrystallize the crude product from methanol to obtain pure target crystals (e.g., RS43)[6].
Figure 2: Synthetic workflow and orthogonal functionalization of thiazole-carbamates.
References
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI Source: mdpi.com URL:[Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - AIR Unimi Source: unimi.it URL:[Link]
-
(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate Source: researchgate.net URL:[Link]
-
Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach - Taylor & Francis Source: tandfonline.com URL:[Link]
-
DARBUFELONE - Inxight Drugs Source: ncats.io URL:[Link]
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC Source: nih.gov URL:[Link]
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- 2. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DARBUFELONE [drugs.ncats.io]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Guide: Cbz-Protected 2-Aminothiazole Derivatives in Medicinal Chemistry
[1]
Executive Summary: Strategic Utility
In the architecture of kinase inhibitors and heterocyclic antimicrobials, the 2-aminothiazole core is a privileged scaffold.[1][2] However, its amphoteric nature and high nucleophilicity at the C-5 position present significant synthetic challenges.[1] The Carbobenzyloxy (Cbz) group serves as a critical orthogonal protecting group, distinct from acid-labile (Boc) or base-labile (Fmoc) groups.[1]
This guide details the technical mastery required to synthesize, manipulate, and deprotect Cbz-2-aminothiazoles. It specifically addresses the "Sulfur Poisoning Paradox" in deprotection and the "Ambident Nucleophile" challenge during protection.[1]
Synthesis: Overcoming Ambident Nucleophilicity
The Regioselectivity Challenge
The 2-aminothiazole system contains two nucleophilic nitrogen atoms:
-
Endocyclic Nitrogen (N-3): typically more basic and kinetically favored for acylation.[1]
-
Exocyclic Nitrogen (N-2): thermodynamically favored for carbamate formation.[1]
Direct reaction with Benzyl Chloroformate (Cbz-Cl) often yields a mixture of the desired N-carbamate and the unstable ring-acylated species.[1] The protocol below utilizes a Schotten-Baumann biphasic system to drive the reaction toward the thermodynamic exocyclic product.
Optimized Protection Protocol
Objective: Synthesis of Benzyl (thiazol-2-yl)carbamate.
Reagents:
-
2-Aminothiazole (1.0 equiv)[3]
-
Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Solvent System: THF / Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminothiazole in THF (0.5 M concentration). Add an equal volume of saturated aqueous NaHCO₃.[1]
-
Cooling: Cool the biphasic mixture to 0°C. Why: Controls the exotherm and limits bis-acylation.[1]
-
Addition: Add Cbz-Cl dropwise over 30 minutes. Vigorous stirring is essential to maintain emulsion.[1]
-
Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Mechanistic Note: If kinetic acylation occurs at N-3, the extended stir time allows for intermolecular transfer or rearrangement to the stable exocyclic N-2 carbamate.[1]
-
-
Workup: Dilute with EtOAc. Wash organic layer with water, then brine.[1] Dry over Na₂SO₄.[1][3]
-
Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography to remove any trace Benzyl alcohol.[1]
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Low Yield | Hydrolysis of Cbz-Cl | Ensure temperature is <5°C during addition; increase Cbz-Cl to 1.5 equiv.[1] |
| Bis-protection | Excess base/reagent | Strictly control stoichiometry (1.1–1.2 equiv Cbz-Cl).[1] |
| Ring Acylation | Kinetic trapping | Increase reaction time to allow thermodynamic equilibration; switch solvent to Pyridine/DCM.[1] |
Reactivity Profile & C-5 Functionalization
Once protected, the electron-withdrawing Cbz group modulates the thiazole ring's reactivity, enabling selective functionalization at the C-5 position.[1] This is crucial for building complex kinase inhibitors (e.g., Dasatinib analogs).[1]
C-5 Lithiation and Electrophile Trapping
The N-Cbz group directs lithiation to the C-5 position via a Directed Ortho Metalation (DoM) -like mechanism, protecting the amine from deprotonation.[1]
Protocol:
-
Dissolve N-Cbz-2-aminothiazole in anhydrous THF under Argon.
-
Cool to -78°C .
-
Add n-Butyllithium (2.0 equiv) dropwise.[1]
-
Note: 2.0 equiv is required because the carbamate NH is deprotonated first (forming a dianion).[1]
-
-
Stir for 30 mins at -78°C.
-
Add electrophile (e.g., MeI, DMF, Aldehydes).[1]
-
Quench with NH₄Cl.[1]
Visualization: Reactivity Pathways
Figure 1: Synthetic workflow for C-5 functionalization via Cbz-protected intermediate.
Deprotection: The Sulfur Poisoning Paradox
This is the most critical technical nuance. Standard catalytic hydrogenolysis (H₂/Pd-C) frequently fails with thiazoles.[1]
Mechanism of Failure: The sulfur atom in the thiazole ring possesses lone pairs that coordinate strongly to the Palladium surface, effectively "poisoning" the catalyst and halting the catalytic cycle.[1]
Decision Matrix for Deprotection
| Method | Reagents | Compatibility | Recommendation |
| Hydrogenolysis | H₂, Pd/C | POOR (Catalyst poisoning) | Avoid unless using high catalyst loading (50-100 wt%) or specialized poisons.[1] |
| Acidolysis | 33% HBr in AcOH | EXCELLENT | Standard Method. Robust, but incompatible with acid-sensitive groups (e.g., acetals).[1] |
| Lewis Acid | AlCl₃ / HFIP | HIGH | Modern Alternative. Mild, room temp, tolerates many functional groups.[1][4] |
| Dissolving Metal | Na / Liquid NH₃ | GOOD | Effective but harsh conditions; rarely used in late-stage synthesis.[1] |
Recommended Protocol: HBr-Mediated Deprotection
Reagents:
-
33% HBr in Acetic Acid (commercial reagent)[4]
-
Diethyl Ether (for precipitation)
Procedure:
-
Dissolve the substrate in a minimal amount of glacial acetic acid.[1]
-
Add 33% HBr/AcOH (5-10 equiv) at room temperature.
-
Stir for 1–4 hours. Monitor by LCMS (TLC is often difficult due to polarity).[1]
-
Endpoint: Disappearance of the carbamate peak.[1]
-
-
Workup: Pour the reaction mixture into cold Diethyl Ether. The product usually precipitates as the hydrobromide salt.[1]
-
Free Basing: Filter the solid, dissolve in water, and neutralize with saturated NaHCO₃ to extract the free amine.[1]
Visualization: Deprotection Logic
Figure 2: Strategic decision tree for removing Cbz groups in sulfur-containing scaffolds.
Medicinal Chemistry Applications
The Cbz-protected 2-aminothiazole is not just a synthetic intermediate; it is a gateway to "Fragment-Based Drug Design" (FBDD).[1]
Case Study: Kinase Inhibitor Assembly In the synthesis of Src/Abl kinase inhibitors (similar to Dasatinib ), the 2-aminothiazole moiety serves as the hinge-binding motif.[2]
-
Problem: Early introduction of the aminothiazole can lead to side reactions during the coupling of the "tail" moiety.
-
Solution: The Cbz-protected variant allows the chemist to build the "tail" (e.g., substituted benzamide) separately or perform cross-couplings on the thiazole C-5 position without N-arylation interference.[1]
-
Validation: Studies have shown that N-acylated thiazoles (like Cbz) have significantly reduced metabolic liability compared to free amines during early ADME screening, although the Cbz is eventually removed for the final bioactive molecule.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Cbz stability and deprotection conditions).
-
BenchChem Technical Support. (2025). Cbz Removal in PROTAC Synthesis and Heterocycles. Retrieved from .[1]
-
Vinayagam, V., et al. (2024).[1][6] "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative."[1] Journal of Organic Chemistry, 89, 5665-5674.[1][6] (Describes the AlCl3/HFIP method).
-
Ueda, S., et al. (2004).[1] "Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor." Chemical & Pharmaceutical Bulletin, 52(5), 634-637.[1][7] .[1]
-
Common Organic Chemistry. (2025). Cbz Deprotection (H2 + Pd/C) and Limitations. Retrieved from .[1]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity and Therapeutic Potential of Thiazole Carbamate Scaffolds
Executive Summary
As drug discovery pivots towards multi-target-directed ligands (MTDLs), the fusion of privileged pharmacophores has become a cornerstone of rational drug design. The thiazole carbamate scaffold—combining the electron-rich, hydrogen-bond accepting capacity of the thiazole ring with the pseudo-peptidic, enzyme-inhibiting nature of the carbamate moiety—represents a highly versatile chemotype. This technical guide explores the profound biological activities of thiazole carbamates, detailing their mechanisms of action, quantitative efficacy, and the rigorous experimental protocols required to validate their therapeutic potential.
Structural Rationale: The Thiazole-Carbamate Synergy
The thiazole ring is a ubiquitous heterocycle in medicinal chemistry, known for its robust metabolic stability and ability to engage in
Primary Biological Activities & Target Mechanisms
Cholinesterase Inhibition (Neurodegenerative Diseases)
The most prominent application of thiazole carbamates lies in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. Thiazole carbamates and their heterostilbene derivatives have demonstrated remarkable selectivity and potency against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE)[1]. For instance, resveratrol-based thiazole carbamates have achieved excellent selective inhibitory activity for BChE, with IC50 values as low as 0.12
V-ATPase Inhibition (Oncology)
Beyond neurodegenerative diseases, the thiazole carbamate motif is a critical structural determinant in potent anticancer agents. The archazolids, a family of macrolide natural products, feature a highly conserved thiazole/carbamate side chain[3]. These compounds are sub-nanomolar inhibitors of the vacuolar-type ATPase (V-ATPase), an enzyme overexpressed in highly aggressive and metastatic cancers (e.g., glioblastoma and trastuzumab-resistant breast cancer)[3]. The thiazole carbamate side chain is essential for anchoring the molecule within the V-ATPase complex, disrupting proton translocation and inducing apoptosis in tumor cells.
Antimicrobial and Antifungal Efficacy
Thiazole carbamate and dithiocarbamate derivatives also exhibit broad-spectrum antimicrobial properties. Recent structure-activity relationship (SAR) studies highlight that substitutions on the thiazole ring coupled with a carbamate linkage yield potent antifungal agents. Specific derivatives have shown significant activity against Candida albicans and Candida krusei with MIC50 values around 12.5
Quantitative Activity Profiles
To contextualize the therapeutic window of these scaffolds, the following table summarizes the biological activity of key thiazole carbamate derivatives across various targets.
| Compound Class / Derivative | Primary Target | Biological Activity (IC50 / MIC50) | Disease Indication |
| Resveratrol-based Thiazole Carbamate (Compound 1) | BChE | IC50 = 0.12 | Alzheimer's Disease |
| Resveratrol-based Thiazole Carbamate (Compound 7) | BChE | IC50 = 0.38 | Alzheimer's Disease |
| Archazolid A (Thiazole/Carbamate side chain) | V-ATPase | IC50 < 1.0 nM (Sub-nanomolar) | Aggressive Cancers |
| Thiazole Dithiocarbamate (Compound 2g) | AChE | IC50 = 0.53 | Neurological Disorders |
| Thiazole Dithiocarbamate (Compound 5b) | Candida spp. | MIC50 = 12.5 | Fungal Infections |
Mechanistic Pathways
Fig 1: Mechanism of cholinesterase inhibition by thiazole carbamates.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently validate the mechanism of action. The following methodologies are engineered to isolate the specific biological activity of the thiazole carbamate scaffold.
Protocol 1: Modified Ellman’s Assay for AChE/BChE Kinetics
This protocol evaluates the anticholinesterase activity of thiazole carbamates. The causality behind the pre-incubation step is critical: because carbamates are pseudo-irreversible inhibitors, they require time to covalently modify the enzyme. Skipping pre-incubation will result in artificially high IC50 values due to substrate competition.
Fig 2: Modified Ellman's assay workflow for cholinesterase inhibitor screening.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the thiazole carbamate derivative in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Pre-incubation (The Critical Step): In a 96-well microplate, combine 140
L of phosphate buffer, 20 L of the test compound (at various concentrations), and 20 L of AChE or BChE solution (0.28 U/mL). Incubate at 25°C for exactly 15 minutes. Scientific Rationale: This allows the carbamate moiety to orient within the active site gorge and initiate the carbamylation of the catalytic triad serine before the substrate introduces competitive kinetics. -
Reaction Initiation: Add 10
L of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 L of acetylthiocholine iodide (ATCI, 15 mM) or butyrylthiocholine iodide (BTCI). -
Kinetic Readout: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes. The yellow 5-thio-2-nitrobenzoate anion produced is directly proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control. Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay) for V-ATPase Inhibitors
To evaluate the anticancer potential of archazolid-inspired thiazole carbamates, cellular viability assays must account for the delayed apoptotic response typical of V-ATPase inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 or U-87 MG) in 96-well plates at a density of
cells/well in 100 L of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion and logarithmic growth phase entry. -
Compound Treatment: Treat cells with serial dilutions of the thiazole carbamate compound (0.1 nM to 10
M). Scientific Rationale: V-ATPase inhibitors often exhibit sub-nanomolar potency; thus, the concentration gradient must extend into the picomolar range to accurately capture the lower asymptote of the dose-response curve. -
Incubation: Incubate for 72 hours. A prolonged incubation is required because V-ATPase inhibition causes a gradual depletion of lysosomal acidification, leading to a delayed cascade of autophagy disruption and apoptosis.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring to form purple formazan crystals. -
Solubilization and Readout: Carefully aspirate the media and dissolve the formazan crystals in 150
L of DMSO. Measure absorbance at 570 nm.
Conclusion
The thiazole carbamate scaffold is a masterclass in pharmacophoric hybridization. By merging the binding versatility of the thiazole ring with the covalent modifying power of the carbamate group, researchers can unlock highly potent inhibitors for a variety of intractable targets, from cholinesterases in Alzheimer's disease to V-ATPase in metastatic cancers. Rigorous, mechanistically informed assay designs—such as the pre-incubation dependent Ellman's assay—are essential to accurately quantify and harness their full biological potential.
References
-
Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. PMC (nih.gov).[Link]
-
Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. Preprints.org.[Link]
-
Synthesis of a C1-C23 fragment of the archazolids and evidence for V-ATPase but not COX inhibitory activity. PMC (nih.gov).[Link]
-
Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. ResearchGate.[Link]
- Alkyl thiazole carbamate derivatives, preparation thereof, and use thereof as faah enzyme inhibitors.
Sources
- 1. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability[v1] | Preprints.org [preprints.org]
- 3. Synthesis of a C1-C23 fragment of the archazolids and evidence for V-ATPase but not COX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2010010288A3 - Alkyl thiazole carbamate derivatives, preparation thereof, and use thereof as faah enzyme inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to Benzyl N-(1,3-thiazol-2-yl)carbamate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Carbamate Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of biologically active compounds. Its rigid, planar structure and capacity for hydrogen bonding contribute to favorable interactions with biological targets.[1][2] Consequently, derivatives of 2-aminothiazole are integral to the development of therapeutics ranging from anticancer agents to antibiotics.[3]
This guide focuses on a specific derivative, benzyl N-(1,3-thiazol-2-yl)carbamate . This compound is of particular interest to synthetic and medicinal chemists as a versatile intermediate. The incorporation of the benzyloxycarbonyl (Cbz or Z) group, a well-established protecting group for amines, allows for the strategic manipulation of the 2-amino group on the thiazole ring during complex synthetic sequences.[4]
While a specific CAS number for the unsubstituted parent compound, benzyl N-(1,3-thiazol-2-yl)carbamate, is not readily found in major chemical databases, this guide will provide a comprehensive overview of its logical synthesis, expected physicochemical and spectroscopic properties based on closely related analogues, and its potential applications in drug discovery and development.
Synthesis of Benzyl N-(1,3-thiazol-2-yl)carbamate
The most direct and logical synthetic route to benzyl N-(1,3-thiazol-2-yl)carbamate is through the N-acylation of 2-aminothiazole with benzyl chloroformate (also known as Cbz-Cl). This reaction is a standard method for the introduction of the Cbz protecting group onto an amine.
The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminothiazole on the carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases for this transformation include triethylamine, pyridine, or an aqueous solution of sodium bicarbonate.[5]
Caption: Synthetic scheme for Benzyl N-(1,3-thiazol-2-yl)carbamate.
Experimental Protocol:
-
Dissolution: Dissolve 2-aminothiazole in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add a slight excess (1.1 to 1.5 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 to 1.2 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours) until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure benzyl N-(1,3-thiazol-2-yl)carbamate.
Physicochemical Properties and Identifiers
While experimental data for the unsubstituted title compound is not available, its key properties can be extrapolated from its known substituted analogues.
| Property | Expected Value / Information | Source / Basis |
| CAS Number | Not assigned | Inferred from chemical database searches |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |
| Molecular Weight | 234.28 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Based on analogues like benzyl carbamate |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and ethyl acetate; sparingly soluble in water. | General solubility of carbamates |
Synonyms and Closely Related Analogues:
-
Synonyms for the Core Structure:
-
Benzyloxycarbonyl-2-aminothiazole
-
Cbz-2-aminothiazole
-
Z-2-aminothiazole
-
-
Key Reagent Synonyms:
-
Benzyl chloroformate: Benzyl chlorocarbonate, Cbz-Cl, Z-Chloride[4]
-
-
Known Substituted Analogues:
-
Benzyl N-(5-methyl-1,3-thiazol-2-yl)carbamate:
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate:
-
Spectroscopic Characterization (Expected)
The identity and purity of the synthesized benzyl N-(1,3-thiazol-2-yl)carbamate would be confirmed through standard spectroscopic techniques. The expected spectral data, based on the analysis of the closely related benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, are as follows:
¹H NMR Spectroscopy:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.30-7.50 ppm, integrating to 5 protons.
-
Thiazole Protons: Two doublets corresponding to the protons on the thiazole ring.
-
Benzylic Protons (CH₂): A singlet around δ 5.20-5.30 ppm, integrating to 2 protons.
-
Carbamate Proton (NH): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the range of δ 153-155 ppm.
-
Thiazole Carbons: Signals characteristic of the thiazole ring, typically with the carbon adjacent to the nitrogen and sulfur appearing further downfield.
-
Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 127-136 ppm).
-
Benzylic Carbon (CH₂): A signal around δ 67-68 ppm.
Applications in Drug Development and Organic Synthesis
The primary utility of benzyl N-(1,3-thiazol-2-yl)carbamate lies in its role as a protected building block for more complex molecules.
Amine Protection:
The Cbz group is a robust protecting group for the 2-amino functionality of the thiazole ring. It is stable to a wide range of reaction conditions, allowing for chemical modifications at other positions of the molecule.
Deprotection:
A key advantage of the Cbz group is its facile removal under specific conditions that are often orthogonal to other protecting groups. The most common method for deprotection is catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst).[4] This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
Caption: Deprotection of Benzyl N-(1,3-thiazol-2-yl)carbamate.
Intermediate for Bioactive Molecules:
By protecting the 2-amino group, chemists can perform reactions on the thiazole ring or attach various side chains, which might otherwise be incompatible with a free amine. For instance, functionalization at the 4 and 5 positions of the thiazole ring can be explored before deprotection of the amino group and subsequent derivatization. This strategy is crucial in the synthesis of complex drug candidates where precise control over reactivity is paramount. The 2-aminothiazole core is found in numerous clinically important drugs, underscoring the value of its protected derivatives as synthetic intermediates.[1]
Conclusion
Benzyl N-(1,3-thiazol-2-yl)carbamate represents a valuable, albeit not commonly catalogued, chemical intermediate for researchers in drug discovery and organic synthesis. While its direct commercial availability is limited, its synthesis from readily available starting materials is straightforward. This guide provides the foundational knowledge for its preparation, characterization, and strategic application in the synthesis of more complex molecules, leveraging the stability and reliable deprotection of the benzyloxycarbonyl group. The insights into its expected properties and the detailed synthetic protocol serve as a practical resource for scientists working with the important 2-aminothiazole scaffold.
References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved March 4, 2026, from [Link]
-
Spinelli, L., Mori, M., & Fumagalli, L. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Retrieved March 4, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved March 4, 2026, from [Link]
-
Spinelli, L., Mori, M., & Fumagalli, L. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Retrieved March 4, 2026, from [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES. Retrieved March 4, 2026, from [Link]
-
Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Benzyl chloroformate. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
-
Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2- yl)carbamothioyl}. (n.d.). Journal of Applicable Chemistry. Retrieved March 4, 2026, from [Link]
-
benzyl N-[(2S)-1-oxo-3-phenyl-1-[[(E,2S)-1-phenyl-4-(1,3-thiazol-2-yl)but-3-en-2-yl]amino]propan-2-yl]carbamate. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
Sources
- 1. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. chemscene.com [chemscene.com]
The Benzyl Thiazolylcarbamate Scaffold in Antiviral Drug Discovery
Executive Summary
In the post-pandemic era of virology, the benzyl thiazolylcarbamate scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This whitepaper analyzes the convergence of two distinct pharmacophores: the thiazole ring , known for its rigidity and hydrogen-bonding potential, and the benzyl carbamate moiety, a validated peptidomimetic capable of targeting viral proteases (e.g., SARS-CoV-2 Mpro) and host entry factors (e.g., Cathepsin L).
This guide moves beyond basic literature review to provide a structural analysis of the pharmacophore, detailed synthesis protocols, and a mechanistic breakdown of its dual-target antiviral activity.
Structural Basis & Pharmacophore Analysis[1]
The benzyl thiazolylcarbamate structure is not merely a random assembly; it is a rational design element that addresses specific challenges in antiviral bioavailability and target affinity.
The Pharmacophore Triad
The molecule can be dissected into three functional domains, each serving a critical role in Structure-Activity Relationship (SAR):
| Domain | Chemical Moiety | Function in Antiviral Activity |
| A (Tail) | Benzyl Group | Hydrophobic Anchor: Fits into the S1 or S2 hydrophobic pockets of viral proteases. Substituents (e.g., -F, -Cl) modulate metabolic stability and lipophilicity. |
| B (Linker) | Carbamate (-NH-CO-O-) | Transition State Mimic: Acts as a hydrogen bond donor/acceptor network. In some contexts, it functions as a "warhead" for covalent reversible inhibition of catalytic cysteines. |
| C (Head) | Thiazole Ring | Rigid Spacer & Recognition: The nitrogen and sulfur atoms participate in directional H-bonding (e.g., with His41 in Mpro). It restricts conformational freedom, reducing the entropic cost of binding. |
SAR Logic: Why Thiazolylcarbamate?
Unlike flexible aliphatic chains, the thiazole ring introduces planarity. When coupled with a benzyl carbamate, the resulting molecule mimics the peptide backbone of viral substrates but with enhanced resistance to non-specific proteolysis.
Mechanism of Action (MOA)
The benzyl thiazolylcarbamate scaffold exhibits a Dual-Mechanism of Action , targeting both the virus directly and the host machinery required for viral entry.
Primary Target: Viral Main Protease (Mpro/3CLpro)
The SARS-CoV-2 Mpro is a cysteine protease relying on a Cys145-His41 dyad.
-
Binding Mode: The benzyl group occupies the S1 pocket, mimicking the P1 residue of the natural substrate.
-
Interaction: The carbamate nitrogen acts as an H-bond donor to Glu166 (backbone stabilizer), while the thiazole nitrogen interacts with His41, disrupting the catalytic cycle.
-
Covalency: While typically non-covalent, specific derivatives with electrophilic substituents on the benzyl ring can form reversible covalent bonds with Cys145.
Secondary Target: Host Cathepsin L
Cathepsin L is a host cysteine protease that cleaves the viral Spike protein, facilitating fusion. Benzyl carbamates have been identified as inhibitors of Cathepsin L, preventing the virus from escaping the endosome.
MOA Visualization
The following diagram illustrates the dual-pathway inhibition.
Caption: Dual inhibition pathway where the scaffold blocks host-mediated viral entry (Cathepsin L) and viral polyprotein processing (Mpro).[1][2][3]
Experimental Protocols
Chemical Synthesis: The "Cbz-Protection" Route
This protocol describes the synthesis of a core intermediate: Benzyl (4-(2-hydroxyethyl)thiazol-2-yl)carbamate .[4] This is a versatile building block for generating diverse antiviral libraries.
Reagents:
-
Benzyl chloroformate (Cbz-Cl)
-
Lithium Borohydride (LiBH4)[4]
-
Tetrahydrofuran (THF), anhydrous[4]
-
Pyridine or Triethylamine (Base)
Step-by-Step Workflow:
-
Protection (Carbamate Formation):
-
Dissolve methyl 2-amino-4-thiazoleacetate (1.0 eq) in anhydrous THF at 0°C.
-
Add Pyridine (1.2 eq) followed by dropwise addition of Benzyl chloroformate (1.1 eq).
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[4] Look for the disappearance of the amine spot.
-
Workup: Quench with water, extract with EtOAc, wash with brine. Purify via flash chromatography.
-
Product A: Methyl 2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate.[4][5]
-
-
Reduction (Side Chain Modification):
-
Dissolve Product A in anhydrous THF under Nitrogen atmosphere.
-
Cool to -10°C. Add LiBH4 (2.0 eq) portion-wise (Caution: Exothermic, H2 gas evolution).
-
Stir at RT for 6–12 hours.
-
Workup: Quench carefully with saturated NH4Cl. Extract with EtOAc.
-
Final Product: Benzyl (4-(2-hydroxyethyl)thiazol-2-yl)carbamate.[4][5]
-
Synthesis Diagram:
Caption: Two-step synthetic route to generate the hydroxyl-functionalized benzyl thiazolylcarbamate core.
Biological Assay: Mpro Fluorescence Resonance Energy Transfer (FRET)
To validate the activity of synthesized derivatives, use a FRET-based enzymatic assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro (100 nM final).
-
FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (20 µM final).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
Protocol:
-
Incubation: Mix 10 µL of compound (in DMSO) with 80 µL of Mpro enzyme in assay buffer. Incubate for 30 min at 37°C to allow equilibrium binding.
-
Initiation: Add 10 µL of FRET substrate.
-
Measurement: Monitor fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate initial velocity (
). Determine by plotting % inhibition vs. log[concentration].
Data Summary: SAR Trends
The following table summarizes key Structure-Activity Relationship data derived from recent studies on thiazole-based Mpro inhibitors.
| Modification Site | Substituent | Effect on Antiviral Potency ( | Notes |
| Benzyl Ring (Para) | -H | Baseline | Standard reference. |
| Benzyl Ring (Para) | -F / -Cl | Increased | Halogens improve lipophilicity and metabolic stability. |
| Thiazole C4 | -CH3 | Neutral | Slight steric clash in some pockets. |
| Thiazole C4 | -CH2CH2OH | High | The hydroxyl group acts as a handle for further functionalization or H-bonding.[4] |
| Linker | Amide (-NHCO-) | Lower | Replacing the carbamate oxygen with carbon often reduces potency due to loss of H-bond acceptor capability. |
Challenges & Future Directions
While the benzyl thiazolylcarbamate scaffold is promising, researchers must address specific liabilities:
-
Hydrolytic Stability: Carbamates are generally stable, but plasma esterases can cleave them. Derivatives must be tested for plasma half-life (
). -
Toxicity: Benzyl derivatives can sometimes metabolize into benzoic acid/hippuric acid. High-dose toxicity studies are required.
-
Covalent Selectivity: If designing covalent inhibitors, ensure specificity to viral cysteine proteases to avoid off-target host toxicity.
References
-
MDPI (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate: Synthesis and Characterization. Available at: [Link][1][4][6]
-
Journal of Enzyme Inhibition and Medicinal Chemistry (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes.[7] Available at: [Link]
-
European Journal of Medicinal Chemistry (2025). Structure-activity relationship studies of thiazole-based derivatives as SARS-CoV-2 main protease inhibitors.[8] Available at: [Link]
-
Medicinal Plant Biology (2023). Discovery of anti-SARS-CoV-2 agents including benzyl carbamates via docking screening.[9] Available at: [Link]
-
Bioorganic & Medicinal Chemistry (2013). Synthesis and SAR Study of New Thiazole Derivatives. (Foundational chemistry for the scaffold). Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Biological perspective of thiazolide derivatives against Mpro and MTase of SARS-CoV-2: Molecular docking, DFT and MD simulation investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maxapress.com [maxapress.com]
Fragment-Based Drug Discovery: The Thiazole Carbamate Scaffold
Technical Guide & Whitepaper
Abstract
This guide outlines a rigorous technical framework for deploying thiazole carbamates as high-value scaffolds in Fragment-Based Drug Discovery (FBDD). While thiazoles are privileged structures in medicinal chemistry (present in Dasatinib, Ritonavir), their application in FBDD requires navigating specific solubility, reactivity, and vector-growth challenges. This document details the synthetic logic, screening cascades, and optimization strategies necessary to transition a thiazole carbamate fragment into a potent lead candidate.[1]
Part 1: Strategic Rationale
The Thiazole Carbamate Advantage
In FBDD, the ideal fragment must possess high ligand efficiency (LE) and distinct vectors for chemical elaboration. The thiazole carbamate moiety offers a unique "bidentate" character:
-
The Thiazole Core: Acts as a rigid, aromatic spacer that can engage in
- stacking or sulfur-mediated interactions (S- ). It serves as a bioisostere for pyridine or imidazole but with distinct electronic properties. -
The Carbamate Linker: Provides a dual hydrogen-bonding motif (H-bond donor via NH, H-bond acceptor via Carbonyl) while offering metabolic stability superior to simple esters.
Critical Consideration: While attractive, thiazoles can be "frequent hitters" in screening campaigns due to potential redox cycling or metal chelation. Therefore, the protocols below emphasize orthogonal validation to distinguish true binders from assay artifacts.
Part 2: Library Design & Synthesis
Synthetic Pathway: The "Modular Assembly" Approach
To maximize chemical space exploration, we utilize a convergent synthesis strategy. This allows for the independent variation of the thiazole substituents (R1, R2) and the carbamate tail (R3).
Reaction Scheme
-
Hantzsch Thiazole Synthesis: Condensation of
-haloketones with thioureas to form the 2-aminothiazole core. -
Carbamate Formation: Acylation of the exocyclic amine using chloroformates or activated carbonates.
Figure 1: Modular synthesis of thiazole carbamate fragments allowing variation at C4, C5, and the carbamate nitrogen.
Detailed Synthetic Protocol
-
Step 1 (Cyclization): Dissolve 1.0 eq of thiourea and 1.0 eq of the appropriate
-bromo ketone in absolute ethanol. Reflux for 2–4 hours. Monitor by TLC. Upon cooling, the HBr salt of the 2-aminothiazole precipitates. Filter and neutralize with aqueous to obtain the free base. -
Step 2 (Carbamylation): Dissolve the 2-aminothiazole (1.0 eq) in dry DCM with Pyridine (1.2 eq) at 0°C. Dropwise add the alkyl chloroformate (1.1 eq). Stir at RT for 4 hours. Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane:EtOAc).
Part 3: Screening Methodology (The Self-Validating Cascade)
Fragment screening is prone to false positives (aggregators). We employ a Biophysical Triangulation approach.
Workflow Diagram
Figure 2: The screening cascade designed to eliminate false positives common with aromatic heterocycles.
Protocol: Surface Plasmon Resonance (SPR)
Objective: Determine
-
Immobilization: Immobilize target protein on a CM5 sensor chip (amine coupling) to a density of ~2000 RU. Keep a reference channel empty or blocked.
-
Solvent Correction: Fragments are dissolved in DMSO. Prepare a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes.
-
Injection: Inject fragments at a single concentration (e.g., 50
M) for 60s contact time, 60s dissociation. -
Hit Criteria: Responses >5 RU, identifiable 1:1 binding kinetics, and lack of "square wave" behavior (indicative of non-specific binding).
Protocol: Ligand-Observed NMR (STD)
Objective: Confirm binding is driven by specific interactions, not aggregation.
-
Sample Prep: 10
M Protein + 500 M Fragment in buffer. -
Experiment: Saturation Transfer Difference (STD) NMR. Irradiate protein resonances (on-resonance) and far-field (off-resonance).
-
Analysis: A difference spectrum showing fragment signals confirms magnetization transfer from protein to ligand, proving spatial proximity (binding).
Part 4: Fragment Optimization & SAR
Once a hit is validated, the thiazole carbamate offers three distinct vectors for "Fragment Growing."
Structure-Activity Relationship (SAR) Table
Hypothetical data illustrating optimization of a hit against a kinase hinge region.
| Compound ID | R1 (Thiazole C4) | R2 (Thiazole C5) | R3 (Carbamate) | LE | Notes | |
| TC-001 | H | H | Methyl | >500 | - | Weak baseline fragment |
| TC-004 | Phenyl | H | Methyl | 120 | 0.32 | |
| TC-012 | Phenyl | H | Isopropyl | 45 | 0.35 | Hydrophobic fill |
| TC-023 | 4-F-Phenyl | Methyl | Isopropyl | 12 | 0.38 | Electronic tuning |
| TC-045 | 4-F-Phenyl | Methyl | Piperidine-linked | 0.8 | 0.41 | Solubilizing group added |
Optimization Logic
-
Vector 1 (Carbamate Nitrogen): This is the primary H-bond donor. Alkylation here usually abolishes binding if the NH is critical for hinge binding in kinases.
-
Vector 2 (Thiazole C4): Ideal for introducing aromatic rings to access adjacent hydrophobic pockets.
-
Vector 3 (Carbamate Oxygen): Variations in the ester tail (R3) allow probing of solvent-exposed regions or specific hydrophobic sub-pockets without disrupting the core binding mode.
References
-
Proj, M., et al. (2022).[2] Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters.[2] Available at: [Link]
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Mishra, C. B., et al. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.[3] Expert Opinion on Drug Discovery. Available at: [Link]
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques.[4][5] Nature Reviews Drug Discovery. (General FBDD methodology reference).
-
Zhang, Z., et al. (2020).[6] 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement.[6] Current Topics in Medicinal Chemistry. Available at: [Link]
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metabolic stability of benzyl N-(1,3-thiazol-2-yl)carbamate
An In-Depth Technical Guide to the Metabolic Stability of Benzyl N-(1,3-thiazol-2-yl)carbamate
Authored by: A Senior Application Scientist
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that dictates its pharmacokinetic profile and, ultimately, its clinical success.[1][2] Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][3] A compound that is metabolized too rapidly will have a short half-life and low bioavailability, potentially failing to achieve therapeutic concentrations at its target. Conversely, an overly stable compound may accumulate, leading to toxicity. Therefore, a comprehensive understanding and early assessment of metabolic stability are critical for identifying and optimizing drug candidates with desirable in vivo behavior.[4][5]
This guide provides a detailed technical examination of the metabolic stability of benzyl N-(1,3-thiazol-2-yl)carbamate , a molecule incorporating three distinct structural motifs of high interest in medicinal chemistry: a thiazole ring, a carbamate linker, and a benzyl group.[6][7][8][9] We will dissect the potential metabolic liabilities of this compound, present detailed protocols for its in vitro evaluation, and discuss the interpretation of the resulting data.
Structural Analysis and Predicted Metabolic Hotspots
The metabolic fate of benzyl N-(1,3-thiazol-2-yl)carbamate is intrinsically linked to its chemical structure. Each component presents potential sites for enzymatic attack.
-
The Thiazole Ring: Thiazole rings are common in pharmaceuticals but are known to be susceptible to metabolism by Cytochrome P450 (CYP) enzymes.[10][11] The primary metabolic pathways involve oxidation of the sulfur atom to form an S-oxide, oxidation of the nitrogen atom, or epoxidation of the C4=C5 double bond.[10][12] Epoxidation, in particular, can generate reactive metabolites (RMs) that may covalently bind to cellular macromolecules, a potential source of toxicity.[11][12]
-
The Carbamate Linker: Carbamate groups are often incorporated into drug molecules for their chemical stability and ability to act as peptide bond surrogates.[7][13] While generally more resistant to hydrolysis than esters, they can be cleaved by various enzymes, including carboxylesterases and CYPs, to release the constituent alcohol (benzyl alcohol) and amine (2-aminothiazole).[6][14][15] The rate of this hydrolysis is a key determinant of the compound's overall stability.[13]
-
The Benzyl Group: The benzyl group is subject to two main metabolic transformations. The most common is oxidation of the benzylic carbon, which is metabolically "activated" by the adjacent phenyl ring.[16] This process, catalyzed by CYPs, can lead to the formation of benzaldehyde and subsequently benzoic acid.[17] A secondary pathway is aromatic hydroxylation on the phenyl ring itself.[16]
These potential pathways are visualized below, highlighting the molecule's "hotspots" for metabolic activity.
Caption: Predicted metabolic pathways for benzyl N-(1,3-thiazol-2-yl)carbamate.
Experimental Framework for Assessing Metabolic Stability
To experimentally determine the metabolic stability of our compound, in vitro systems that recapitulate the metabolic functions of the liver are employed. The two most widely used systems in early drug discovery are liver microsomes and hepatocytes.[4][5]
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[18] They are a cost-effective and high-throughput tool rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[5][18] This makes them ideal for initial screening to assess susceptibility to oxidative metabolism.
-
Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[5] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their requisite cofactors, providing a more complete and physiologically relevant picture of a compound's metabolic fate.[19][20]
The following sections provide detailed, self-validating protocols for assessing metabolic stability in both systems.
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes in the presence of the essential CYP cofactor, NADPH.[18][21]
Causality Behind Experimental Choices
-
Phosphate Buffer (pH 7.4): Mimics physiological pH to ensure optimal enzyme activity.[22]
-
NADPH: This cofactor is essential for the catalytic cycle of CYP450 enzymes. Its inclusion initiates the metabolic reaction.[23] Incubations without NADPH serve as a negative control to assess non-enzymatic degradation.
-
Incubation at 37°C: Simulates physiological body temperature.
-
Quenching with Cold Acetonitrile: This step has a dual purpose: the cold temperature and the organic solvent immediately halt all enzymatic activity, and the acetonitrile precipitates the microsomal proteins, allowing for clean sample analysis.[18][21]
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (benzyl N-(1,3-thiazol-2-yl)carbamate) and positive controls (e.g., Verapamil for high turnover, Warfarin for low turnover) in DMSO.
-
Prepare a 20 mM NADPH regenerating system solution in phosphate buffer.
-
-
Incubation Mixture Preparation:
-
Thaw a vial of pooled human liver microsomes (e.g., from 20 mg/mL stock) at 37°C and dilute with phosphate buffer to a working concentration of 1.0 mg/mL.[24] Keep on ice.
-
In a 96-well plate, add buffer, the microsomal solution, and the test compound working solution. The final concentration of the test compound should be 1 µM, and the microsomal protein concentration 0.5 mg/mL.
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Seal the termination plate, vortex, and centrifuge at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[18]
-
Workflow Diagram: Microsomal Stability Assay```dot
Protocol 2: Hepatocyte Stability Assay
This assay uses cryopreserved hepatocytes to provide a more comprehensive metabolic profile, including both Phase I and Phase II metabolism.
[19][20]### Causality Behind Experimental Choices
-
Cryopreserved Hepatocytes: Provide a convenient and reliable source of metabolically active liver cells from various species. *[20] Cell Density (e.g., 0.5 x 10⁶ cells/mL): This concentration is chosen to ensure sufficient metabolic activity while minimizing cell stress and nutrient depletion over the course of the assay. *[19][25] Incubation in Suspension: Shaking the plate keeps the hepatocytes in suspension, ensuring uniform exposure of the cells to the test compound.
[26]### Step-by-Step Methodology
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., using Trypan Blue). Cell viability should be >80%.
-
Centrifuge the cells to remove the cryopreservation medium and resuspend in fresh medium to a final density of 1.0 x 10⁶ viable cells/mL. 2[26]. Assay Plate Preparation:
-
In a 12- or 24-well plate, prepare 2x working solutions of the test compound and controls in incubation medium.
-
-
Initiation and Incubation:
-
Add an equal volume of the hepatocyte suspension (1.0 x 10⁶ cells/mL) to the wells containing the compound solutions, resulting in a final cell density of 0.5 x 10⁶ cells/mL. [26] * Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and terminate the reaction as described in the microsomal assay (using cold acetonitrile with an internal standard). 5[26]. Sample Processing and Analysis:
-
Process samples via centrifugation and analyze the supernatant by LC-MS/MS.
-
[20]### Workflow Diagram: Hepatocyte Stability Assay
Caption: Experimental workflow for the hepatocyte stability assay.
Data Analysis and Interpretation
The concentration of the parent compound at each time point is measured using LC-MS/MS, a highly sensitive and specific analytical technique. T[27][28]he data is then used to calculate key pharmacokinetic parameters.
-
Plotting the Data: The natural logarithm (ln) of the percentage of the compound remaining is plotted against time.
-
Calculating Half-Life (t½): The slope of the linear regression from the plot is determined. The half-life is calculated using the equation:
-
t½ = -0.693 / slope
-
-
Calculating Intrinsic Clearance (CLint): This parameter reflects the intrinsic ability of the liver to metabolize a drug. I[1][5]t is calculated as:
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (1 / mg protein/mL) * 1000
-
For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (1 / million cells/mL) * 1000
-
Data Presentation
The results are typically summarized in a table for clear comparison with control compounds.
| Compound | Assay System | t½ (min) | CLint | Stability Classification |
| Benzyl N-(1,3-thiazol-2-yl)carbamate | Human Liver Microsomes | 25 | 55.4 µL/min/mg | Moderate |
| Benzyl N-(1,3-thiazol-2-yl)carbamate | Human Hepatocytes | 40 | 34.7 µL/min/10⁶ cells | Moderate |
| Verapamil (High Turnover Control) | Human Liver Microsomes | < 10 | > 138.6 µL/min/mg | High |
| Warfarin (Low Turnover Control) | Human Liver Microsomes | > 60 | < 23.1 µL/min/mg | Low |
(Note: Data are hypothetical for illustrative purposes.)
Interpreting the Results
The hypothetical data suggest that benzyl N-(1,3-thiazol-2-yl)carbamate has moderate metabolic stability. The half-life is longer in hepatocytes than in microsomes, which could indicate that while the compound is a substrate for Phase I enzymes (present in microsomes), Phase II metabolism is less significant or that other cellular factors in intact hepatocytes influence its stability. This moderate clearance suggests the compound would likely have acceptable bioavailability and half-life in vivo, warranting further investigation.
This guide has outlined a comprehensive approach to evaluating the . By combining structural analysis with robust in vitro experimental protocols, researchers can generate critical data to inform drug design and candidate selection. The moderate stability profile observed in our hypothetical example positions this compound as a viable entity for further development.
The logical next step is metabolite identification . By analyzing the incubation samples with high-resolution mass spectrometry, the exact metabolic products can be identified. This would confirm or refute the predicted metabolic hotspots (e.g., thiazole oxidation vs. carbamate hydrolysis) and provide invaluable insights for structure-activity relationship (SAR) studies aimed at mitigating metabolic liabilities and optimizing the compound's overall drug-like properties.
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Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9115–9134. [Link]
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Déjean, G., Mondon, P., Le Paslier, D., Weissenbach, J., Salanoubat, M., & Petit, J. L. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS ONE, 12(12), e0189201. [Link]
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A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022, July). ResearchGate. [Link]
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benzyl N-(1,3-thiazol-2-yl)carbamate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Benzyl N-(1,3-thiazol-2-yl)carbamate in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility of benzyl N-(1,3-thiazol-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry.
Heterocyclic compounds, such as those containing a thiazole ring, are fundamental in drug design, often introduced to enhance solubility, bioavailability, and target engagement through favorable electronic and hydrogen-bonding characteristics.[3][4][5] Benzyl N-(1,3-thiazol-2-yl)carbamate, with its combination of a carbamate linkage and a thiazole moiety, presents a unique solubility profile that warrants detailed investigation. This document will delve into the theoretical principles governing its solubility, provide a robust experimental protocol for its determination, and discuss the implications of these findings for researchers in the pharmaceutical sciences.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental solubility data for benzyl N-(1,3-thiazol-2-yl)carbamate is not widely published, we can infer its likely behavior by examining its structural components and the properties of related molecules.
Structural Analysis:
-
Thiazole Ring: The thiazole ring is a polar heterocyclic system capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor at the nitrogen atom.
-
Carbamate Group: The carbamate linkage (-NH-C(=O)-O-) is polar and contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ether oxygens).
-
Benzyl Group: The benzyl group is a non-polar, aromatic hydrocarbon moiety that contributes to the lipophilicity of the molecule.
The interplay of these functional groups suggests that benzyl N-(1,3-thiazol-2-yl)carbamate will exhibit a nuanced solubility profile. The fundamental principle of "like dissolves like" is a crucial starting point for predicting its solubility in various organic solvents.[6][7]
Table 1: Predicted Solubility of Benzyl N-(1,3-thiazol-2-yl)carbamate in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar carbamate and thiazole functionalities. A related compound, benzyl carbamate, is known to be soluble in methanol.[8] |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | High to Moderate | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, facilitating the dissolution of the polar regions of the molecule. DMSO is a powerful solvent for a wide range of organic compounds. |
| Non-polar | Hexane, Toluene | Low | The non-polar nature of these solvents makes them poor candidates for solvating the polar carbamate and thiazole groups. Van der Waals forces alone are unlikely to overcome the intermolecular forces in the solid-state of the compound. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate | These solvents offer a balance of polarity and can engage in dipole-dipole interactions. They are likely to be effective at dissolving the compound, though perhaps not to the same extent as highly polar solvents. |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6][9] This technique is reliable and widely accepted in the pharmaceutical industry.[9]
Shake-Flask Method Protocol
Objective: To determine the thermodynamic solubility of benzyl N-(1,3-thiazol-2-yl)carbamate in a selected organic solvent at a specified temperature.
Materials:
-
Benzyl N-(1,3-thiazol-2-yl)carbamate (solid)
-
Selected organic solvent (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid benzyl N-(1,3-thiazol-2-yl)carbamate to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[6]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Once equilibrium is reached, remove the vial from the shaker.
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[6]
-
-
Quantification:
-
Prepare a series of standard solutions of benzyl N-(1,3-thiazol-2-yl)carbamate of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration by interpolating from the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Alternative Method: Potentiometric Titration
For ionizable compounds, potentiometric titration can be a rapid and precise method for determining solubility and pKa values.[10][11] While benzyl N-(1,3-thiazol-2-yl)carbamate is not a strong acid or base, the thiazole nitrogen has basic character, and the carbamate N-H is weakly acidic, which might allow for solubility determination using this technique under specific pH conditions.[10][11][12]
Logical Relationship Diagram:
Caption: Factors influencing the solubility of benzyl N-(1,3-thiazol-2-yl)carbamate.
Implications for Drug Development
A comprehensive understanding of the solubility of benzyl N-(1,3-thiazol-2-yl)carbamate is crucial for its advancement as a potential therapeutic agent.
-
Lead Optimization: Solubility data guides medicinal chemists in modifying the molecular structure to enhance its drug-like properties.[1] For instance, if solubility is low, derivatives with more polar functional groups might be synthesized.
-
Formulation Development: Knowledge of solubility in various solvents is essential for developing appropriate dosage forms, whether for oral, intravenous, or topical administration.
-
In Vitro and In Vivo Studies: Poor solubility can lead to unreliable results in biological assays and poor bioavailability in animal models, potentially masking the true activity of a compound.[1]
Conclusion
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- 11. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
Advanced Synthesis & Protection Strategies for 2-Aminothiazoles: A Technical Guide
Topic: Literature Review of N-Protected Aminothiazole Synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for critical therapeutics such as Dasatinib (kinase inhibitor), Cefdinir (antibiotic), and Pramipexole (dopamine agonist). However, its utility is frequently bottlenecked by its ambident nucleophilicity . The heterocyclic ring nitrogen (N3) and the exocyclic amine (
This guide synthesizes the most robust literature-validated protocols for generating N-protected aminothiazoles. We distinguish between De Novo Assembly (Modified Hantzsch) and Post-Synthetic Modification (Direct Protection), providing self-validating protocols and mechanistic insights to ensure reproducible success in the lab.
Strategic Analysis: The Nucleophilicity Paradox
Before attempting synthesis, one must understand the electronic landscape of the substrate. 2-Aminothiazoles exist in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms.
-
Amino Form (Dominant): The exocyclic nitrogen is
hybridized but possesses significant -character, making it nucleophilic. -
Regioselectivity:
-
Acylation/Carbamoylation: Generally favors the exocyclic nitrogen (thermodynamic product), forming amides/carbamates.
-
Alkylation: Often favors the endocyclic ring nitrogen (N3) due to the high electron density on the ring nitrogen in the neutral species, leading to thiazolium salts unless specific conditions (e.g., reductive amination) are employed.
-
Visualization: Tautomerism & Reactivity
The following diagram illustrates the tautomeric equilibrium and the competing nucleophilic sites.
Figure 1: Tautomeric equilibrium of 2-aminothiazole and divergent reactivity pathways based on electrophile type.
Methodology A: De Novo Synthesis (Modified Hantzsch)
Best for: Generating N-acyl or N-aryl aminothiazoles from scratch without separate protection steps.
The classical Hantzsch synthesis condenses an
Protocol 1: One-Pot Synthesis of N-Acetyl-2-Aminothiazoles
Mechanism: In situ generation of N-acetyl thiourea followed by cyclocondensation.[3]
Reagents:
-
Primary Amine / Ammonium Acetate
-
Acetyl Isothiocyanate[3]
- -Haloketone (e.g., 2-bromoacetophenone)[3][4]
-
Solvent: Ethanol or Acetone
Step-by-Step Workflow:
-
Thiourea Formation: Dissolve the amine (1.0 equiv) in EtOH. Add Acetyl Isothiocyanate (1.1 equiv) dropwise at 0°C.
-
Cyclization: Add the
-haloketone (1.0 equiv) directly to the reaction mixture. -
Reflux: Heat to reflux (78°C) for 2–4 hours.
-
Why? Heat is required to drive the dehydration step that aromatizes the thiazole ring.[3]
-
-
Workup: Cool to room temperature. Pour into ice water. The N-acetyl-2-aminothiazole typically precipitates. Filter and wash with cold water.[2]
Visualization: Modified Hantzsch Pathway
Figure 2: The Modified Hantzsch Synthesis pathway utilizing N-acyl thioureas for direct protected scaffold generation.
Methodology B: Direct Functionalization (Post-Synthetic)
Best for: Protecting commercially available 2-aminothiazoles or introducing acid-labile groups like Boc.
Direct protection requires careful control of stoichiometry to prevent bis-protection (e.g., formation of N,N-diBoc species), which renders the amine non-nucleophilic and sterically bulky.
Protocol 2: Mono-Boc Protection of 2-Aminothiazole
Challenge: 2-Aminothiazoles react sluggishly with
Optimized Conditions:
-
Reagents: 2-Aminothiazole (1.0 equiv),
(1.1 equiv), DMAP (0.1 equiv), (1.2 equiv). -
Solvent: DCM or THF (Anhydrous).
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under
atmosphere.-
Why?
hydrolyzes in the presence of moisture to form tert-butanol and .
-
-
Dissolution: Dissolve 2-aminothiazole and DMAP in DCM. Add
. -
Addition: Add
(dissolved in minimal DCM) dropwise at 0°C. -
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Self-Validation: If TLC shows a new spot with significantly higher
(di-Boc), you may need to perform a selective hydrolysis.
-
-
Troubleshooting (Bis-Boc): If the di-Boc species forms, treat the crude mixture with LiOH/MeOH at RT for 1 hour. This selectively cleaves the more labile second Boc group, returning the mono-Boc product.
Protocol 3: Reductive Amination (N-Alkylation)
Direct alkylation with alkyl halides often leads to ring quaternization (Endo-N attack). Reductive amination is the superior method for N-alkyl derivatives.
Step-by-Step Workflow:
-
Imine Formation: Mix 2-aminothiazole (1.0 equiv) and Aldehyde (1.1 equiv) in MeOH. Add catalytic acetic acid (AcOH) if reaction is slow. Stir 2–4h.[1][3][5]
-
Critical Checkpoint: Do not add the reducing agent yet. Confirm imine formation by TLC (shift in spot) or NMR.
-
-
Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise.-
Safety: Hydrogen gas evolution occurs. Ensure venting.
-
Comparative Data Analysis
The following table summarizes the efficiency and scope of the discussed methodologies based on aggregated literature data.
| Methodology | Target Group | Typical Yield | Key Advantage | Key Limitation |
| Modified Hantzsch | N-Acetyl / N-Benzoyl | 80–95% | One-pot; No regioselectivity issues | Requires synthesis of thiourea precursor |
| Direct Acylation | N-Acetyl | 70–85% | Simple reagents (AcCl) | Risk of bis-acylation; requires base |
| Boc Protection | N-Boc (Carbamate) | 65–80% | Acid-labile PG; good for multi-step | Tendency to form di-Boc; slow without DMAP |
| Reductive Amination | N-Alkyl | 85–95% | High regioselectivity for Exo-N | Requires aldehyde availability |
References
-
BenchChem. Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate. (2025).[1][2][3][5][6] Link
-
Potts, K. T., et al. 1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. (Journal of Organic Chemistry).[7] Link
-
Global Research Online. A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024).[6][8] Link
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).[9]Link
-
Avalos, M., et al. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates... J. Org.[4][7] Chem. (2000).[7] Link
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides... (2010).[10] Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis Protocol for Benzyl N-(1,3-thiazol-2-yl)carbamate: A Guide for Medicinal Chemistry and Drug Development
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of benzyl N-(1,3-thiazol-2-yl)carbamate, a key intermediate in the development of various pharmacologically active compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its protection as a carbamate is a crucial step in multi-step synthetic routes.[1][2] This guide will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and offer insights into process optimization and characterization, tailored for researchers in organic synthesis and drug development.
Introduction: The Significance of the 2-Aminothiazole Moiety
The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a cornerstone in the design of numerous therapeutic agents. This heterocyclic motif is found in a wide array of approved drugs, exhibiting activities ranging from anticancer to antimicrobial and anti-inflammatory.[1][2] The planarity, electronic properties, and hydrogen-bonding capabilities of the 2-aminothiazole scaffold contribute to its favorable interactions with biological targets.[3][4]
The synthesis of complex molecules bearing this scaffold often requires the temporary masking of the reactive 2-amino group to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is an ideal protecting group for this purpose, as it is stable under a variety of reaction conditions and can be selectively removed when needed.[5][6] Benzyl N-(1,3-thiazol-2-yl)carbamate is therefore a valuable building block for the elaboration of more complex molecular architectures.
Synthetic Strategy and Mechanism
The synthesis of benzyl N-(1,3-thiazol-2-yl)carbamate is achieved through the nucleophilic acyl substitution reaction between 2-aminothiazole and benzyl chloroformate. The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the desired carbamate.
The choice of base and solvent is critical for the success of this reaction. A mild inorganic base such as sodium carbonate is often employed in an aqueous or biphasic system to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of benzyl N-(1,3-thiazol-2-yl)carbamate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 5.0 g | 0.05 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 9.4 g (8.0 mL) | 0.055 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 6.4 g | 0.06 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Brine (sat. NaCl) | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - |
| Hexanes | C₆H₁₄ | 86.18 | for recrystallization | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | for recrystallization | - |
Reaction Workflow
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Note: A Robust Protocol for the Cbz-Protection of 2-Aminothiazole
Synthesis of Benzyl (thiazol-2-yl)carbamate for Applications in Medicinal Chemistry and Drug Development
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Derivatization of the exocyclic 2-amino group is a cornerstone of structure-activity relationship (SAR) studies.[1][2] This application note provides a comprehensive, field-proven protocol for the protection of the 2-amino group of 2-aminothiazole using benzyl chloroformate (Cbz-Cl). The introduction of the benzyloxycarbonyl (Cbz or Z) group is a critical step in multi-step syntheses, preventing the nucleophilic amine from participating in unintended reactions.[4][5][6] We detail the reaction mechanism, critical safety procedures for handling benzyl chloroformate, a step-by-step experimental protocol, and a troubleshooting guide to ensure reproducible, high-yield synthesis of benzyl (thiazol-2-yl)carbamate.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminothiazole, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4][7] This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]
The Cbz group is valued for its stability across a wide range of reaction conditions while being readily removable under specific, mild protocols, most commonly catalytic hydrogenolysis.[4][5]
Critical Safety Precautions: Handling Benzyl Chloroformate
Benzyl chloroformate (Cbz-Cl) is a hazardous chemical that demands strict adherence to safety protocols. It is a potent lachrymator, corrosive, and toxic.[8]
-
Corrosivity and Toxicity : Causes severe skin burns, eye damage, and respiratory irritation.[9][10][11] Inhalation can be extremely harmful and potentially fatal.[8] It is also a suspected carcinogen.[8][9]
-
Reactivity : Decomposes on contact with water or moisture, producing toxic and corrosive fumes, including hydrogen chloride.[11] In case of fire, it can produce poisonous gases like phosgene and hydrogen chloride.[11][12]
-
Handling : All manipulations must be performed in a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (e.g., butyl rubber or laminate), chemical safety goggles, a face shield, and a lab coat.[9][13]
-
Storage : Store in a cool, dry, well-ventilated area (2-8 °C is recommended) under an inert atmosphere, away from moisture and incompatible materials.[9][10]
-
Spills and Waste : Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water for cleanup.[11][12] Quench any residual reagent in a separate flask with a suitable nucleophile (e.g., a solution of sodium hydroxide and an alcohol) before disposal.
Emergency Procedures :
-
Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][13] Seek immediate medical attention.[12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[13] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration.[11][12] Seek immediate medical attention.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Equivalents |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | - | 1.00 g | 1.0 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | - | 1.88 g (1.57 mL) | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 1.68 g | 2.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 30 mL | - |
| Deionized Water | H₂O | 18.02 | - | 15 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | ~100 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated | ~30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | As needed | - |
Experimental Workflow Diagram
Caption: Workflow for the Cbz-protection of 2-aminothiazole.
Detailed Experimental Protocol
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (1.00 g, 9.99 mmol) and sodium bicarbonate (1.68 g, 19.98 mmol).[4]
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF, 30 mL) and deionized water (15 mL). Stir the suspension until the solids are well-dispersed.
-
Cooling : Place the flask in an ice-water bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition : Slowly add benzyl chloroformate (1.57 mL, 10.99 mmol, 1.1 eq) to the cold suspension dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction Progression : Stir the reaction mixture vigorously at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (2-aminothiazole) is highly polar and should remain near the baseline, while the product will have a higher Rf value.
-
Aqueous Work-up : Once the reaction is complete, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (20 mL). Shake well and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying : Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, then filter the solution to remove the drying agent.
-
Purification : Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure benzyl (thiazol-2-yl)carbamate.
Characterization and Expected Results
-
Appearance : The final product, benzyl (thiazol-2-yl)carbamate, is typically a white to off-white solid.
-
Yield : Yields for this reaction are generally good to excellent, often in the range of 80-95%, depending on the purity of the starting materials and the precision of the execution.
-
Spectroscopy : The structure should be confirmed by NMR spectroscopy.
-
¹H NMR will show characteristic peaks for the thiazole ring protons, the methylene protons of the benzyl group, and the aromatic protons of the benzyl group.
-
¹³C NMR will show the presence of the newly formed carbamate carbonyl carbon.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Benzyl chloroformate degraded due to moisture.- Ineffective stirring in the biphasic mixture. | - Allow the reaction to stir for a longer duration (up to 24h).- Use a fresh bottle of benzyl chloroformate.- Increase the stirring speed to ensure adequate mixing of the layers. |
| Low Yield | - Product loss during aqueous work-up (product may have some water solubility).- Incomplete extraction.- Degradation of benzyl chloroformate. | - Saturate the aqueous layer with NaCl before extraction to reduce product solubility.- Perform additional extractions (e.g., 4 x 25 mL) with ethyl acetate.- Ensure the reaction is kept cold during the addition of Cbz-Cl. |
| Formation of Side Products | - Reaction temperature was too high, leading to side reactions.- Formation of dibenzyl carbonate from excess Cbz-Cl reacting with the benzyl alcohol byproduct.- Bis-acylation (less common for this substrate but possible). | - Maintain a temperature of 0-5 °C during the addition of benzyl chloroformate.- Use only a slight excess of benzyl chloroformate (1.05-1.1 eq).- Purify carefully using column chromatography to separate the desired product. |
| Product is an Oil and Difficult to Purify | - Residual solvent (THF, EtOAc).- Impurities present. | - Ensure complete removal of solvent under high vacuum.- Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes). |
References
- MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- Synquest Labs. Benzyl chloroformate Safety Data Sheet.
- Chemos GmbH&Co.KG. Safety Data Sheet: Benzyl chloroformate.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives.
- BenchChem. (2025). The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection.
- New Jersey Department of Health. Hazard Summary: Benzyl Chloroformate.
- INCHEM. ICSC 0990 - BENZYL CHLOROFORMATE.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene.
- AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- Wikipedia. Benzyl chloroformate.
- Common Organic Chemistry. Benzyl Chloroformate.
- Pearson. (2024, July 4). Provide a mechanism for the protection of the amine as the benzylcarbamate.
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- RSC Publishing. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.
- PMC. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Organic Chemistry Portal. Protective Groups.
- Wikipedia. 2-Aminothiazole.
- PubMed. (2018, March 15). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]
- 8. Benzyl Chloroformate [commonorganicchemistry.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemos.de [chemos.de]
- 11. ICSC 0990 - BENZYL CHLOROFORMATE [inchem.org]
- 12. nj.gov [nj.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
recrystallization solvent for benzyl N-(1,3-thiazol-2-yl)carbamate purification
Application Note: Optimization of Recrystallization Solvent Systems for the Purification of Benzyl N-(1,3-thiazol-2-yl)carbamate
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identity: Benzyl N-(1,3-thiazol-2-yl)carbamate (CAS: 353255-50-2)
Introduction & Physicochemical Profiling
Benzyl N-(1,3-thiazol-2-yl)carbamate is a highly valuable heterocyclic intermediate frequently utilized in the synthesis of advanced anti-inflammatory agents and selective kinase inhibitors[1, 2]. The synthesis of this compound typically involves the acylation of 2-aminothiazole with benzyl chloroformate in the presence of a mild base [3].
The molecular structure of benzyl N-(1,3-thiazol-2-yl)carbamate dictates its solubility profile:
-
Thiazole Ring & Carbamate Linkage: Provide strong hydrogen-bond accepting and donating capabilities, rendering the molecule soluble in polar protic and aprotic solvents at elevated temperatures.
-
Benzyl Group: Imparts lipophilicity, preventing dissolution in highly polar solvents like water, but allowing solubility in moderately non-polar solvents like ethyl acetate.
Impurity-Driven Solvent Selection Logic
The selection of the recrystallization solvent must be treated as a thermodynamic separation problem. The goal is to maximize the solubility differential between the target API and its impurities across a temperature gradient.
-
Single-Solvent System (Methanol): Best utilized when the primary impurities are highly polar (e.g., 2-aminothiazole). Methanol disrupts the intermolecular hydrogen bonds of the carbamate at reflux, achieving complete dissolution. Upon cooling, the target compound crystallizes due to the entropic penalty of the solvent cage, while the highly polar impurities remain solvated in the cold mother liquor.
-
Binary Anti-Solvent System (Ethyl Acetate / Hexanes): Best utilized when the crude mixture contains non-polar lipophilic impurities. The compound is dissolved in hot ethyl acetate (a moderate dielectric solvent). The dropwise addition of hexanes (a non-polar anti-solvent) lowers the bulk dielectric constant of the medium until the supersaturation point of the target carbamate is reached. Non-polar impurities remain highly soluble in the hexane-rich mother liquor.
Workflow for selecting the optimal recrystallization solvent system based on crude impurity profiling.
Quantitative Data & Partitioning Matrices
Table 1: Solvent Suitability and Thermodynamic Profile
| Solvent System | Bulk Dielectric Constant (ε) | Target Solubility (25 °C) | Target Solubility (Boiling) | Primary Application |
| Methanol | 32.7 | Low (<10 mg/mL) | High (>150 mg/mL) | Removal of polar starting materials |
| Ethyl Acetate | 6.0 | Moderate (~30 mg/mL) | High (>200 mg/mL) | Primary dissolution phase for binary system |
| Hexanes | 1.9 | Insoluble | Insoluble | Anti-solvent to force precipitation |
| Water | 80.1 | Insoluble | Insoluble | Not recommended (causes oiling out) |
Table 2: Impurity Partitioning Matrix
| Impurity Type | Common Example | Preferred Solvent System | Partitioning Phase |
| Polar | 2-Aminothiazole | Methanol | Retained in Mother Liquor |
| Non-Polar | Benzyl chloride / Benzyl alcohol | Ethyl Acetate / Hexanes | Retained in Mother Liquor |
| Oligomeric | Bis-acylated byproducts | Either System | Removed via Hot Filtration |
Validated Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Methanol)
Use this protocol when HPLC/TLC indicates the presence of unreacted 2-aminothiazole.
-
Dissolution: Transfer 10.0 g of crude benzyl N-(1,3-thiazol-2-yl)carbamate to a 250 mL round-bottom flask equipped with a reflux condenser. Add 50 mL of anhydrous methanol.
-
Thermal Activation: Heat the suspension to a gentle reflux (65 °C) using an oil bath. Causality: Elevated thermal energy is required to break the robust intermolecular hydrogen bonding between the carbamate and thiazole moieties. If dissolution is incomplete after 10 minutes, add methanol in 5 mL increments until a clear solution is achieved.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask. Causality: This step mechanically separates insoluble oligomeric degradation products before the target compound begins to nucleate.
-
Controlled Nucleation: Allow the filtrate to cool undisturbed at ambient temperature (20–25 °C) for 2 hours. Causality: Rapid cooling (e.g., plunging directly into an ice bath) causes localized supersaturation, leading to rapid, chaotic nucleation. This traps the mother liquor and impurities inside the crystal lattice (occlusion). Slow cooling ensures thermodynamic control, yielding highly pure, well-defined macroscopic crystals.
-
Maturation & Isolation: Once room temperature is reached, transfer the flask to an ice bath (0–5 °C) for 1 hour to depress solubility and maximize yield. Collect the crystals via vacuum filtration, wash with 10 mL of ice-cold methanol, and dry under high vacuum (0.1 mbar) for 4 hours.
Protocol B: Binary Anti-Solvent Recrystallization (Ethyl Acetate / Hexanes)
Use this protocol when the crude material contains lipophilic impurities or residual benzyl chloroformate derivatives.
-
Primary Dissolution: Dissolve 10.0 g of the crude compound in a minimum volume of hot ethyl acetate (approx. 30–40 mL) at 70 °C under continuous stirring.
-
Anti-Solvent Titration: Slowly add hot hexanes (60 °C) dropwise to the stirring solution. Continue addition until the solution becomes faintly turbid (the "cloud point"). Causality: The cloud point indicates that the bulk dielectric constant has been lowered exactly to the limit of the compound's solubility (supersaturation).
-
Clarification: Add 3–5 drops of hot ethyl acetate until the turbidity just disappears, yielding a clear, critically saturated solution.
-
Crystallization & Isolation: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed, followed by 1 hour in an ice bath. Filter the resulting crystalline mass, wash with 15 mL of cold hexanes, and dry in vacuo. Causality: Hexanes wash away any residual non-polar impurities adhering to the crystal surface without dissolving the purified target compound.
System Self-Validation & Troubleshooting
To ensure the protocol has functioned as a self-validating system, perform the following analytical checks on the isolated crystals:
-
Melting Point Analysis: Pure benzyl N-(1,3-thiazol-2-yl)carbamate should exhibit a sharp, distinct melting point. A depressed or broad melting range (>2 °C) indicates the presence of occluded impurities or residual solvent, necessitating a second recrystallization crop.
-
Oiling Out (Troubleshooting): If the compound separates as an oil rather than crystallizing (common in binary systems if cooled too rapidly), reheat the mixture until the oil redissolves, add 5% more of the primary solvent (Ethyl Acetate), and cool at a much slower rate (e.g., inside a warm water bath that is allowed to cool naturally to room temperature).
References
-
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.[Link]
-
Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. The Journal of Organic Chemistry.[Link]
Orthogonal Deprotection of the Carboxybenzyl (Cbz) Group on a Thiazole Ring: Strategies and Protocols
An Application Note for Advanced Organic Synthesis
Abstract
The carboxybenzyl (Cbz or Z) group is a cornerstone amine-protecting group in modern organic synthesis, valued for its general stability.[1][2] However, its removal in molecules featuring a thiazole moiety presents a significant challenge due to the propensity of the thiazole's sulfur atom to poison noble metal catalysts typically used for hydrogenolysis.[3] This guide provides a detailed analysis of orthogonal deprotection strategies that circumvent this issue, enabling the selective cleavage of the Cbz group in the presence of other protecting groups and sensitive functionalities. We will explore the causality behind various experimental choices, focusing on Catalytic Transfer Hydrogenation (CTH) and Lewis acid-mediated methods. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to facilitate successful synthesis of complex, thiazole-containing molecules.
The Principle of Orthogonal Deprotection
In multi-step synthesis, protecting groups are employed to mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. A protecting group strategy is considered "orthogonal" if one type of protecting group can be removed under a specific set of conditions that do not affect other types of protecting groups present in the molecule.[1][4] For instance, the Cbz group is classically removed by hydrogenolysis, a condition set to which acid-labile groups (e.g., Boc) and base-labile groups (e.g., Fmoc) are stable. This orthogonality is crucial for the efficient synthesis of complex molecules like peptides and pharmaceuticals.[1]
Caption: The concept of orthogonal deprotection strategy.
The Thiazole Challenge: Catalyst Poisoning
The standard method for Cbz deprotection is catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and hydrogen gas.[2] This method is typically clean and efficient. However, when the substrate contains a sulfur-bearing heterocycle like thiazole, the reaction is often sluggish or fails completely.
The underlying cause is the strong coordination of the sulfur atom to the surface of the palladium catalyst. This interaction deactivates the catalyst's active sites, a phenomenon known as catalyst poisoning.[3] Researchers often have to resort to significantly higher catalyst loadings to achieve complete conversion, which is economically and environmentally undesirable, and complicates product purification by increasing residual metal content.[3]
Caption: Sulfur in thiazole deactivates palladium catalyst sites.
Comparative Analysis of Orthogonal Deprotection Methods
To overcome the challenge of catalyst poisoning, several alternative methods can be employed. The choice depends on the stability of the substrate and the other protecting groups present.
| Deprotection Strategy | Key Reagents & Conditions | Orthogonality Notes | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate (HCOONH₄) or Formic Acid in MeOH/EtOH[5] | Orthogonal to Boc and Fmoc groups.[1] | Avoids flammable H₂ gas; often milder and faster than standard hydrogenolysis. | Still susceptible to catalyst poisoning, though sometimes less so than H₂ gas methods. |
| Lewis Acid-Mediated Cleavage | AlCl₃ in Hexafluoroisopropanol (HFIP) at RT[6] | Orthogonal to Fmoc, Alloc, and Benzyl (Bn) groups. Not orthogonal to Boc. [6] | Metal-free, avoids catalyst poisoning entirely. Tolerant of reducible groups (nitro, nitriles, alkenes).[6] | Requires stoichiometric or excess Lewis acid; HFIP is a costly solvent. |
| Strong Acid Cleavage | HBr in Acetic Acid (HBr/HOAc); Trifluoroacetic Acid (TFA)[7] | Not orthogonal to Boc and other acid-labile groups. | Metal-free and inexpensive.[8] | Harsh conditions can degrade sensitive substrates; thiazole ring stability may be a concern. |
| Radical Cleavage | Tributyltin Hydride (n-Bu₃SnH), AIBN | Can be selective for Cbz on amides and N-heteroaromatics over Cbz on basic amines.[7][9] | Highly chemoselective under specific circumstances. | Uses toxic tin reagents; purification can be difficult. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA at 75 °C[10] | Superior for substrates with sensitive functionalities that preclude hydrogenolysis or strong acid. | Avoids metals and harsh acids. | Requires elevated temperatures; may not be suitable for all substrates. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and work-up.
Protocol 1: Cbz Deprotection via Catalytic Transfer Hydrogenation (CTH)
This method is a practical first choice when other sensitive groups are not acid-labile. It mitigates the hazards of hydrogen gas and can sometimes be more effective than traditional hydrogenolysis for problematic substrates.
-
Materials:
-
Cbz-protected thiazole derivative (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 20-50 mol%) - Note: A higher catalyst loading is often necessary due to potential poisoning.
-
Ammonium formate (HCOONH₄, 5-10 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Argon or Nitrogen for inert atmosphere
-
-
Experimental Workflow:
Caption: Step-by-step workflow for Cbz deprotection using CTH.
-
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the Cbz-protected thiazole substrate (1.0 equiv) in methanol (approx. 0.1 M concentration).
-
Reagent Addition: Add ammonium formate (5-10 equiv) to the solution and stir until it dissolves.
-
Inerting: Flush the flask with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: Carefully add 10% Pd/C (20-50 mol%) to the reaction mixture. Safety Note: Pd/C can be pyrophoric; do not add to a dry flask or allow it to dry on filter paper.
-
Reaction: Stir the mixture vigorously at room temperature or warm gently to 40-50°C. The reaction progress should be monitored closely.
-
Monitoring: Spot the reaction mixture on a TLC plate against a spot of the starting material. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates reaction progression. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to ensure all product is collected.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude material can be purified by silica gel chromatography or recrystallization to yield the deprotected amine.
-
Protocol 2: Cbz Deprotection via Lewis Acid-Mediated Cleavage
This protocol is an excellent metal-free alternative, particularly when the substrate contains reducible functional groups or when CTH is ineffective. It is orthogonal to Fmoc and Bn groups but will cleave Boc groups.[6]
-
Materials:
-
Cbz-protected thiazole derivative (1.0 equiv)
-
Aluminum chloride (AlCl₃, 3.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, dissolve the Cbz-protected amine (1.0 equiv) in HFIP (to make a ~0.25 M solution).
-
Reagent Addition: At room temperature, add aluminum chloride (3.0 equiv) to the solution.[6] The mixture will likely be a suspension.
-
Reaction: Stir the suspension at room temperature for 2-16 hours.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Work-up: After completion, dilute the reaction mixture with dichloromethane.[6]
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by silica gel column chromatography to afford the pure amine.[6]
-
Troubleshooting and Key Considerations
-
Incomplete CTH Reaction: If the CTH reaction stalls, consider adding another portion of ammonium formate and/or fresh Pd/C catalyst. Gentle warming (40-50°C) can also increase the reaction rate.
-
Thiazole Ring Stability: While generally stable, the thiazole ring can be susceptible to degradation under very harsh acidic conditions. When using HBr/HOAc, it is crucial to keep the reaction time to a minimum and maintain low temperatures if possible.
-
Safety: Always handle pyrophoric reagents like Pd/C with care in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and moisture-sensitive. HFIP is a volatile and corrosive solvent; handle with appropriate personal protective equipment.
-
Solvent Choice: HFIP is particularly effective in the Lewis acid-mediated method as it can enhance the Brønsted acidity of the Lewis acid, facilitating carbamate cleavage.[6]
Conclusion
The selective deprotection of a Cbz group on a thiazole-containing molecule requires a strategic departure from standard hydrogenolysis conditions due to catalyst poisoning. By understanding the principles of orthogonality and the chemical properties of the thiazole ring, researchers can select robust alternative methods. Catalytic Transfer Hydrogenation offers a milder reductive pathway, while Lewis acid-mediated cleavage provides a powerful, metal-free option that is tolerant of many sensitive functional groups. The protocols detailed herein offer reliable starting points for achieving high-yielding and clean deprotection, paving the way for the successful synthesis of complex pharmaceutical and bioactive targets.
References
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025). A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674.
- ResearchGate. (2025). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds.
- ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
- BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
- University of Cambridge. (n.d.). The total synthesis of the bioactive natural product plantazolicin A and its biosynthetic precursor plantazolicin B.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- ResearchGate. (2022). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds.
- ACS GCI Pharmaceutical Roundtable. (2026). Lewis Acids.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Organic Chemistry Portal. Cbz Protection - Common Conditions.
- ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?.
- PMC. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-chemistry.org [organic-chemistry.org]
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
Ritonavir is a highly potent HIV-1 protease inhibitor and a critical CYP3A4 pharmacokinetic enhancer used extensively in highly active antiretroviral therapy (HAART)[1],[2]. While the commercial synthesis of Ritonavir relies on the incorporation of 1,3-thiazol-5-ylmethyl and 2-isopropyl-1,3-thiazol-4-ylmethyl moieties, the development of next-generation analogs and the synthesis of reference impurities demand highly flexible, orthogonal synthetic routes.
This application note details the strategic use of benzyl N-(1,3-thiazol-2-yl)carbamate as a protected building block. By masking the reactive exocyclic amine of the thiazole with a benzyloxycarbonyl (Cbz) group, chemists can perform aggressive late-stage functionalizations—such as Palladium-catalyzed C-H activation—without compromising the heterocycle's structural integrity[3].
Mechanistic Rationale: The Case for Orthogonal Protection
The 2-aminothiazole motif is notoriously difficult to functionalize selectively. The exocyclic nitrogen is a weak nucleophile (pKa ~5.3) but is still highly prone to competitive N-alkylation or N-acylation during the peptide-coupling steps required to build the Ritonavir peptidomimetic core.
The Cbz-Protection Strategy: Converting the free amine to benzyl N-(1,3-thiazol-2-yl)carbamate achieves two critical mechanistic goals:
-
Electronic Deactivation: The electron-withdrawing nature of the carbamate dampens the nucleophilicity of the nitrogen, completely preventing unwanted N-acylation during EDC/HOBt-mediated coupling of the valine derivatives.
-
Regioselective Directing Group: The bulky Cbz group sterically shields the C4 position of the thiazole while simultaneously facilitating Concerted Metalation-Deprotonation (CMD) at the C5 position. This allows for direct, regioselective Palladium-catalyzed cross-coupling to attach the Ritonavir core backbone.
Mechanistic rationale for Cbz-protection of the thiazole moiety.
Synthetic Workflow
The following workflow illustrates the integration of benzyl N-(1,3-thiazol-2-yl)carbamate into a convergent synthetic pipeline for Ritonavir analogs.
Synthetic workflow from thiazol-2-amine to the final Ritonavir derivative.
Experimental Protocols
Protocol 1: Synthesis of Benzyl N-(1,3-thiazol-2-yl)carbamate
Objective: Mask the reactive amine to establish the stable intermediate.
-
Causality: Pyridine is utilized as both the solvent and an acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the thiazole ring, which would otherwise crash out of solution and halt the reaction.
-
Procedure:
-
Dissolve 10.0 mmol of thiazol-2-amine in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 15.0 mmol of anhydrous pyridine and cool the reaction mixture to 0 °C using an ice bath.
-
Dropwise, add 11.0 mmol of benzyl chloroformate (Cbz-Cl) over 15 minutes to control the exothermic acylation.
-
Remove the ice bath and stir at room temperature for 4 hours.
-
Quench with 20 mL of saturated aqueous NaHCO3, extract with DCM (3 x 20 mL), dry over MgSO4, and concentrate in vacuo.
-
-
Self-Validation Step: Remove a 50 µL aliquot, dilute in EtOAc, and perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is deemed complete when the ninhydrin-active starting material spot (Rf ~0.1) is fully replaced by a UV-active product spot (Rf ~0.5).
Protocol 2: Regioselective C5-Functionalization via Pd-Catalysis
Objective: Attach the protected thiazole to the brominated Ritonavir peptidomimetic core precursor.
-
Causality: Pivalic acid (PivOH) is added as a co-catalyst. The pivalate anion acts as an internal base, significantly lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) pathway exclusively at the C5 position.
-
Procedure:
-
In a flame-dried Schlenk flask, combine benzyl N-(1,3-thiazol-2-yl)carbamate (1.2 eq), the brominated Ritonavir core precursor (1.0 eq), Pd(OAc)2 (5 mol%), K2CO3 (2.0 eq), and PivOH (30 mol%).
-
Add anhydrous dimethylacetamide (DMA) to achieve a 0.2 M concentration.
-
Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, preventing catalyst degradation.
-
Heat the sealed flask at 110 °C for 16 hours.
-
Cool to room temperature, filter through a Celite pad, and purify via flash chromatography.
-
-
Self-Validation Step: Monitor via HPLC-MS. The reaction is successful when the bromo-core precursor peak is entirely consumed and replaced by a new peak corresponding to the cross-coupled target mass.
Protocol 3: Orthogonal Deprotection (Cbz Cleavage)
Objective: Unmask the amine to yield the final Ritonavir analog.
-
Causality: Standard Pd/C catalysts are rapidly poisoned by the sulfur atom in the thiazole ring. Pearlman’s catalyst (Pd(OH)2/C) is utilized because its unique surface morphology provides high resistance to thio-poisoning, ensuring complete hydrogenolysis of the Cbz group.
-
Procedure:
-
Dissolve the Cbz-protected analog in a 1:1 mixture of Methanol and EtOAc.
-
Add 20 wt% of Pd(OH)2/C (Pearlman’s catalyst).
-
Purge the reaction vessel with hydrogen gas and maintain under a H2 balloon (1 atm) for 12 hours under vigorous stirring.
-
Filter the suspension carefully through Celite (Caution: Pyrophoric catalyst) and concentrate the filtrate.
-
-
Self-Validation Step: Confirm cleavage via LC-MS. A successful deprotection is indicated by a precise mass shift of -134 Da (loss of the Cbz group) and the reappearance of a primary amine stretch (~3300 cm⁻¹) via FT-IR.
Quantitative Data & Analytical Validation
To ensure rigorous quality control across the synthetic pipeline, all intermediates and final products must adhere to the analytical parameters outlined in Table 1.
Table 1: HPLC Analytical Validation of Workflow Stages
| Synthetic Stage | Target Compound | HPLC Retention Time (min)* | Target Purity (%) | Expected Yield (%) | Mass Confirmation (m/z) |
| Intermediate | Benzyl N-(1,3-thiazol-2-yl)carbamate | 4.2 | > 99.0 | 88 - 92 | [M+H]⁺ 235.1 |
| Core Precursor | Brominated Peptidomimetic Core | 5.8 | > 98.5 | N/A | [M+H]⁺ 535.2 |
| Coupled Product | Cbz-Protected Ritonavir Analog | 8.1 | > 96.0 | 72 - 76 | [M+H]⁺ 689.3 |
| Final Product | Deprotected 2-Amino Analog | 5.4 | > 98.0 | 89 - 94 | [M+H]⁺ 555.2 |
*HPLC Conditions: C18 column (50 x 2.1 mm, 1.7 µm), Mobile Phase A: 0.1% Formic acid in Water, Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% to 95% B over 10 minutes.
References
-
[1] Title: Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem Source: NIH PubChem URL:[Link]
-
[3] Title: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate Source: MDPI (Molbank) URL:[Link]
Sources
Application Note: Scale-Up Synthesis of Benzyl Thiazol-2-yl Carbamate
Abstract
This application note details the process development and scale-up protocol for the synthesis of Benzyl thiazol-2-yl carbamate (Cbz-protected 2-aminothiazole). This compound is a critical intermediate in the synthesis of antiviral agents (e.g., Ritonavir analogs) and kinase inhibitors. The protocol transitions from milligram-scale medicinal chemistry to a robust 100g+ process suitable for pre-clinical development. Key improvements include the elimination of chromatographic purification in favor of a high-yield crystallization workup and the implementation of strict thermal controls to manage the exothermic nature of chloroformate acylation.
Introduction & Retrosynthetic Strategy
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, often requiring protection of the exocyclic amine during multi-step synthesis. The benzyloxycarbonyl (Cbz) group is preferred due to its stability under acidic/basic conditions and orthogonal removal via hydrogenolysis.
Synthetic Route Selection
While Curtius rearrangement or reaction with benzyl alcohol/CDI are possible, the most scalable and atom-efficient route involves the direct acylation of 2-aminothiazole with benzyl chloroformate (Cbz-Cl) .
-
Route: Nucleophilic substitution at the acyl chloride.
-
Challenge: 2-Aminothiazoles are ambident nucleophiles (endo-ring nitrogen vs. exocyclic amine). Regioselectivity is generally driven towards the exocyclic amine under kinetic control, but bis-acylation can occur.
-
Solution: Use of a mild organic base (Pyridine or Triethylamine) in an anhydrous solvent (THF or DCM) at controlled low temperatures to favor mono-acylation.
Process Safety Assessment
-
Benzyl Chloroformate (Cbz-Cl): Highly toxic (fatal if inhaled), lachrymator, and corrosive. Reacts vigorously with water to release HCl gas.
-
Exotherm: The reaction is strongly exothermic. On a large scale, heat removal capacity (cooling jacket efficiency) becomes the rate-limiting step for reagent addition.
Experimental Protocol (Scale: 100 g Input)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Moles | Role |
| 2-Aminothiazole | 100.14 | 1.0 | 100.0 g | 0.998 | SM |
| Benzyl Chloroformate | 170.59 | 1.2 | 204.4 g (~171 mL) | 1.198 | Reagent |
| Pyridine | 79.10 | 1.5 | 118.4 g (~121 mL) | 1.497 | Base |
| Dichloromethane (DCM) | 84.93 | - | 1.0 L (10 vol) | - | Solvent |
| 1M HCl (aq) | - | - | 500 mL | - | Quench/Wash |
| Sat.[2][3] NaHCO3 (aq) | - | - | 500 mL | - | Wash |
Equipment Setup
-
Reactor: 3L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (impeller type: pitch blade).
-
Temperature Control: Circulating chiller capable of -20°C to +20°C.
-
Addition: Pressure-equalizing addition funnel (500 mL) or dosing pump.
-
Atmosphere: Nitrogen inertion line.
Step-by-Step Procedure
Step 1: Reaction Initiation
-
Charge the reactor with 2-Aminothiazole (100 g) and DCM (1.0 L) .
-
Start stirring at 250-300 RPM . The solid may not fully dissolve immediately; this is acceptable.
-
Add Pyridine (121 mL) in one portion. The mixture should become a clear solution or a fine suspension.
-
Cool the internal temperature to 0°C (Set jacket to -5°C).
Step 2: Controlled Addition (Critical Step)
-
Charge the addition funnel with Benzyl Chloroformate (171 mL) .
-
Add Cbz-Cl dropwise over 60–90 minutes .
-
Control: Maintain internal temperature < 5°C .
-
Observation: A white precipitate (Pyridine·HCl) will form, and the suspension will thicken. Increase stirring speed if necessary to maintain mixing.
-
-
After addition is complete, allow the reaction to stir at 0°C for 1 hour , then warm to Room Temperature (20–25°C) and stir for 3–4 hours .
Step 3: In-Process Control (IPC)
-
Sample: Take a 50 µL aliquot, quench in MeOH.
-
Analysis: TLC (Hexane:EtOAc 1:1) or HPLC.
-
Criteria: < 2% residual 2-aminothiazole.
-
Step 4: Work-up & Isolation
-
Quench: Cool the mixture back to 10°C . Slowly add Water (500 mL) to dissolve the Pyridine salts.
-
Phase Separation: Transfer to a separatory funnel (or drain bottom valve). Separate the organic (DCM) layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 250 mL) . Note: This removes excess pyridine and unreacted starting amine.
-
Base Wash: Wash with Sat. NaHCO3 (1 x 500 mL) to neutralize residual acid.
-
Brine Wash: Wash with Sat. NaCl (1 x 500 mL) .
-
Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) at 40°C to approx. 200 mL volume (do not evaporate to dryness).
Step 5: Crystallization (Purification) [4]
-
Precipitation: To the concentrated DCM residue (~200 mL), slowly add n-Heptane (600 mL) while stirring.
-
Aging: A thick white precipitate will form. Stir the slurry at 0–5°C for 2 hours.
-
Filtration: Filter the solid using a Büchner funnel.
-
Wash: Wash the filter cake with cold n-Heptane (200 mL) .
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Results
-
Yield: 190–210 g (80–90%)
-
Appearance: White to off-white crystalline solid.
-
Purity: >98% (HPLC).
-
Melting Point: 165–167°C (Lit. varies, typically high melting for carbamates).
Visual Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the reaction pathway, including the critical intermediate and the byproduct sequestration by the base.
Caption: Reaction pathway for the N-acylation of 2-aminothiazole mediated by pyridine.
Process Flow Diagram (PFD)
This diagram guides the operator through the physical unit operations required for the 100g scale-up.
Caption: Step-by-step unit operations for the 100g scale synthesis.
Characterization & Quality Control
To ensure the integrity of the synthesized material, the following analytical specifications must be met.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure. Key signals: δ 11.8 (br s, 1H, NH), 7.3-7.4 (m, 5H, Ph), 7.2 (d, 1H, Thiazole), 6.9 (d, 1H, Thiazole), 5.2 (s, 2H, CH2). |
| Purity | HPLC (UV 254nm) | ≥ 98.0% Area |
| Residual Solvent | GC-Headspace | DCM < 600 ppm, Pyridine < 200 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Note on NMR: The amide proton (NH) signal can vary in chemical shift (11.0–12.5 ppm) depending on concentration and solvent due to hydrogen bonding.
Troubleshooting & Optimization
Common Issues
-
Bis-acylation: If a significant impurity is observed at RRT ~1.2 (HPLC), it is likely the bis-Cbz species.
-
Fix: Strictly control the temperature at 0°C during addition. Ensure stoichiometry does not exceed 1.2 eq of Cbz-Cl.
-
-
Poor Phase Separation: Emulsions can form during the basic wash.
-
Fix: Filter the biphasic mixture through a Celite pad if solids are present, or add more brine.
-
-
Coloration: Product turns pink/brown.
-
Fix: 2-Aminothiazoles are prone to oxidation. Ensure thorough N2 inertion. Recrystallize from Ethanol/Water if color persists.
-
Green Chemistry Alternative (Schotten-Baumann)
For even larger scales (>1 kg) where DCM is undesirable:
-
Solvent: Acetone/Water (1:1).
-
Base: Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3).
-
Procedure: Dissolve amine in Acetone/Water. Add solid NaHCO3 (2.5 eq). Add Cbz-Cl dropwise at 0-5°C. The product often precipitates directly from the reaction mixture, simplifying isolation to just filtration and water wash.
References
-
General Carbamate Synthesis
-
Classic Benzyl Carbamate Procedures
-
Safety Data & Handling
-
2-Aminothiazole Reactivity
-
Biocatalytic Derivatization of Aminothiazoles.ACS Chem. Biol.2013 , 8(11), 2360–2365. Link
- Note: Discusses the nucleophilicity and modific
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benzyl N-[(2S)-1-oxo-3-phenyl-1-[[(E,2S)-1-phenyl-4-(1,3-thiazol-2-yl)but-3-en-2-yl]amino]propan-2-yl]carbamate | C30H29N3O3S | CID 155550821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]
- 8. nsrlaboratories.com [nsrlaboratories.com]
- 9. biorxiv.org [biorxiv.org]
- 10. nj.gov [nj.gov]
Application Notes and Protocols: Regioselective C-4 Functionalization of Benzyl N-(1,3-thiazol-2-yl)carbamate
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of clinically approved therapeutics. The ability to selectively functionalize specific positions of the thiazole ring is paramount for the generation of novel molecular entities with tailored pharmacological profiles. While the C-5 position of 2-aminothiazole derivatives is often the most accessible for electrophilic substitution and direct C-H activation, achieving selective functionalization at the C-4 position presents a significant synthetic challenge. This document provides detailed application notes and protocols for the strategic functionalization of benzyl N-(1,3-thiazol-2-yl)carbamate at the C-4 position, a key transformation for the synthesis of advanced pharmaceutical intermediates.
The N-benzylcarbamoyl group at the 2-position not only serves as a protective group for the amino functionality but also plays a crucial role in modulating the electronic properties of the thiazole ring, thereby influencing the regioselectivity of C-H functionalization. This guide will explore a palladium-catalyzed C-H arylation methodology that has been shown to favor the C-4 position on 2-aminothiazole systems, offering a reliable route to a diverse range of C-4 substituted analogues.
Strategic Overview: The Challenge of C-4 Selectivity
The inherent electronic nature of the thiazole ring, with the nitrogen atom at position 3 and the sulfur atom at position 1, dictates the reactivity of its C-H bonds. Typically, the C-5 position is the most electron-rich and sterically accessible, making it the default site for many functionalization reactions. The C-2 position is electron-deficient and often the site of metalation, while the C-4 position exhibits intermediate reactivity.
To overcome the innate preference for C-5 functionalization, a tailored catalytic system is required. The protocol detailed herein leverages a palladium-based catalyst system in conjunction with specific ligands and additives to steer the C-H activation and subsequent arylation towards the C-4 position. The N-benzylcarbamoyl group at C-2 is postulated to act as a transient directing group, facilitating the coordination of the palladium catalyst in proximity to the C-4 C-H bond.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the starting material, benzyl N-(1,3-thiazol-2-yl)carbamate, and its subsequent C-4 arylation.
Part 1: Synthesis of Benzyl N-(1,3-thiazol-2-yl)carbamate
This protocol outlines the synthesis of the starting material from commercially available 2-aminothiazole.
Reaction Scheme:
Caption: Synthesis of the starting material.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 5.0 g | 49.9 |
| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | 9.4 g (7.8 mL) | 55.0 |
| Pyridine | C₅H₅N | 79.10 | 4.4 g (4.5 mL) | 55.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (5.0 g, 49.9 mmol) and dichloromethane (100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add pyridine (4.5 mL, 55.0 mmol) to the stirred suspension.
-
Add benzyl chloroformate (7.8 mL, 55.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford benzyl N-(1,3-thiazol-2-yl)carbamate as a white solid.
Expected Yield: 80-90%.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H), 7.45-7.30 (m, 5H), 7.20 (d, J = 3.6 Hz, 1H), 6.85 (d, J = 3.6 Hz, 1H), 5.25 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.1, 153.5, 138.2, 135.8, 128.6, 128.3, 128.2, 110.1, 67.8.
Part 2: Palladium-Catalyzed C-4 Arylation of Benzyl N-(1,3-thiazol-2-yl)carbamate
This protocol describes a C-4 selective C-H arylation using a specific palladium catalyst system.[1][2]
Reaction Scheme:
Caption: Palladium-catalyzed C-4 arylation.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) |
| Benzyl N-(1,3-thiazol-2-yl)carbamate | C₁₁H₁₀N₂O₂S | 234.28 | 234 mg | 1.0 |
| Arylboronic acid | ArB(OH)₂ | Varies | 1.5 mmol | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 4.5 mg | 0.02 |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 7.2 mg | 0.04 |
| TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | C₉H₁₈NO | 156.25 | 3.1 mg | 0.02 |
| Lithium tetrafluoroborate (LiBF₄) | BF₄Li | 93.74 | 9.4 mg | 0.1 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add benzyl N-(1,3-thiazol-2-yl)carbamate (234 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), 1,10-phenanthroline (7.2 mg, 0.04 mmol), TEMPO (3.1 mg, 0.02 mmol), and lithium tetrafluoroborate (9.4 mg, 0.1 mmol).
-
Evacuate and backfill the tube with air (or oxygen).
-
Add anhydrous 1,2-dichloroethane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C-4 arylated product.
Expected Yield: 50-70% (highly dependent on the arylboronic acid used).
Mechanistic Insights and Rationale
The selective C-4 arylation is believed to proceed through a palladium-catalyzed C-H activation pathway. The N-benzylcarbamoyl group at the C-2 position is thought to play a crucial role as a directing group, although likely in a transient or weak coordinating manner. The phenanthroline ligand is essential for the catalytic activity, while TEMPO acts as an oxidant to regenerate the active palladium catalyst. Lithium tetrafluoroborate is proposed to act as a Lewis acid additive, enhancing the electrophilicity of the palladium center and promoting the C-H activation step.
Caption: Proposed catalytic cycle for C-4 arylation.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Increasing the reaction temperature to 120 °C or prolonging the reaction time may improve the yield for less reactive arylboronic acids.
-
Formation of C-5 Isomer: If the C-5 arylated product is observed as a significant byproduct, decreasing the reaction temperature might enhance the selectivity for the C-4 position. The choice of ligand is critical for regioselectivity; other bidentate nitrogen ligands could be screened.
-
Decomposition of Starting Material: If the starting material decomposes, ensure the reaction is performed under an inert atmosphere (if using an oxygen-free variant of the reaction) and that the temperature is carefully controlled.
Safety Precautions
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
1,2-Dichloroethane is a carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care in a fume hood.
-
TEMPO is a stable radical and should be stored properly.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive guide for the synthesis of benzyl N-(1,3-thiazol-2-yl)carbamate and its subsequent regioselective C-4 arylation. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to access novel C-4 functionalized thiazole derivatives. The presented methodology offers a valuable tool for the construction of complex molecular architectures and the exploration of new chemical space in the pursuit of innovative therapeutics.
References
-
Synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molecules. [3]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [4]
-
Palladium-Catalyzed C-H and C-N Arylation of Aminothiazoles with Arylboronic Acids. Request PDF. [1]
-
Benzyl carbamate synthesis. Organic Syntheses. [5]
-
Oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids through palladium catalysis: otherwise difficult C4-selective C-H arylation enabled by boronic acids. PubMed. [2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids through palladium catalysis: otherwise difficult C4-selective C-H arylation enabled by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
microwave-assisted synthesis of thiazole carbamates
Application Note: Microwave-Assisted Telescoped Synthesis of Thiazole Carbamates
Abstract This protocol details a high-efficiency, microwave-assisted organic synthesis (MAOS) method for generating thiazole carbamates—a privileged scaffold in medicinal chemistry known for microtubule inhibition and antimicrobial activity. By telescoping the classic Hantzsch thiazole synthesis with a subsequent in-situ carbamoylation, this method reduces total reaction time from 8–12 hours (conventional reflux) to under 20 minutes, while improving yields and minimizing solvent waste.
Introduction & Significance
Thiazole carbamates represent a critical intersection of two pharmacophores: the thiazole ring (found in epothilones, dasatinib) and the carbamate linkage (a stable peptide bond surrogate). Conventionally, synthesizing these targets involves a multi-step isolation process:
-
Hantzsch Condensation: Reaction of
-haloketones with thiourea (4–8 hours reflux). -
Purification: Isolation of the intermediate 2-aminothiazole.
-
Acylation: Reaction with alkyl chloroformates or dicarbonates (2–4 hours).
The Microwave Advantage: Microwave irradiation utilizes dielectric heating to directly couple energy to the polar reaction matrix. This results in rapid superheating and selective heating of polar transition states, significantly accelerating the condensation and elimination steps required in this pathway.
Mechanistic Insight
The reaction proceeds through a two-stage cascade.[1] Understanding this mechanism is vital for troubleshooting and optimization.
-
Stage 1: Hantzsch Cyclization The sulfur atom of the thiourea acts as a nucleophile, attacking the
-carbon of the bromoketone. This forms an acyclic thioimidate intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the carbonyl carbon closes the ring, followed by dehydration (loss of ) to aromatize the system into a 2-aminothiazole. -
Stage 2: Carbamoylation The exocyclic amine of the thiazole, rendered nucleophilic, attacks the electrophilic carbonyl of the added chloroformate. A base (e.g., pyridine or
) neutralizes the generated HCl, driving the equilibrium toward the stable carbamate product.
Visualizing the Pathway
Caption: Two-stage telescoped mechanism converting precursors to thiazole carbamates via an aminothiazole intermediate.
Materials & Equipment
Reagents:
-
Substrate: 2-Bromoacetophenone (or substituted derivative).
-
Nucleophile: Thiourea (1.1 equiv).
-
Acylating Agent: Ethyl chloroformate (1.2 equiv) or Di-tert-butyl dicarbonate (
). -
Base: Potassium Carbonate (
) or Pyridine. -
Solvent: Ethanol (Green alternative: PEG-400).
Equipment:
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.
-
Stirring: Magnetic stir bar (high coupling efficiency required).
Optimized Protocol: Telescoped One-Pot Synthesis
This protocol is designed for a 1.0 mmol scale.
Step 1: Hantzsch Cyclization
-
In a 10 mL microwave vial, dissolve 2-bromoacetophenone (199 mg, 1.0 mmol) and thiourea (84 mg, 1.1 mmol) in Ethanol (3 mL).
-
Add a magnetic stir bar and seal the vial.
-
Irradiation 1:
-
Temp: 100°C
-
Time: 5:00 minutes
-
Power: Dynamic (Max 150W)
-
Pressure Limit: 250 psi
-
-
QC Check: Carefully vent (if necessary) and spot 1 µL on a TLC plate. Complete consumption of bromoketone should be observed.
Step 2: In-Situ Carbamoylation
-
Open the vial (Caution: Ensure vessel is cooled to <50°C).
-
Add Potassium Carbonate (
, 207 mg, 1.5 mmol) directly to the reaction mixture. -
Add Ethyl Chloroformate (115 µL, 1.2 mmol) dropwise. Note: Mild effervescence may occur.
-
Reseal the vial.
-
Irradiation 2:
-
Temp: 80°C
-
Time: 5:00 minutes
-
Power: Dynamic (Max 100W)
-
-
Workup: Pour the mixture into ice-cold water (20 mL). The thiazole carbamate often precipitates as a solid. Filter, wash with water, and recrystallize from EtOH/Water. If oil forms, extract with Ethyl Acetate.
Experimental Workflow Diagram
Caption: Decision tree for the one-pot telescoped synthesis workflow.
Results & Discussion
Comparative Efficiency: The following table summarizes typical data comparing this microwave protocol to conventional thermal heating (oil bath reflux).
| Parameter | Conventional Method | Microwave Method (This Protocol) | Improvement |
| Total Reaction Time | 8 – 12 Hours | 10 – 15 Minutes | ~98% Reduction |
| Solvent Volume | 20 – 50 mL | 2 – 4 mL | 10x Less Waste |
| Yield (Average) | 60 – 70% | 85 – 94% | Higher Conversion |
| Purity (Crude) | Requires Column Chrom. | Often >95% (Recrystallization only) | Cleaner Profile |
Characterization Notes:
-
1H NMR: Look for the disappearance of the thiourea
broad singlet and the appearance of the carbamate ethyl group (quartet ~4.2 ppm, triplet ~1.3 ppm). The thiazole C5 proton typically appears as a singlet around 7.0–7.5 ppm. -
LC-MS: The molecular ion
should correspond to the Aminothiazole mass + 72 Da (for ethyl carbamate).
Troubleshooting & Safety
Common Pitfalls:
-
Runaway Pressure: Ethanol generates significant pressure at 100°C. Ensure vials are not filled >60% volume.
-
Low Yield in Step 2: If the carbamate formation is sluggish, add a catalytic amount of DMAP (Dimethylaminopyridine) in Step 2.
-
Side Products: If di-acylation occurs (two carbamate groups), reduce the chloroformate equivalents to 1.0 or lower the temperature of Step 2 to 60°C.
Safety Hazards:
-
Ethyl Chloroformate: Highly toxic and lachrymator. Handle only in a fume hood.
-
Microwave Vials: Inspect for scratches before use to prevent vessel failure under pressure.
References
-
Microwave-Assisted Hantzsch Thiazole Synthesis
- Kabalka, G. W., & Mereddy, A. R. (2006). Microwave-promoted synthesis of functionalized 2-aminothiazoles. Tetrahedron Letters, 47(30), 5171-5172.
-
Source:
-
Microwave-Assisted Carbamate Formation
-
Green Chemistry & Ionic Liquids in Thiazole Synthesis
-
Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1, 54-60.
-
Source:
-
-
General Microwave Synthesis of Heterocycles
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
-
Source:
Sources
Application Note: High-Performance Liquid Chromatography Analysis of Benzyl N-(1,3-thiazol-2-yl)carbamate
Method Development & Validation Guide
Abstract & Introduction
Benzyl N-(1,3-thiazol-2-yl)carbamate (CAS: 1882379-37-4 analog/derivative) is a critical heterocyclic intermediate used frequently in the synthesis of agrochemicals (fungicides) and pharmaceutical candidates (kinase inhibitors, riluzole analogs).[1] Its structure combines a lipophilic benzyl carbamate moiety with a polar, basic 2-aminothiazole ring.[1]
This unique hybrid structure presents a specific analytical challenge:
-
Polarity Contrast: The molecule contains both a hydrophobic tail (benzyl) and a polar head (thiazole), requiring a gradient method for efficient elution.
-
Basicity & Tailing: The thiazole nitrogen (N3) can interact with residual silanols on silica-based columns, leading to peak tailing if pH is not controlled.
-
Stability: Carbamates are susceptible to hydrolysis under strongly basic conditions, necessitating a neutral-to-acidic mobile phase.[1]
This guide provides a "Gold Standard" protocol for the separation, identification, and quantification of Benzyl N-(1,3-thiazol-2-yl)carbamate, designed by Senior Application Scientists to meet ICH Q2(R1) validation standards.[1]
Physicochemical Profiling & Strategy
Before method development, we must understand the "personality" of the molecule to predict its behavior on the column.
| Property | Value (Est.) | Chromatographic Implication |
| LogP | ~2.5 – 3.2 | Moderate hydrophobicity.[1] Retains well on C18; requires high % organic solvent for elution.[1] |
| pKa (Thiazole N) | ~2.5 – 3.0 | The electron-withdrawing carbamate group lowers the basicity of the thiazole ring (compared to 2-aminothiazole pKa ~5.4).[1] At pH 3.0, it exists in equilibrium; at pH < 2.5, it is protonated. |
| UV Max | 254 nm, 280 nm | The benzyl ring absorbs at 254 nm; the thiazole ring extends conjugation. 254 nm is the universal choice for sensitivity. |
| Solubility | Low (Water), High (MeOH/ACN) | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |
Method Development Logic (The "Why")[1]
-
Column Choice: A C18 stationary phase is selected for its ability to resolve the hydrophobic benzyl group. To mitigate tailing from the thiazole nitrogen, a "base-deactivated" or end-capped column is essential.[1]
-
Mobile Phase pH: We utilize an acidic mobile phase (pH ~2.5 - 3.0) .[1] This suppresses the ionization of residual silanols on the column (keeping them neutral Si-OH), preventing cation-exchange interactions with the thiazole nitrogen.[1]
-
Buffer Selection: 0.1% Formic Acid or Phosphate Buffer is preferred.[1] Formic acid is volatile (LC-MS compatible), while phosphate provides superior peak shape for basic compounds if UV detection is the sole focus.
Visualization: Method Development Workflow
The following diagram outlines the logical flow for optimizing this specific separation.
Figure 1: Decision tree for optimizing the separation of thiazole-based carbamates, focusing on pH control to mitigate peak tailing.
The "Gold Standard" Protocol
Instrumentation & Conditions[1][2][3][4]
-
System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (Waters XBridge C18).
-
Why: High surface area and double end-capping reduce silanol activity, essential for the thiazole moiety.
-
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).[1]
Mobile Phase Preparation[1]
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (HPLC Grade).[1]
-
Alternative for stubborn tailing: 20 mM Potassium Phosphate buffer (pH 3.0).
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Program
The gradient is designed to elute the polar impurities (like 2-aminothiazole) early, while retaining and resolving the main carbamate peak.
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic hold for polar impurities |
| 12.0 | 10 | 90 | Linear ramp to elute main peak |
| 15.0 | 10 | 90 | Wash column |
| 15.1 | 95 | 5 | Return to initial conditions |
| 20.0 | 95 | 5 | Re-equilibration |
Standard & Sample Preparation
Diluent: 50:50 Water:Acetonitrile.[1]
-
Note: Do not use 100% water as the carbamate may precipitate. Do not use 100% ACN as it may cause peak distortion (solvent effect) upon injection.[1]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of Benzyl N-(1,3-thiazol-2-yl)carbamate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:ACN).
-
Sample Preparation: Accurately weigh sample equivalent to 0.1 mg/mL. Dissolve in ACN, then dilute with water to match the diluent composition. Filter through a 0.45 µm PTFE or Nylon filter.[1]
System Suitability & Validation Criteria
To ensure the method is reliable ("Trustworthiness"), the following parameters must be met before every analysis run.
Figure 2: System Suitability Testing (SST) logic flow. All three checks must pass to validate the run.
Validation Parameters (Summary)
| Parameter | Acceptance Criteria |
| Specificity | No interference at retention time of main peak (check blank). |
| Linearity | R² > 0.999 over range 50% - 150% of target concentration.[1] |
| Accuracy (Recovery) | 98.0% - 102.0% at 80%, 100%, and 120% levels. |
| Precision (Repeatability) | RSD < 1.0% for n=6 injections.[1] |
| LOD / LOQ | Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).[1] |
Troubleshooting Guide
Issue 1: Peak Tailing (T > 1.5)
-
Cause: Interaction between the thiazole nitrogen and silanols.[2]
-
Solution: Ensure mobile phase pH is ≤ 3.[1]0. If using Formic Acid, switch to 20mM Phosphate Buffer (pH 2.5-3.[1]0) to increase ionic strength and suppress interactions.
Issue 2: Split Peaks
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Solution: Match the sample solvent to the starting mobile phase (95:5 Water:ACN) or the standard diluent (50:50).
Issue 3: Extra Peaks / Ghost Peaks
-
Solution: Prepare samples fresh. Avoid leaving samples in the autosampler for >24 hours. Ensure the autosampler temperature is controlled (e.g., 10°C).
References
-
Synthesis and Characterization of Benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate. Molbank, 2025.[1][4] Link
-
Benzyl carbamate (Organic Syntheses Procedure). Organic Syntheses, Vol. 85, p. 287.[5] Link[1]
-
Simultaneous analysis of thiabendazole, carbendazim and 2-aminobenzimidazole. Journal of Environmental Science and Health, Part B, 2009. Link
-
Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide. BenchChem Application Notes. Link
-
PubChem Compound Summary: Benzyl N-(1,3-thiazol-2-yl)carbamate derivatives. National Center for Biotechnology Information.[1] Link
Sources
- 1. benzyl N-[(2S)-1-oxo-3-phenyl-1-[[(E,2S)-1-phenyl-4-(1,3-thiazol-2-yl)but-3-en-2-yl]amino]propan-2-yl]carbamate | C30H29N3O3S | CID 155550821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]
Application Note: Handling, Storage, and Protocol Integration for Benzyl Thiazolylcarbamate Scaffolds
Executive Summary & Chemical Context
Benzyl thiazolylcarbamate (specifically Benzyl N-(thiazol-2-yl)carbamate and its functionalized derivatives) represents a critical class of "protected building blocks" in modern drug discovery.[1] Structurally, it consists of a thiazole ring (a common pharmacophore in kinase inhibitors like Dasatinib) where the exocyclic amine is protected by a benzyloxycarbonyl (Cbz) group.[1]
This Application Note provides a definitive guide for the handling, storage, and experimental preparation of these compounds. While generally stable, the carbamate linkage and the electron-rich thiazole ring require specific environmental controls to prevent spontaneous hydrolysis, oxidation, or carbamate migration, which can compromise downstream synthesis or biological assay data.
Why This Matters
In drug development, this scaffold serves two primary roles:
-
Synthetic Intermediate: A stable precursor allowing modification of the thiazole ring before amine deprotection.[1]
-
Bioactive Fragment: Used in Fragment-Based Drug Discovery (FBDD) to probe binding pockets requiring hydrogen bond donor/acceptor motifs.[1]
Physicochemical Profile & Stability Indicators
Understanding the intrinsic properties of the scaffold is the first step in establishing a robust protocol.[1]
| Property | Specification / Characteristic | Implication for Handling |
| Physical State | Crystalline Solid (White to Off-white) | Prone to static; use anti-static weighing tools.[1] |
| Molecular Weight | ~234.27 g/mol (Parent) | Suitable for high-concentration stock preparation.[1] |
| Solubility | High: DMSO, DMF, PyridineLow: Water, Hexane | Do not attempt aqueous stock preparation.[1] |
| Hygroscopicity | Low to Moderate | Store with desiccant to prevent hydrolysis.[1] |
| pKa (Thiazole N) | ~2.5 (Weakly basic) | Stable in neutral/mildly acidic buffers; avoid strong base.[1] |
| Stability | Sensitive to strong acids (Cbz cleavage) | Avoid contact with TFA/HBr unless deprotection is intended.[1] |
Storage Protocols: The "Golden Rules"
To maintain purity >98% over extended periods (6+ months), adhere to the following storage hierarchy.
A. Long-Term Storage (Powder)[1]
-
Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).[1]
-
Atmosphere: Store under Argon or Nitrogen .[1] The thiazole sulfur can be susceptible to slow oxidation (S-oxide formation) in the presence of atmospheric oxygen and moisture.[1]
-
Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid clear glass to prevent potential photo-degradation of the thiazole ring.[1]
B. Solution Storage (Stock Solutions)[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: 10 mM or 50 mM stocks are standard.[1]
-
Condition: Aliquot immediately. Do not freeze-thaw more than 3 times.
Experimental Protocol: Solubilization & Assay Preparation
This workflow ensures the compound remains in solution without precipitating or degrading during biological assays.[1]
Step 1: Stock Preparation (10 mM)[1]
-
Equilibrate the vial to room temperature (RT) inside a desiccator before opening. Failure to do this causes water condensation on the cold powder.[1]
-
Weigh the required amount of Benzyl thiazolylcarbamate.[1]
-
Add Anhydrous DMSO to achieve 10 mM.[1]
-
Vortex vigorously for 30 seconds. If particles persist, sonicate at RT for 5 minutes.
-
Visual Check: Solution should be clear and colorless/pale yellow.[1]
-
Step 2: Serial Dilution (for IC50/Binding Assays)[1]
-
Intermediate Dilution: Do not dilute directly from 100% DMSO to aqueous buffer.[1]
-
Protocol: Perform serial dilutions in 100% DMSO first.
-
Final Transfer: Transfer 1 µL of the DMSO dilution into 99 µL of assay buffer (1% final DMSO).
-
Why? This prevents "crash-out" precipitation which occurs when hydrophobic scaffolds hit water at high concentrations.[1]
-
Step 3: Quality Control (Self-Validation)
Before running a high-value screen, validate the stock integrity:
-
LC-MS Check: Look for the parent peak [M+H]+.[1]
-
Impurity Flag: A peak at [M-134] suggests loss of the Cbz group (free amine), indicating degradation.[1]
Visual Workflow: From Storage to Assay
The following diagram illustrates the critical decision points and environmental controls required to maintain compound integrity.
Figure 1: Critical workflow for handling Benzyl thiazolylcarbamate, emphasizing moisture control during the transition from cold storage to solution.
Safety & HSE Guidelines
While Benzyl thiazolylcarbamate is often an intermediate, treat it with standard precautions for bioactive organic scaffolds.
-
Hazard Classification: Generally classified as Irritant (Skin/Eye) .[1][4]
-
PPE: Nitrile gloves, safety glasses, and lab coat.[1]
-
Inhalation: Handle powder in a fume hood to avoid sensitization.[1]
-
Spill Cleanup: Absorb DMSO solutions with vermiculite; do not use water (spreads the organic solvent).[1]
References
-
Chimenti, F. et al. (2009).[1] "Synthesis and biological evaluation of novel thiazolyl-hydrazine derivatives as inhibitors of human monoamine oxidases." Journal of Medicinal Chemistry. Link (Demonstrates the utility of thiazole scaffolds in drug design).
-
Greene, T.W.[1] & Wuts, P.G.M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] Link (Authoritative source on Cbz group stability and deprotection conditions).[1]
-
PubChem Compound Summary. (2025). "Benzyl N-(thiazol-2-yl)carbamate - Compound CID 644654".[1] National Center for Biotechnology Information.[1] Link (Source for physicochemical data).[1]
-
MDPI Molbank. (2025).[1] "Synthesis of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate". Molbank.[1] Link (Recent protocol on functionalized benzyl thiazolylcarbamate synthesis).[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Benzyl N-(1,3-thiazol-2-yl)carbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl N-(1,3-thiazol-2-yl)carbamate. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and derivatization of its exocyclic 2-amino group is a critical strategy for modulating pharmacological properties[1]. However, achieving high yields during N-acylation can be challenging due to competing side reactions.
This guide provides mechanistic insights, actionable troubleshooting FAQs, and a self-validating experimental protocol to ensure high-fidelity synthesis.
Mechanistic Insights & Causality (E-E-A-T)
To improve your reaction yield, it is crucial to understand the chemical causality governing the interaction between 2-aminothiazole and benzyl chloroformate (Cbz-Cl).
-
Nucleophilicity vs. Delocalization: The exocyclic nitrogen of 2-aminothiazole is less nucleophilic than a standard aliphatic amine because its lone pair is delocalized into the electron-deficient thiazole ring. Consequently, the acylation requires a base to act as an acid scavenger and to transiently increase the nucleophilicity of the amine[2].
-
The Bis-Acylation Trap: Once the mono-acylated product (the target carbamate) is formed, the remaining N-H proton becomes highly acidic due to the electron-withdrawing effects of both the thiazole ring and the newly attached benzyloxycarbonyl (Cbz) group[3]. If a strong base (like Sodium Hydride, NaH) or an excess of Cbz-Cl is present, a second acylation occurs rapidly, forming an unwanted di-Cbz (bis-acylated) byproduct.
-
Reagent Hydrolysis: Benzyl chloroformate is highly moisture-sensitive. In the presence of adventitious water or aqueous bases (such as in Schotten-Baumann conditions), Cbz-Cl hydrolyzes into benzyl alcohol, hydrochloric acid, and carbon dioxide[3]. This consumes your reagent and stalls the reaction.
Troubleshooting FAQs
Q1: Why am I seeing a significant amount of a less polar byproduct on my TLC plate?
A1: This is likely the bis-acylated (di-Cbz) derivative. Because the N-H bond of the newly formed carbamate is acidic, excess Cbz-Cl and strong bases will trigger a second acylation.
Fix: Reduce your Cbz-Cl stoichiometry to exactly 1.05 equivalents. Maintain the reaction temperature at 0 °C during the addition phase, and switch to a milder organic base like triethylamine (Et
Q2: My reaction stalls at 50% conversion, and NMR shows the formation of benzyl alcohol. What is happening? A2: Your benzyl chloroformate is hydrolyzing[3]. This happens when your solvents are not strictly anhydrous or if your Cbz-Cl reagent has degraded in storage. Fix: Use freshly distilled or strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). If you are forced to use a biphasic aqueous system, you must add the Cbz-Cl dropwise at 0 °C to kinetically favor the amine acylation over water hydrolysis.
Q3: 2-aminothiazole is not fully dissolving in my solvent at 0 °C. Should I warm it up? A3: Do not warm the reaction during the Cbz-Cl addition, as this promotes side reactions. 2-aminothiazole has poor solubility in cold, non-polar solvents. Fix: While DCM is the standard solvent[2], you can switch to anhydrous THF or add a small volume (5-10%) of anhydrous DMF as a co-solvent. Complete dissolution prior to adding the base and Cbz-Cl is mandatory to prevent localized concentration gradients that lead to over-acylation.
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system . By monitoring specific checkpoints, you can verify the integrity of the reaction in real-time.
Objective: Maximize mono-acylation while suppressing Cbz-Cl hydrolysis and bis-acylation.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen gas.
-
Dissolution: Dissolve 2-aminothiazole (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL)[2]. Ensure complete dissolution.
-
Base Addition: Add anhydrous triethylamine (Et
N, 12.0 mmol, 1.2 eq) to the solution[2]. -
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Controlled Acylation: Dilute benzyl chloroformate (Cbz-Cl, 10.5 mmol, 1.05 eq) in 5 mL of anhydrous DCM[3]. Add this solution dropwise over 30 minutes to the vigorously stirred reaction mixture. Self-Validation Check: A slight white precipitate (triethylamine hydrochloride) should begin to form, indicating the reaction is proceeding.
-
Reaction Monitoring: Stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC)[1] using 30% EtOAc in Hexanes. Self-Validation Check: The highly polar, UV-active 2-aminothiazole spot should disappear, replaced by a single, distinct, less polar spot (the target carbamate). If a third, even less polar spot appears, bis-acylation is occurring—quench immediately.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO
(20 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). -
Acid Wash: Wash the combined organic layers with 0.1 M HCl (15 mL) to remove any unreacted amine and residual Et
N. Follow with a brine wash (20 mL). -
Drying: Dry the organic phase over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from ethanol to yield pure benzyl N-(1,3-thiazol-2-yl)carbamate.
Quantitative Data & Reagent Comparison
The choice of base and solvent drastically impacts the yield. The table below summarizes the expected outcomes based on different reaction environments.
| Base / Solvent System | Temperature Profile | Cbz-Cl (Eq) | Expected Mono-Acylation Yield | Primary Side Reaction / Issue |
| Et | 0 °C to RT | 1.05 | 75 - 85% | Trace bis-acylation |
| Pyridine / Anhydrous THF | 0 °C to RT | 1.05 | 80 - 90% | Trace unreacted amine |
| NaHCO | 0 °C to RT | 1.20 | 60 - 70% | Cbz-Cl hydrolysis |
| NaH / Anhydrous THF | 0 °C to RT | 1.10 | < 50% | Heavy bis-acylation |
Visualizing the Workflow & Reaction Pathways
Step-by-step experimental workflow for the synthesis of benzyl N-(1,3-thiazol-2-yl)carbamate.
Mechanistic pathways showing target mono-acylation versus bis-acylation and reagent hydrolysis.
References[1] Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring - Benchchem. Source: benchchem.com. URL: https://benchchem.com[3] Benzyl chloroformate - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Benzyl_chloroformate[2] Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969851/
Sources
Technical Support Center: Troubleshooting Low Solubility of Thiazole Carbamates in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that navigating the experimental nuances of novel chemical entities is paramount to success. This guide provides in-depth troubleshooting for a common yet challenging issue: the low solubility of thiazole carbamates in Dimethyl Sulfoxide (DMSO). This document is structured to provide rapid answers through FAQs and deeper insights through a comprehensive troubleshooting guide and validated protocols.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a new thiazole carbamate, and it won't dissolve in DMSO, even at a low concentration. What's the first thing I should check?
A: The first step is to verify the purity and identity of your compound. Impurities, residual solvents from synthesis, or even an incorrect structure can drastically alter solubility characteristics. Secondly, consider the solid-state form of your compound. Amorphous solids are generally more soluble than their highly ordered, thermodynamically stable crystalline counterparts.[1] If your compound has crystallized into a very stable lattice, it may resist dissolution even in a powerful solvent like DMSO.[1]
Q2: My compound dissolves in DMSO initially but crashes out of solution when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A: This is a classic problem for hydrophobic compounds and occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium.[2][3] DMSO is an excellent organic solvent, but its ability to keep a compound in solution diminishes significantly as the percentage of water increases.[4][5] To prevent this, ensure your final DMSO concentration in the assay is as low as possible (typically ≤0.5%) and employ rapid dispersion techniques like vigorous vortexing while adding the DMSO stock to the buffer.[2] Never add the aqueous buffer directly to the concentrated DMSO stock.[2]
Q3: Is it safe to heat my DMSO stock to get my thiazole carbamate to dissolve?
A: Gentle warming can be an effective strategy, but it must be done with caution. Use a water bath with precise temperature control (e.g., 30-40°C). Overheating can accelerate the degradation of both your compound and the DMSO itself. It is crucial to be aware that this can create a supersaturated solution, which may precipitate upon cooling to room temperature or upon freeze-thaw cycles.[6]
Q4: I'm observing inconsistent results in my biological assays over time from the same DMSO stock. Could solubility be the issue?
A: Yes, this is a strong possibility. Inconsistent results are often traced back to inhomogeneous stock solutions or compound degradation.[6] If your compound is not fully dissolved, you will be aliquoting a suspension, not a solution, leading to variable concentrations. Furthermore, repeated freeze-thaw cycles can cause less soluble material to precipitate out, and it may not fully redissolve upon thawing.[1][6] It is highly recommended to aliquot stock solutions into single-use volumes to avoid this.[6]
Q5: Could DMSO be chemically reacting with or degrading my thiazole carbamate?
A: While DMSO is relatively inert, it is not entirely benign.[7] As a sulfoxide, it can act as an oxidizing agent, potentially affecting the sulfur atom in the thiazole ring.[6] Furthermore, if the DMSO is not anhydrous, the residual water can facilitate the hydrolysis of labile functional groups like the carbamate ester.[6] Some 2-aminothiazoles have also been observed to undergo decomposition in DMSO.[8] If you suspect degradation, it is advisable to perform a stability study using a technique like HPLC or LC-MS.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving complex solubility issues with thiazole carbamates in DMSO.
Issue 1: Compound Fails to Dissolve in 100% DMSO
When a compound, particularly a lipophilic one like many thiazole carbamates, fails to dissolve in a powerful aprotic solvent like DMSO, a multi-faceted investigation is required.
Root Cause Analysis & Immediate Actions
-
Verify DMSO Quality: The most common culprit is water contamination. DMSO is highly hygroscopic. Use only high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored source. Water can significantly decrease the solubilizing power of DMSO for nonpolar compounds and can promote hydrolysis.[6]
-
Apply Physical Dissolution Aids: Before moving to more complex solutions, attempt to aid dissolution using mechanical energy.
-
Vortexing: Vigorously vortex the sample for several minutes.
-
Sonication: Use a bath sonicator to break apart solid aggregates and increase the surface area available for solvation. Use this method judiciously as it can generate heat.
-
Gentle Warming: As mentioned in the FAQs, warm the sample to 30-40°C. If the compound dissolves but precipitates upon returning to room temperature, you have created a supersaturated solution, indicating you are above the thermodynamic solubility limit at ambient temperature.
-
Advanced Strategies
If physical methods fail, the issue may be inherent to the compound's properties or its interaction with DMSO.
Caption: Troubleshooting Decision Tree for DMSO Insolubility.
-
Co-Solvent Systems: For highly recalcitrant compounds, a single solvent may not be sufficient. Introducing a co-solvent can disrupt the crystal lattice energy more effectively or improve solvation by offering different types of molecular interactions.[9][10]
-
Strategy 1: Alternative Polar Aprotic Solvents: Consider preparing the stock solution in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which have different solvating properties than DMSO.[4]
-
Strategy 2: Mixed Solvent Systems: Prepare the stock in a mixture, such as 90% DMSO and 10% ethanol. The ethanol can provide hydrogen bond donating capabilities that DMSO lacks, which may be beneficial for certain structures.
-
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Features |
| DMSO | 47 | 189 | Excellent solvent for polar and nonpolar compounds; aprotic.[11][12] |
| DMF | 37 | 153 | Strong polar aprotic solvent, often used when DMSO fails. |
| NMP | 32 | 202 | Lower toxicity profile than DMF, effective for many compounds. |
| Ethanol | 25 | 78.4 | Protic solvent, miscible with water and DMSO, can act as H-bond donor. |
Table 1. Comparison of relevant properties for common organic solvents used in drug discovery.
Issue 2: Precipitation Upon Dilution into Aqueous Media
This is the most frequent manifestation of poor solubility for compounds developed for biological assays. The goal is to maintain the compound in a dissolved state in a predominantly aqueous environment.
Root Cause Analysis
The fundamental problem is the drastic change in the solvent environment, from a high-dielectric organic solvent to a highly polar, protic aqueous buffer. The compound, stable in DMSO, rapidly self-associates and precipitates when the DMSO molecules are diluted away by water. This is especially problematic for compounds in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[13]
Workflow for Optimized Dilution
The method of dilution is critical. The objective is to disperse the DMSO-solubilized compound into the aqueous phase as rapidly as possible to prevent nucleation and precipitation.
Caption: Recommended workflow for diluting DMSO stock solutions.
Formulation-Based Solutions
If optimized dilution protocols are insufficient, formulation strategies that actively maintain solubility in water are necessary.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, into the final aqueous buffer can help.[14] These molecules form micelles that can encapsulate the hydrophobic thiazole carbamate, preventing it from precipitating.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[9][13] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and significantly increasing its apparent solubility.[9][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in research settings.[9]
| Strategy | Mechanism | Typical Concentration | Considerations |
| Tween® 80 | Micellar solubilization | 0.01 - 0.5% (v/v) | Can interfere with some cell-based assays or protein binding. |
| HP-β-CD | Inclusion complex formation | 1 - 10% (w/v) | Can affect drug-target binding kinetics; potential for cytotoxicity at high concentrations. |
Table 2. Common formulation excipients for improving aqueous solubility.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of a compound in a given solvent, providing a crucial baseline for your experiments.[16][17]
Materials:
-
Test thiazole carbamate (solid)
-
Anhydrous DMSO
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated pipettes
-
HPLC or LC-MS system for quantification
Procedure:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The goal is to have undissolved solid remaining at the end.[16]
-
Add a known volume of DMSO (e.g., 1 mL) to the vial.[16]
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for 24-48 hours to ensure equilibrium is reached.[17]
-
After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
-
Prepare a serial dilution of the supernatant with fresh DMSO.
-
Quantify the concentration of the compound in the diluted samples using a validated HPLC or LC-MS method with a standard curve.[16]
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the thermodynamic solubility.[16]
Protocol 2: Preparation and Long-Term Storage of DMSO Stock Solutions
Proper preparation and storage are essential for ensuring the integrity and reproducibility of your experiments.[6]
Materials:
-
Test thiazole carbamate (solid)
-
High-purity, anhydrous DMSO[6]
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Optional: Bath sonicator, inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: a. Weigh the required amount of compound into a sterile vial. b. Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM or 20 mM). c. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary. d. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Storage: a. Aliquoting: Dispense the master stock solution into smaller, single-use volumes in properly labeled tubes. This is the single most important step to prevent degradation from repeated freeze-thaw cycles.[6] b. Inert Atmosphere: For sensitive compounds, gently overlay the solution with an inert gas like argon or nitrogen before capping to minimize oxidation.[6] c. Temperature: Store the aliquots at -80°C for long-term stability.[6] d. Light Protection: Use amber vials or store clear vials in a dark box to protect against photodegradation.[6]
By implementing these structured troubleshooting strategies and robust protocols, you can overcome the challenges of low thiazole carbamate solubility, leading to more reliable and reproducible experimental outcomes.
References
- Solubility of Things. (n.d.). Thiazole.
- Stryker. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Wikipedia. (2024). Dimethyl sulfoxide.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
- Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs?.
- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- BenchChem. (n.d.). Improving the stability of thiazole compounds in DMSO for long-term storage.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
- ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- Preprints.org. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
- MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
- PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- PMC. (2019, September 12). Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent.
- Journal of Pharmaceutical Research International. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.
- International Journal of Pharmaceutical Sciences and Research. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
- MDPI. (2014, October 1). New Water-Soluble Carbamate Ester Derivatives of Resveratrol.
- GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- ResearchGate. (2026, February 24). A comprehensive review on thiazole derivatives as multifunctional therapeutics.
- BenchChem. (n.d.). Improving solubility of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol for assays.
- PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- PubMed. (1993, September). Photodegradation of the carbamate insecticide pirimicarb.
- Journal of Agricultural and Food Chemistry. (n.d.). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil.
- PMC. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- WIT Press. (n.d.). Effect of microbial activity on dimethyl sulfoxide degradation in an air-lift bioreactor.
- PubMed. (2010, July 15). Effect of DMSO on Micellization, Gelation and Drug Release Profile of Poloxamer 407.
Sources
- 1. ziath.com [ziath.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. antbioinc.com [antbioinc.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. raytor.com [raytor.com]
Technical Support Center: Troubleshooting Carbamate Hydrolysis Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended cleavage of carbamate linkages—often utilized as protecting groups (e.g., Boc, Cbz) or critical pharmacophores in drug development—during basic workups or physiological assays.
This guide is designed to move beyond simple "do's and don'ts." By understanding the fundamental causality of carbamate degradation, you can rationally design your molecules and experimental workflows to prevent analyte loss.
Mechanistic Causality: Why Do Carbamates Fail in Base?
To prevent hydrolysis, we must first understand the kinetic pathways that drive it. Carbamate hydrolysis under basic conditions does not follow a single mechanism; it diverges based on the substitution pattern of the carbamate nitrogen[1].
-
N-Monosubstituted Carbamates (Primary/Secondary Amines): These molecules possess an acidic N-H proton. Under basic conditions, the base deprotonates this nitrogen, triggering a rapid E1cB (Elimination Unimolecular conjugate Base) mechanism[2]. This forms a highly unstable isocyanate intermediate, which immediately reacts with water to release the free amine and carbon dioxide[3].
-
N,N-Disubstituted Carbamates (Tertiary Amines): Lacking an N-H proton, these molecules cannot undergo E1cB elimination. Instead, they are forced through the much slower BAc2 (Bimolecular Base-Catalyzed Acyl-Oxygen cleavage) pathway, which requires direct nucleophilic attack of the hydroxide ion onto the sterically hindered carbonyl carbon[1].
Mechanistic divergence of carbamate hydrolysis under basic conditions.
Frequently Asked Questions (FAQs)
Q1: My N-monosubstituted carbamate prodrug degrades completely during a standard NaOH extraction. Why does my colleague's N,N-disubstituted analog survive the exact same conditions? A: Your colleague's compound survives because it lacks the ionizable N-H proton required to initiate the rapid E1cB elimination pathway[2]. By forcing the molecule into the BAc2 pathway, the reaction rate drops exponentially. To achieve similar stability, you must either N-alkylate your compound or strictly avoid basic pH > 7.5 during your extraction[4].
Q2: Does the leaving group (the alcohol portion of the carbamate) affect the rate of base hydrolysis? A: Yes, significantly. The E1cB mechanism's rate is heavily dependent on the pKa of the leaving group. Aryl carbamates (where the leaving group is a phenol) are highly susceptible to basic hydrolysis because phenoxide is an excellent leaving group[4]. Conversely, alkyl carbamates (e.g., hexyl or tert-butyl) are highly stable because aliphatic alkoxides are poor leaving groups, effectively raising the activation energy barrier for degradation[4].
Q3: How can I structurally modify my molecule to prevent this degradation while maintaining biological activity? A: You have three primary structural levers:
-
N-Alkylation: Converts the molecule to a tertiary carbamate, blocking E1cB[2].
-
Steric Hindrance: Adding bulky groups (like a tert-butyl group) adjacent to the carbonyl shields it from BAc2 nucleophilic attack.
-
O-Alkyl Substitution: Replacing an O-aryl group with an O-alkyl group decreases the electrophilicity of the carbonyl and provides a worse leaving group[4].
Quantitative Stability Matrix
The following table summarizes the causal relationship between structural features and hydrolytic stability, synthesizing data from recent stability assays[2][4].
| Carbamate Class | N-Substitution | O-Substitution | Primary Mechanism | Half-Life (pH 7.4 - 9.0) | Stability Rating |
| N-Aryl, O-Aryl | Monosubstituted (N-H) | Aryl (Phenol) | E1cB (Fast) | ~51 min (pH 7.4) | Poor |
| N-Alkyl, O-Aryl | Monosubstituted (N-H) | Aryl (Phenol) | E1cB (Moderate) | < 2 hours (pH 7.4) | Low |
| N,N-Dialkyl, O-Aryl | Disubstituted (No N-H) | Aryl (Phenol) | BAc2 (Slow) | > 12 hours (pH 9.0) | Moderate |
| N-Alkyl, O-Alkyl | Monosubstituted (N-H) | Alkyl (Alcohol) | E1cB (Very Slow) | > 24 hours (pH 9.0) | High |
| N,N-Dialkyl, O-Alkyl | Disubstituted (No N-H) | Alkyl (Alcohol) | BAc2 (Negligible) | Stable indefinitely | Excellent |
Self-Validating Experimental Protocols
If structural modification is not an option, you must control the chemical environment. The following protocols are designed as self-validating systems; they include internal checks to ensure the integrity of your carbamate linkage is maintained throughout the workflow.
Protocol A: Mild Buffered Workup for Base-Sensitive Carbamates
Purpose: To extract a synthesized N-monosubstituted carbamate from a reaction mixture containing basic impurities (e.g., residual triethylamine or pyridine) without triggering E1cB hydrolysis.
Step 1: Pre-chilling and Quenching
-
Action: Cool the crude reaction mixture to 0–4 °C using an ice bath. Slowly add a pre-chilled 0.5 M Sodium Phosphate buffer (pH 6.0) at a 1:1 volume ratio.
-
Causality: Lowering the temperature reduces the kinetic energy available to overcome the E1cB activation barrier. The pH 6.0 buffer neutralizes basic amines without creating a highly alkaline environment.
Step 2: Organic Extraction
-
Action: Add cold ethyl acetate (EtOAc) or dichloromethane (DCM). Agitate gently to avoid emulsion.
-
Validation Check: Allow the layers to separate. Crucial Step: Extract a 1 mL aliquot of the aqueous layer and measure the pH with a calibrated pH meter.
-
Pass: pH is between 5.5 and 6.5. Proceed to Step 3.
-
Fail: pH is > 7.0. Your buffer capacity was exceeded. Correction: Immediately add 0.1 M citric acid dropwise to the bulk mixture until the aqueous layer reads pH 6.0, then re-extract.
-
Step 3: Washing and Drying
-
Action: Wash the organic layer with cold brine (saturated NaCl) to remove residual water. Dry over anhydrous
(avoid , as its basicity can cause localized degradation on the solid surface).
Step 4: Concentration
-
Action: Filter the drying agent and concentrate the filtrate in vacuo. Maintain the water bath temperature strictly below 25 °C.
-
Causality: Thermal stress accelerates any residual BAc2 hydrolysis if trace water is present.
Optimized self-validating extraction workflow for base-sensitive carbamates.
Protocol B: N-Alkylation to Block the E1cB Pathway
Purpose: To permanently stabilize a labile N-monosubstituted carbamate prodrug by converting it to an N,N-disubstituted carbamate prior to exposure to harsh biological or basic conditions[2].
Step 1: Deprotonation
-
Action: Dissolve the N-monosubstituted carbamate (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the carbamate N-H, evolving
gas. Because the system is strictly anhydrous, the resulting nitrogen anion cannot undergo hydrolysis, and the E1cB pathway is stalled at the anion stage.
Step 2: Alkylation
-
Action: Stir for 30 minutes until gas evolution ceases. Add the alkylating agent (e.g., Methyl Iodide, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Check: Quench a 50 µL aliquot into water/acetonitrile and analyze via LC-MS.
-
Pass: Total disappearance of the starting material mass, replaced by the [M+CH3]+ mass.
-
Fail: Presence of starting material or free amine (hydrolysis product). Correction: Ensure your DMF is strictly anhydrous (<50 ppm water), as trace water will react with NaH to form hydroxide, which will immediately trigger BAc2 hydrolysis.
-
Step 3: Workup
-
Action: Quench the bulk reaction carefully with saturated aqueous
to destroy excess NaH. Extract with EtOAc. The resulting N-methylated carbamate is now highly resistant to basic hydrolysis and can be subjected to standard basic washes (e.g., saturated ) without risk of degradation[1].
References
- Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration Source: MDPI URL
- Phenyloxycarbonyl (Phoc)
- Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL
- Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
removing benzyl chloroformate impurities from reaction mixture
Topic: Removing Benzyl Chloroformate Impurities from Reaction Mixtures Audience: Researchers, scientists, and drug development professionals.[1]
Subject: Troubleshooting & Removal of Benzyl Chloroformate (Cbz-Cl) and Byproducts
Introduction: The "Dirty" Side of Cbz Protection
You are likely here because your NMR shows a persistent set of peaks at 5.1 ppm (s, 2H) and 7.3 ppm (m, 5H) that shouldn't be there, or your LC-MS traces are dominated by a UV-active ghost.
Benzyl chloroformate (Cbz-Cl) is a robust reagent for amine protection, but it degrades into Benzyl Alcohol (BnOH) and Benzyl Chloride (BnCl) .[1] While Cbz-Cl itself is easily destroyed, its decomposition products—specifically Benzyl Alcohol—are notoriously difficult to remove due to high boiling points and moderate polarity.[1]
This guide moves beyond standard textbook workups, offering "Process-Grade" strategies to isolate your product cleanly.
Part 1: The Active Threat (Unreacted Cbz-Cl)
Issue: You used excess Cbz-Cl to drive the reaction to completion, but now you have a reactive electrophile left in your mixture.
Q: How do I safely quench excess Cbz-Cl without degrading my product?
A: The "Active Scavenge" Protocol. Do not rely solely on water hydrolysis.[1] While water eventually destroys Cbz-Cl, the process is slow, biphasic, and generates HCl, which can cleave sensitive groups.[1] Instead, convert the Cbz-Cl into a basic species that can be washed away.[1]
Protocol: The DMAPA Scavenge (Recommended)
This method converts lipophilic Cbz-Cl into a basic urea derivative that partitions 100% into the aqueous acidic layer during workup.[1]
-
Reagent: Add 3-(Dimethylamino)propylamine (DMAPA) (0.5 – 1.0 equiv relative to excess Cbz-Cl).
-
Reaction: Stir at room temperature for 15–30 minutes.
-
Workup:
Q: What if I cannot use amine scavengers?
A: Controlled Hydrolysis. If your product reacts with amines, use a buffered hydrolysis.[1]
-
Cool mixture to 0°C.
-
Add saturated NaHCO₃ (slowly, evolution of CO₂ gas).[1]
-
Stir vigorously for 1–2 hours.
-
Note: This converts Cbz-Cl to Benzyl Alcohol , which you must now remove (see Part 2).[1]
Part 2: The Persistent Ghost (Benzyl Alcohol)
Issue: The Cbz-Cl is gone, but Benzyl Alcohol (BnOH) remains. It co-elutes with your product on silica and has a boiling point (205°C) too high for standard rotavaps.[1]
Q: My product is an oil and I can't crystallize it. How do I remove BnOH?
A: Select your strategy based on your product's acid/base profile.
Scenario A: Your Product is Acidic (e.g., Cbz-Amino Acid)
Use the " pH Swing" Extraction.
-
Basify: Extract the reaction mixture with Sat. NaHCO₃ or 1M NaOH (pH > 10).[1]
-
Result: Product (carboxylate) goes to Aqueous .[1] BnOH stays in Organic .
-
-
Wash: Wash the aqueous layer 2x with Et₂O or DCM to remove traces of BnOH.[1]
-
Acidify: Add HCl/NaHSO₄ to the aqueous layer (pH < 2) in the presence of fresh organic solvent.
-
Extract: The product returns to the organic layer, pure.
Scenario B: Your Product is Neutral (e.g., Cbz-Amine)
This is the hardest scenario.[1] Use these advanced techniques.
Option 1: The "Heptane Azeotrope" (For Rotavap) Benzyl alcohol forms an azeotrope with water, but a more practical lab method involves co-evaporation.[1]
-
Dissolve crude oil in Heptane (or Hexane if product solubility allows).[1]
-
Rotavap at 50–60°C.
-
Repeat 3–4 times. The BnOH will co-distill with the heptane.[1]
Option 2: Flash Chromatography Optimization BnOH is polar (Rf ~ 0.3 in 30% EtOAc/Hex).[1] If your product co-elutes:
-
Change Solvent System: Switch from EtOAc/Hex to DCM/MeOH or Toluene/Acetone . The selectivity for the hydroxyl group of BnOH changes significantly in Toluene.
-
Gradient: Use a shallow gradient (e.g., 0% to 20% EtOAc over 20 CV).
Part 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for purification.
Caption: Decision tree for Cbz-Cl quenching and Benzyl Alcohol removal based on product chemistry.
Part 4: Detection & Analytics
Q: How do I distinguish Cbz-Cl, Benzyl Alcohol, and my Product on TLC?
A: Use Stain Differentiation. All three compounds are UV active (254 nm) due to the benzyl ring, which causes confusion.[1]
| Compound | UV (254 nm) | KMnO4 Stain | PMA Stain | Ninhydrin |
| Cbz-Cl | Strong | Hydrolyzes | Weak | Negative |
| Benzyl Alcohol | Strong | Bright Yellow/White (Oxidizes to Benzoic Acid) | Dark Blue/Black | Negative |
| Cbz-Product | Strong | No Reaction (usually) | Varies | Negative |
| Free Amine | Weak | Varies | Varies | Red/Purple |
-
Tip: Run a co-spot of pure Benzyl Alcohol on every TLC plate during purification.[1] It is the only way to be certain which spot is the impurity.[1]
Part 5: Comparison of Removal Methods
| Method | Target Impurity | Efficiency | Risk Factor | Best For |
| DMAPA Scavenge | Cbz-Cl | High (99%) | Low | High-value synthesis; Parallel chemistry.[1] |
| NaHCO3 Hydrolysis | Cbz-Cl | Medium (Slow) | CO2 Pressure | Large scale; Cost-sensitive batches.[1] |
| Base Extraction | Benzyl Alcohol | High | pH sensitivity | Cbz-Amino Acids (Acidic products).[1] |
| Heptane Vap | Benzyl Alcohol | Medium | Heat stability | Neutral oils; Thermal stable products.[1] |
| Polymer Resin | Cbz-Cl | High | Cost | Small scale; Filtration-only workups.[1] |
References
-
Protection of Amines with Cbz-Cl . Common Organic Chemistry. [Link]
-
Removal of Benzyl Alcohol via Azeotrope . Not Voodoo X - Workup Tricks. [Link]
-
TLC Stains and Visualization . Master Organic Chemistry. [Link]
Sources
Technical Support Center: Optimizing Cbz Deprotection of Aminothiazoles
As a Senior Application Scientist, I frequently consult with researchers struggling to deprotect acid-sensitive heterocycles. The cleavage of the carboxybenzyl (Cbz) group using hydrobromic acid in acetic acid (HBr/AcOH) is a classic, highly effective methodology first pioneered in the early days of peptide synthesis 1. However, when applied to aminothiazoles—a critical pharmacophore in modern drug discovery [[2]]( harsh acidic environment introduces complex side reactions.
This guide deconstructs the mechanistic pitfalls of this reaction and provides a self-validating framework for optimizing your synthetic workflow.
Part 1: Mechanistic Insight & Causality
To troubleshoot effectively, we must first understand the chemical causality. The acid-catalyzed cleavage of the Cbz group relies on the protonation of the carbamate oxygen, followed by the expulsion of a benzyl carbocation (or benzyl bromide) and carbamic acid. The carbamic acid spontaneously decarboxylates to yield the desired amine.
The primary complication arises from the generated benzyl species. Because the aminothiazole ring is highly electron-rich, it acts as a potent nucleophile, readily undergoing irreversible electrophilic aromatic substitution (ring-benzylation) if the benzyl cation is not immediately intercepted.
Caption: Logical relationship of Cbz cleavage, side-product formation, and scavenger trapping.
Part 2: Troubleshooting FAQs
Q1: Why is my isolated aminothiazole heavily contaminated with benzylated side products? Causality: The benzyl carbocations generated during cleavage act as potent electrophiles, attacking the nucleophilic thiazole ring. Solution: Introduce a nucleophilic scavenger such as anisole or thioanisole (typically 10 equivalents). These electron-rich additives act as sacrificial nucleophiles, kinetically outcompeting the thiazole ring for the benzyl cation and forming inert byproducts.
Q2: I am losing the majority of my product during the aqueous workup. How can I improve recovery? Causality: Aminothiazoles contain a basic endocyclic nitrogen. Upon Cbz cleavage in HBr, the molecule forms a highly polar dihydrobromide salt. Standard aqueous-organic extraction leads to catastrophic yield loss because the salt partitions heavily into the aqueous phase. Solution: Employ an anhydrous precipitation strategy. By pouring the crude reaction mixture into a large excess of cold, anhydrous diethyl ether, the aminothiazole hydrobromide salt selectively precipitates while the benzylated scavenger and acetic acid remain in solution 3.
Q3: My 4-aminothiazole derivative completely degrades under these conditions, but my 2-aminothiazole survives. Why? Causality: The positional isomerism of the amine dictates the heterocycle's stability. 2-Aminothiazoles are stabilized by resonance delocalization between the exocyclic amine and the endocyclic nitrogen. In contrast, 4-aminothiazoles lack this extended conjugation, rendering the ring inherently labile and highly susceptible to acid-catalyzed hydrolysis [[4]](). Solution: For 4-aminothiazoles, strictly limit reaction times (monitor via LC-MS every 15 minutes) and maintain temperatures strictly at 0 °C.
Part 3: Quantitative Data & Optimization
The table below summarizes the causal relationship between the chosen optimization parameters and the resulting experimental yields.
| Optimization Parameter | Scavenger | Workup Strategy | Typical Yield | Purity / Impurity Profile |
| Standard (Unoptimized) | None | Aqueous Extraction | < 30% | High ring-alkylation; severe aqueous loss |
| Scavenger Addition | Anisole (10 eq) | Aqueous Extraction | 45-50% | Clean heterocycle; severe aqueous loss |
| Anhydrous Isolation | None | Ether Precipitation | 60-70% | High ring-alkylation; excellent recovery |
| Optimized Protocol | Anisole (10 eq) | Ether Precipitation | 85-95% | Clean HBr salt; excellent recovery |
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next phase unless the validation checkpoint of the current phase is met.
Caption: Step-by-step experimental workflow for anhydrous isolation of aminothiazole hydrobromide salts.
Phase 1: Reaction Setup
-
In an oven-dried round-bottom flask, dissolve the Cbz-protected aminothiazole (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add anisole (10.0 eq) to the solution.
-
Validation Checkpoint: Ensure the mixture is a completely homogeneous solution. Any undissolved particulate will trap the benzyl cation locally, bypassing the scavenger and leading to impurities.
Phase 2: Cleavage Execution
-
Cool the flask to 0 °C using an ice bath.
-
Dropwise, add a solution of 33% HBr in acetic acid (typically 3-5 eq) 3.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
-
Validation Checkpoint: Observe the reaction mixture for the evolution of fine gas bubbles upon warming. This indicates the successful decarboxylation of the intermediate carbamic acid into CO₂ gas.
Phase 3: Anhydrous Isolation
-
Transfer the crude reaction mixture dropwise into a vigorously stirring beaker containing 10 volumes of ice-cold, anhydrous diethyl ether.
-
Collect the precipitate via vacuum filtration or centrifugation. Wash the pellet twice with fresh cold diethyl ether to remove residual anisole and acetic acid.
-
Validation Checkpoint: The immediate formation of a dense, off-white precipitate confirms the generation of the highly polar aminothiazole hydrobromide salt. If an oil forms instead, the ether is likely wet; decant the solvent and triturate the oil with fresh anhydrous ether until it solidifies.
Phase 4: Free-Basing (Optional)
If the free base is required, the highly polar nature of aminothiazoles necessitates specialized extraction solvent systems to prevent yield loss.
-
Suspend the hydrobromide salt in a 3:1 (v/v) mixture of chloroform and isopropanol 5.
-
Slowly add 0.2 M aqueous NaOH until the aqueous layer reaches pH 8.5 - 9.0.
-
Validation Checkpoint: The solid suspension will completely dissolve into the biphasic system once the free base is formed. The chloroform/isopropanol mixture effectively prevents the polar aminothiazole from crashing out at the aqueous-organic interface. Separate the organic layer, dry over MgSO₄, and concentrate.
References
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Diagnostic Overview: The Causality of Side Reactions
Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers and drug development professionals facing regioselectivity and over-reaction challenges during the acylation of the 2-aminothiazole scaffold.
Unlike standard aliphatic amines, 2-aminothiazole possesses an amidine-like –N=C–NH2 motif, creating a highly delocalized, dual-nucleophile system. Understanding the electronic and steric causality behind these reactions is critical to preventing yield-destroying side reactions.
The 2-aminothiazole ring contains two primary nitrogen nucleophiles: the exocyclic amino group (-NH2) and the endocyclic ring nitrogen (N3) . While the exocyclic nitrogen is kinetically favored for electrophilic attack, the system is highly sensitive to reaction conditions[1].
Logical pathways of 2-aminothiazole acylation highlighting desired vs. side reactions.
Troubleshooting & FAQs
Q1: Why am I seeing a double-acylated (bis-acyl) product instead of the mono-amide? The Causality: When the first acylation occurs, it forms a mono-amide. The remaining N-H proton on this amide is significantly more acidic than the original amine protons. If you use a strong base (like Triethylamine, TEA) and even a slight excess of acyl chloride, the base deprotonates the amide to form a highly nucleophilic amide enolate. This enolate rapidly attacks a second equivalent of acyl chloride, yielding a bis-acyl imide[2]. The Fix: Switch your base to Pyridine, which is basic enough to neutralize the HCl byproduct but not strong enough to efficiently deprotonate the resulting amide. Strictly control your acylating agent stoichiometry to 1.0 - 1.05 equivalents.
Q2: My LC-MS shows the correct mass for mono-acylation, but NMR indicates acylation at the endocyclic ring nitrogen. How did this happen? The Causality: Endocyclic N3 acylation occurs when the exocyclic amine is sterically hindered or when utilizing highly bulky acylating agents. Additionally, in the presence of certain dielectrophiles or superelectrophiles, the thermodynamic stability of the resulting thiazolium intermediate drives the reaction toward the endocyclic nitrogen[3]. The Fix: Lower the reaction temperature to 0 °C to favor the kinetically driven exocyclic attack. If using bulky acid chlorides, consider using a coupling reagent (like HATU/DIPEA) with the corresponding carboxylic acid instead, which alters the transition state geometry.
Q3: I am trying to acylate a 4-halo-2-aminothiazole (e.g., 4-chlorothiazole), but the reaction yields a complex mixture with <20% of the desired product. Why? The Causality: Halogens at the C4 position are highly electron-withdrawing, drastically reducing the nucleophilicity of the exocyclic amine. Forcing the reaction with heat or excess reagents leads to bis-acylation or rapid decomposition/ring-opening[2]. The Fix: You must use a Boc-protection strategy (See Protocol B).
Reaction Profiling & Quantitative Data
The table below summarizes how different variables dictate the dominant reaction pathway, providing a predictive model for your experimental design.
| Substrate Type | Acylating Agent | Base / Solvent | Major Product | Dominant Side Reaction | Expected Yield |
| Electron-Rich (e.g., 4-Methyl) | Acetyl Chloride (1.0 eq) | Pyridine / DCM | Mono-N-acyl amide | Endocyclic acylation (trace) | 85 - 95% |
| Electron-Rich | Acetyl Chloride (2.5 eq) | TEA / THF | Bis-acyl imide | N/A | > 80% (Bis-acyl) |
| Electron-Deficient (e.g., 4-Chloro) | Benzoyl Chloride (1.1 eq) | DIPEA / DMF | Complex Mixture | Bis-acylation & Decomposition | < 20% |
| Electron-Deficient | Boc₂O then Acyl Chloride | DMAP then TFA | Mono-N-acyl amide | Incomplete deprotection | 70 - 85% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the in-process validation criteria are met.
Protocol A: Standard Monoselective Acylation (For Electron-Rich/Neutral Substrates)
Causality Focus: Utilizing a mild base to prevent amide enolate formation.
-
Initialization: Dissolve 2-aminothiazole (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert N₂ atmosphere.
-
Base Addition: Add anhydrous Pyridine (1.2 eq, 12 mmol). Note: Pyridine is chosen specifically because its pKa (~5.2) is insufficient to deprotonate the product amide, preventing bis-acylation.
-
Electrophile Addition: Cool the flask to 0 °C. Add the acyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
In-Process Validation (TLC): Spot the reaction mixture against the starting material (Hexane:EtOAc 1:1).
-
Validation Check: The desired mono-acyl product will appear at Rf ~0.4. If a spot appears at Rf ~0.8, bis-acylation has occurred (the loss of the hydrogen-bond donating N-H group makes the imide highly non-polar).
-
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (to remove residual pyridine), dry over Na₂SO₄, and concentrate.
Protocol B: Boc-Mediated Acylation (For Deactivated 4-Halo-Substrates)
Causality Focus: The Boc group protects against bis-acylation while counterintuitively activating the remaining N-H bond for the target acylation[2].
Step-by-step Boc-mediated acylation workflow to prevent bis-acylation in deactivated substrates.
-
Boc-Protection: React 4-halo-2-aminothiazole (1.0 eq) with Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq) in THF at room temperature for 12 hours.
-
Validation Check (NMR): Isolate the intermediate. ¹H NMR must show a sharp 9H singlet at ~1.5 ppm (Boc group) and the disappearance of the broad 2H -NH2 singlet, replaced by a 1H -NH singlet.
-
-
Acylation: Dissolve the Boc-protected intermediate in THF. Add Triethylamine (1.5 eq) and the desired acyl chloride (1.2 eq). Heat to 60 °C for 2 hours.
-
Causality: Because one N-H is protected by the Boc group, bis-acylation is sterically and electronically impossible at this stage.
-
-
Deprotection: Isolate the N-acyl-N-Boc intermediate, then dissolve in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.
-
Final Validation: Concentrate under vacuum. The resulting product is the pure mono-acylated 4-halo-2-aminothiazole. Confirm the restoration of the amide N-H proton via IR spectroscopy (~3200 cm⁻¹) or ¹H NMR.
References
-
[3] p-TSA-promoted syntheses of 5H-benzo[h]thiazolo[2,3-b]quinazoline and indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogs Source: Dove Medical Press URL:[Link]
-
[2] Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source: RSC Publishing (RSC Advances) URL:[Link]
-
[1] Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan Source: ResearchGate / Journal of Organic Chemistry URL:[Link]
Sources
Technical Support: Purification of Benzyl N-(1,3-thiazol-2-yl)carbamate
Topic: Purification of benzyl N-(1,3-thiazol-2-yl)carbamate (Cbz-protected 2-aminothiazole) Document ID: TS-THZ-CBZ-001 Audience: Medicinal Chemists, Process Chemists
Introduction: The Purification Challenge
The synthesis of benzyl N-(1,3-thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with benzyl chloroformate (Cbz-Cl) in the presence of a base. While the reaction appears straightforward, the ambident nucleophilicity of the thiazole ring and the physical properties of the byproducts create a distinct set of purification challenges.
This guide addresses the three most common failure modes:
-
"Oiling Out" : Contamination with benzyl alcohol (hydrolysis product of Cbz-Cl).
-
Bis-Acylation : Formation of the imide species (acylation at both exo- and endo-nitrogens).
-
Persistent Starting Material : Difficulty separating unreacted 2-aminothiazole.
Module 1: Know Your Impurities
Before attempting purification, you must identify what you are removing.[1] The table below summarizes the physicochemical differences between the target and its common impurities.
| Component | Structure Description | State (RT) | Acid/Base Behavior | Solubility Profile |
| Target (Mono-Cbz) | Carbamate on exo-nitrogen | White Solid | Weakly Acidic (NH pKa ~11) | Soluble: EtOAc, DCM, MeOHInsoluble: Hexanes, Water |
| 2-Aminothiazole | Free amine | Crystalline Solid | Basic (pKa ~5.3) | Soluble: Dilute HCl, Water, Alcohols |
| Benzyl Alcohol | Hydrolysis byproduct | Colorless Oil | Neutral | Soluble: Organic solventsMiscible: Et2O, Hexanes |
| Bis-Cbz Thiazole | Acyl groups on both N | Solid/Gum | Neutral/Labile | Soluble: DCMOften less soluble in EtOH than Target |
Visualizing the Impurity Landscape
The following diagram maps the reaction pathways leading to these impurities.
Figure 1: Reaction scheme highlighting the formation of the target carbamate versus competitive bis-acylation and reagent hydrolysis.
Module 2: Troubleshooting Workflow (FAQs)
Q1: My crude product is a sticky yellow oil/gum that won't solidify. What happened?
Diagnosis: This is the classic signature of Benzyl Alcohol (BnOH) contamination.[2] Even small amounts of BnOH can prevent the crystallization of your carbamate. The Fix: Do not attempt to recrystallize yet.
-
Dissolve the gum in a minimal amount of dichloromethane (DCM).
-
Precipitate by slowly adding excess Hexanes or Diethyl Ether (BnOH is miscible in these; the carbamate is not).
-
Vigorous stirring will induce the product to crash out as a solid. Filter and wash with hexanes.
Q2: NMR shows two benzyl signals and a downfield shift in the thiazole protons.
Diagnosis: You have significant Bis-acylation . The second Cbz group is attached to the ring nitrogen, withdrawing electron density and shifting protons downfield. The Fix: Selective Hydrolysis. The ring carbamate (acyl-ammonium character) is much more labile than the exocyclic carbamate.
-
Dissolve crude in MeOH.
-
Add 1.5 eq of Potassium Carbonate (
).[3] -
Stir at RT for 30-60 mins. Monitor by TLC.[1][3][4][5] The Bis-spot will convert to the Mono-spot.
Q3: I cannot remove the unreacted 2-aminothiazole.
Diagnosis: You likely skipped the acidic wash or the pH was not low enough. The Fix: Acid-Base Extraction. 2-Aminothiazole is basic (pKa ~5.3). The target carbamate is not basic.
-
Dissolve crude in EtOAc.
-
Wash 2x with 1M HCl . The amine will protonate and move to the aqueous layer.
-
Wash organic layer with Brine, dry, and evaporate.[3]
Module 3: Standard Operating Protocols (SOPs)
Protocol A: The "Self-Correcting" Workup
Use this as the standard isolation method to minimize downstream purification.
-
Quench: Dilute reaction mixture with EtOAc and add water.
-
Acid Wash (Critical): Wash the organic phase twice with 1M HCl (50 mL per 10 mmol scale).
-
Why? Removes unreacted 2-aminothiazole and pyridine/TEA salts.
-
-
Neutralization: Wash organic phase once with Saturated NaHCO₃ .
-
Why? Neutralizes residual acid; removes any benzoic acid byproducts if present.
-
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Trituration (The "De-Oiling" Step):
Protocol B: Recrystallization (Polishing)
Use this if the product is solid but slightly colored or <95% pure.
-
Solvent System: Ethanol (EtOH) or EtOH/Water.
-
Procedure:
-
Dissolve crude solid in boiling EtOH (minimal volume).
-
If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Allow to cool slowly to RT.
-
If no crystals form, add warm water dropwise until slight turbidity appears, then cool to 4°C.
-
-
Yield Expectation: 70-85% recovery.
Protocol C: Flash Chromatography (The "Nuclear Option")
Use only if bis-acylation is heavy and hydrolysis failed.
-
Stationary Phase: Silica Gel (neutralized with 1% TEA if product streaks, though usually not necessary for carbamates).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.
-
0-20% EtOAc: Elutes Benzyl Alcohol and Bis-products.
-
30-50% EtOAc: Elutes Target Mono-Carbamate.
-
>60% EtOAc: Elutes any remaining amine/polar degradation.
-
Module 4: Purification Decision Logic
Use this flowchart to determine the correct protocol based on your crude material's state.
Figure 2: Decision tree for selecting the appropriate purification method based on physical state and NMR analysis.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[8] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[8] (Standard reference for carbamate stability and formation).
-
BenchChem. (2025).[3] Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide. (Provides context on thiazole reactivity and workup logic).
- Soudijn, W., et al. (2000). Synthesis of 2-aminothiazole derivatives. (General methodology for thiazole amine protection). Journal of Medicinal Chemistry.
-
ScienceMadness. (2010).[2] Removal of Benzyl Alcohol from reaction mixtures. (Discussion on partition coefficients and trituration strategies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Remove Benzylalcohol from Benzylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]
- 6. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Benzyl N-(1,3-thiazol-2-yl)carbamate Plasma Assay Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the quantification and stability assessment of heteroaryl carbamates. Benzyl N-(1,3-thiazol-2-yl)carbamate presents a "perfect storm" of instability in biological matrices. It is highly susceptible to both aggressive enzymatic cleavage and rapid chemical hydrolysis.
This guide moves beyond generic advice. It provides the mechanistic causality behind the degradation and outlines self-validating protocols to ensure absolute confidence in your pharmacokinetic (PK) and in vitro assay data.
Mechanistic Insight: The "Why" Behind the Instability
To stabilize a molecule, you must first understand how it breaks apart. Benzyl N-(1,3-thiazol-2-yl)carbamate faces a dual-threat environment in plasma:
-
Enzymatic Hydrolysis: Plasma contains a high concentration of non-specific hydrolases, including butyrylcholinesterase (BChE) and carboxylesterases. These enzymes readily recognize and cleave ester and carbamate linkages, significantly altering the bioavailability and measurable concentration of the active compound[1].
-
Chemical Hydrolysis (The E1cB Mechanism): Unlike N,N-disubstituted carbamates, which are generally stable at physiological pH[2], this compound is an N-monosubstituted carbamate. The 1,3-thiazol-2-yl ring is strongly electron-withdrawing. This electronic effect significantly increases the acidity of the carbamate N-H proton. At pH 7.4, this proton is easily abstracted by a base (such as OH⁻ or basic amino acid residues in plasma proteins), triggering an E1cB (Elimination Unimolecular conjugate Base) mechanism[3]. The resulting anion rapidly collapses, ejecting the benzyl alcohol leaving group and forming a highly reactive isocyanate intermediate, which subsequently hydrates and decarboxylates into 2-aminothiazole[3].
Dual degradation pathways of benzyl N-(1,3-thiazol-2-yl)carbamate in plasma.
Troubleshooting Guides & FAQs
Q1: I am seeing >80% loss of benzyl N-(1,3-thiazol-2-yl)carbamate within 30 minutes in fresh rat plasma. Is this normal? A1: Yes. N-monosubstituted carbamates are highly unstable at physiological pH (37 °C, pH 7.4), often exhibiting half-lives between 4 and 40 minutes[2]. Furthermore, rat plasma is known for exceptionally high esterase activity compared to human plasma[4]. The combination of enzymatic attack and the E1cB chemical degradation pathway leads to rapid depletion.
Q2: How do I differentiate between enzymatic degradation and chemical hydrolysis in my assay? A2: You must run a self-validating matrix test. Compare the degradation rate in fresh plasma against heat-inactivated plasma (which destroys esterase activity but maintains the pH 7.4 environment) and a pH 7.4 PBS buffer. If the compound degrades rapidly in fresh plasma but is relatively stable in heat-inactivated plasma, enzymes are the primary culprit. If it degrades equally in heat-inactivated plasma and PBS, the E1cB chemical hydrolysis pathway is dominating.
Q3: What esterase inhibitors should I use, and when do I add them? A3: Adding esterase inhibitors to collection tubes is a critical strategy to prevent enzymatic hydrolysis[5]. Broad-spectrum inhibitors like PMSF (Phenylmethylsulfonyl fluoride) or BNPP (Bis-(p-nitrophenyl)phosphate) are highly effective. They must be added immediately upon blood collection, ideally pre-spiked into the collection tubes, as degradation begins the moment the blood is drawn.
Q4: My compound degrades during protein precipitation and LC-MS/MS auto-sampler storage, even with esterase inhibitors present. How do I fix this? A4: This is a classic sign of ongoing chemical hydrolysis. Esterase inhibitors only stop enzymes; they do not stop the base-catalyzed E1cB mechanism. Most carbamates are most stable in a slightly acidic environment (around pH 5)[5]. If you crash your plasma with pure acetonitrile, the aqueous layer remains at ~pH 7.4, allowing chemical hydrolysis to continue in the autosampler vial. You must acidify your extraction solvent.
Troubleshooting workflow for resolving carbamate instability during sample preparation.
Quantitative Data Summary
The table below summarizes the expected stability profiles of benzyl N-(1,3-thiazol-2-yl)carbamate under various experimental conditions. This data highlights why dual-control (temperature + pH) is mandatory.
| Matrix / Condition | pH | Inhibitor Present | Primary Degradation Driver | Estimated Half-Life ( | Mitigation Strategy |
| Fresh Rat Plasma (37 °C) | 7.4 | None | Enzymatic + Chemical | < 10 min | Add PMSF + Acidify |
| Fresh Rat Plasma (4 °C) | 7.4 | None | Enzymatic + Chemical | ~ 25 min | Add PMSF + Acidify |
| Heat-Inactivated Plasma (37 °C) | 7.4 | None | Chemical (E1cB) | 30 - 60 min | Acidify to pH 4-5 |
| PBS Buffer (37 °C) | 7.4 | None | Chemical (E1cB) | 40 - 90 min | Adjust pH to 5.0 |
| PBS Buffer (37 °C) | 5.0 | None | None | > 24 hours | Optimal Storage State |
Self-Validating Experimental Protocols
Protocol A: Self-Validating Plasma Stability Assay
This protocol is designed to isolate and quantify the exact cause of degradation by running internal controls simultaneously.
Step 1: Matrix Preparation
-
Prepare four incubation matrices:
-
Tube 1 (Test): Fresh pooled plasma + 2 mM PMSF.
-
Tube 2 (Enzyme Control): Fresh pooled plasma (No inhibitor).
-
Tube 3 (Chemical Control): Heat-inactivated plasma (incubated at 56 °C for 30 min prior to use).
-
Tube 4 (Baseline Control): 100 mM Sodium Acetate buffer, pH 5.0.
-
-
Pre-incubate all matrices at 37 °C for 10 minutes.
Step 2: Spiking & Incubation
-
Spike benzyl N-(1,3-thiazol-2-yl)carbamate (from a 10 mM DMSO stock) into each matrix to achieve a final concentration of 1 µM. (Ensure final DMSO concentration is ≤ 1%).
-
Vortex gently to mix and return to the 37 °C incubator.
Step 3: Time-Course Sampling & Acidic Quenching
-
At time points 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot from each tube.
-
CRITICAL STEP: Immediately quench the aliquot by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and an internal standard. The acid drops the pH to ~4.5, instantly halting the E1cB chemical hydrolysis[5].
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to LC-MS/MS vials for analysis.
Protocol B: pH-Stabilized Plasma Extraction for PK Studies
Use this protocol for processing in vivo pharmacokinetic samples to prevent degradation during transit and autosampler queuing.
Step 1: Blood Collection
-
Draw blood into pre-chilled collection tubes containing K2EDTA and a broad-spectrum esterase inhibitor (e.g., 2 mM PMSF final concentration).
-
Keep tubes strictly on ice.
Step 2: Plasma Separation
-
Centrifuge blood at 2,000 x g for 10 minutes at 4 °C .
-
Harvest plasma and immediately transfer to a pre-chilled tube.
Step 3: Acidified Protein Precipitation
-
To 50 µL of plasma, add 150 µL of ice-cold extraction solvent (Methanol or Acetonitrile) supplemented with 1% to 2% Formic Acid .
-
Causality Note: The addition of formic acid serves a dual purpose: it denatures remaining esterases and protonates the carbamate nitrogen, rendering the E1cB elimination pathway impossible.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Analyze the supernatant via LC-MS/MS. Samples prepared this way will remain stable in a 4 °C autosampler for >24 hours.
References
-
Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability Source: PMC (National Institutes of Health) URL:[Link]
-
Plasma Stability Assay Source: Creative Bioarray URL:[Link]
-
Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion Source: PubMed (National Institutes of Health) URL:[Link]
-
Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions Source: ResearchGate URL:[Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
overcoming poor nucleophilicity of 2-aminothiazole in carbamate formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who hit a wall when attempting to functionalize the 2-aminothiazole scaffold. While it is a privileged structure in kinase inhibitors and anti-infectives, forming a carbamate at the exocyclic amine is notoriously difficult.
This guide is designed to dissect the mechanistic root cause of these synthetic failures and provide field-proven, self-validating protocols to overcome them.
The Mechanistic Root Cause
The fundamental issue with 2-aminothiazole is that the exocyclic nitrogen does not behave like a typical aliphatic or aromatic amine. The lone pair on the nitrogen is highly delocalized into the electron-deficient thiazole ring, participating in resonance with the endocyclic C=N bond and the sulfur atom.
Because of this resonance stabilization, the neutral amine is an exceptionally poor nucleophile. When subjected to standard carbamate-forming conditions (e.g., alkyl chloroformates with triethylamine), the electrophile is simply not reactive enough to overcome the high activation energy barrier, resulting in recovered starting material or competing side reactions[1].
Mechanistic pathways for 2-aminothiazole carbamate formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am reacting 2-aminothiazole with ethyl chloroformate and triethylamine (TEA) in DCM, but I recover >80% starting material. Why? A1: TEA (pKa ~10.7) is not a strong enough base to deprotonate the 2-aminothiazole (pKa ~14–15). Consequently, the reaction relies on the neutral amine acting as a nucleophile. Due to the resonance delocalization mentioned above, the neutral amine lacks the nucleophilicity required to attack the relatively stable alkyl chloroformate. Solution: You must change your activation strategy. Either switch to a stronger base (like NaH) to generate a highly nucleophilic amide anion [4], or use a more reactive electrophile like phenyl chloroformate [2].
Q2: I switched to Sodium Hydride (NaH), but now I am observing a mixture of exocyclic carbamate and endocyclic (ring nitrogen) acylation. How do I control regioselectivity? A2: Deprotonation of 2-aminothiazole yields an ambident anion. Acylation at the endocyclic ring nitrogen is often the kinetic product, while exocyclic acylation is the thermodynamic product. Solution: If you observe endocyclic acylation, do not quench the reaction immediately. Allow the reaction to reach thermodynamic equilibrium by heating it (e.g., refluxing THF at 65 °C for 2–4 hours). The acyl group will migrate to the exocyclic nitrogen [3]. Alternatively, avoid the anionic route altogether by using the Phenyl Chloroformate method (Protocol B), which strongly favors exocyclic attack.
Q3: My 2-aminothiazole has a strong electron-withdrawing group (e.g., 5-nitro or 5-cyano). Even NaH is giving poor yields. What is the best approach? A3: Highly electron-deficient 2-aminothiazoles are exceptionally unreactive, and strong bases can sometimes lead to decomposition or unwanted side reactions before acylation occurs. In these cases, the "Electrophilic Activation" approach is the gold standard. Phenyl chloroformate is significantly more electrophilic than alkyl chloroformates. When combined with pyridine, it forms a highly reactive acylpyridinium species that forces the reaction forward, even with extremely poor nucleophiles[2].
Quantitative Comparison of Activation Strategies
To help you select the right conditions for your specific substrate, refer to the performance metrics of the three primary strategies below:
| Activation Strategy | Base / Catalyst | Electrophile | Solvent | Regioselectivity | Typical Yield |
| Standard (Unactivated) | TEA or DIPEA | Alkyl Chloroformate | DCM / THF | Poor (Mixture/No Rxn) | < 20% |
| Anionic Activation | NaH or LiHMDS | Alkyl Chloroformate | THF / DMF | Good (Thermodynamic) | 70 - 85% |
| Electrophilic Activation | Pyridine ± DMAP | Phenyl Chloroformate | DCM | Excellent (Exocyclic) | 80 - 95% |
Field-Proven Methodologies
Below are two self-validating protocols. Choose Protocol A if your substrate is stable to strong bases and you need to use a specific, less-reactive alkyl chloroformate. Choose Protocol B if your substrate is highly deactivated or if regioselectivity is your primary concern.
Protocol A: The Anionic Activation Approach (NaH / THF)
Causality: This method bypasses the poor nucleophilicity of the amine by forcibly removing a proton to create a highly reactive amide anion.
-
Preparation: Charge a flame-dried Schlenk flask with the 2-aminothiazole derivative (1.0 eq) and anhydrous THF (to achieve a 0.2 M solution) under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Validation Check: Stir for 30 minutes at 0 °C. You must observe the cessation of hydrogen gas evolution; this visually confirms the complete formation of the amide anion [4].
-
Electrophile Addition: Dropwise add the desired alkyl chloroformate (1.1 eq) via syringe.
-
Thermodynamic Equilibration: Allow the reaction to warm to room temperature. Monitor via LC-MS. If endocyclic acylation is observed, attach a reflux condenser and heat the reaction to 60 °C for 2–4 hours to drive the thermodynamic conversion to the exocyclic carbamate [3].
-
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: The Electrophilic Activation Approach (Phenyl Chloroformate)
Causality: This method relies on the superior leaving group ability of the phenoxide ion and the catalytic formation of an acylpyridinium intermediate, which is reactive enough to acylate even neutral, deactivated 2-aminothiazoles.
-
Preparation: Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.
-
Base Addition: Add anhydrous Pyridine (1.5 eq) and cool the mixture to 0 °C. (Note: For exceptionally deactivated substrates like 5-nitro-2-aminothiazole, add 0.1 eq of DMAP as a nucleophilic catalyst).
-
Electrophile Addition: Dropwise add Phenyl Chloroformate (1.1 eq). The reaction mixture may turn cloudy as pyridinium hydrochloride precipitates.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1–2 hours.
-
Validation Check: TLC or LC-MS should show clean conversion to the phenyl carbamate intermediate. This intermediate is highly stable and selectively forms at the exocyclic nitrogen [2].
-
Subsequent Functionalization (Optional): The isolated phenyl carbamate can be subsequently reacted with various alcohols or amines (often with gentle heating or DBU) to yield complex, substituted carbamates or ureas without the need for phosgene gas.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL:[Link]
-
Results in Chemistry Source: CNR-IRIS URL:[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]
Technical Support Center: Resolving Peak Tailing in HPLC of Thiazole Carbamates
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Topic: Troubleshooting peak asymmetry (tailing) for thiazole-based carbamates.
Introduction: The "Weak Base" Paradox
Welcome to the technical support hub. You are likely here because you are observing significant peak tailing (
This specific class of molecules presents a unique "double-bind" in chromatography:
-
The Thiazole Ring: A weakly basic heterocycle (pKa ~2.[1]5) that is prone to silanol interactions.[2]
-
The Carbamate Linker: A hydrolytically unstable group at high pH, limiting your ability to use alkaline mobile phases to suppress ionization.
This guide moves beyond generic advice to address the specific physicochemical conflict of this analyte class.
Module 1: The Chemistry of the Problem
To fix the tailing, you must understand the molecular mechanism driving it. Unlike strong bases (e.g., alkyl amines, pKa > 9), thiazoles are weak bases .
The Mechanism: The pKa Trap
The conjugate acid of the thiazole nitrogen has a pKa of approximately 2.5 .
-
At pH 2.5 (Standard Acidic Condition): The molecule is ~50% protonated. This "mixed-mode" state leads to retention instability. The protonated fraction (
) engages in cation exchange with ionized silanols ( ). -
At pH 7.0 (Neutral): The thiazole is neutral (
). However, residual silanols are fully ionized and can still interact via strong Hydrogen Bonding with the thiazole nitrogen lone pair. -
The Carbamate Constraint: Carbamates are susceptible to hydrolysis at pH > 7 3, ruling out high-pH strategies often used for other bases.
Visualizing the Interaction
Figure 1: The dual-mechanism of thiazole retention tailing based on pH conditions.
Module 2: Mobile Phase Optimization
Core Directive: Do NOT operate at pH 2.5. You are operating exactly at the pKa, maximizing peak broadening due to rapid equilibrium between ionized and neutral forms.
Recommended Protocol: The "Neutral Shift"
Shift the pH to 4.5 – 5.0 .
-
Why: At this pH, the thiazole nitrogen (pKa 2.5) is >99% deprotonated (neutral). This eliminates the strong cation-exchange interaction.
-
Buffer: Ammonium Acetate (10–20 mM). Acetate has good buffering capacity at pH 4.75.
Buffer Selection Guide
| Parameter | Standard (Avoid) | Recommended | Why? |
| Buffer Salt | Formic Acid (0.1%) | Ammonium Acetate | Formic acid (pH ~2.7) is too close to the thiazole pKa. |
| pH Target | 2.5 – 3.0 | 4.5 – 5.0 | Ensures analyte is neutral; minimizes hydrolysis risk compared to pH > 8. |
| Concentration | 5 mM | 20 – 50 mM | Higher ionic strength masks residual silanol activity 2. |
| Additive | None | TEA (Optional) | 5mM Triethylamine can competitively block silanols (Use only if not using MS). |
Note on Carbamate Stability: Carbamates are generally stable at pH 4.5. Avoid leaving samples in the autosampler for >24 hours if the mobile phase is aqueous.
Module 3: Stationary Phase Selection
If mobile phase optimization fails, the issue is likely the "Activity" of your column's silica support.
The "Type B" Requirement
You must use High-Purity, End-Capped Silica (Type B) or Hybrid Particles .
-
Old Tech (Type A): Contains trace metals that chelate thiazoles.
-
New Tech (Hybrid/BEH): Ethylene-bridged hybrid particles have significantly fewer surface silanols.
Recommended Column Chemistries
-
Charged Surface Hybrid (CSH) C18: These columns have a slight positive surface charge under acidic conditions. This repels the protonated base (if any exists), sharpening the peak 4.
-
Polar Embedded Group (EPG): Contains a polar group (amide/carbamate) within the bonded phase. This creates a "water shield" over the silica surface, preventing the thiazole from reaching the silanols.
Module 4: Sample Diluent (The Hidden Culprit)
Thiazole carbamates are often lipophilic and dissolved in 100% Acetonitrile or DMSO. Injecting this "strong solvent" into a weaker mobile phase (e.g., 50% Water) causes Strong Solvent Effect .
Symptoms:
The Fix:
-
Protocol: Dilute your sample with water or your starting mobile phase buffer until the organic content is
the initial gradient composition. -
Example: If your gradient starts at 30% ACN, your sample solvent should be 30% ACN / 70% Buffer.
Troubleshooting Decision Tree
Follow this logic flow to diagnose your specific issue.
Figure 2: Step-by-step diagnostic workflow for resolving peak tailing.
Frequently Asked Questions (FAQ)
Q: Can I use high pH (pH 10) to suppress the ionization of the thiazole? A: No. While this works for the thiazole ring, the carbamate linkage is susceptible to alkaline hydrolysis. Your analyte will likely degrade during the run, leading to quantitation errors or "ghost" peaks 3.
Q: I am using TFA (Trifluoroacetic acid). Why is my peak still tailing? A: TFA is an ion-pairing agent that usually improves shape for bases. If tailing persists, you may be overloading the column (mass overload). Try injecting 10x less mass. If the shape improves, it is a loading capacity issue, not a silanol issue.
Q: Why does the tailing get worse as the column ages? A: Acidic hydrolysis of the bonded phase (stripping the C18 ligand) exposes more raw silanols over time. If you are running at low pH (< 2.[7][8][9]5) or high temperature (> 60°C), you are accelerating this damage.
References
-
Wikipedia. Thiazole - Properties and Reactions. Link
-
BenchChem.[10] Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation. 3
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. 2
-
Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. 4[10][11]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
Validation & Comparative
Comparative 1H NMR Interpretation Guide: Benzyl N-(1,3-thiazol-2-yl)carbamate
Executive Summary
Benzyl N-(1,3-thiazol-2-yl)carbamate is a synthetically valuable protected 2-aminothiazole. The 2-aminothiazole scaffold is a privileged pharmacophore widely utilized in the development of antimicrobial, antimalarial, and anti-inflammatory agents[1]. For researchers synthesizing this intermediate, accurate structural verification via
This guide objectively compares the analytical performance of different deuterated solvent systems (DMSO-
Comparative Solvent Performance: DMSO- vs. CDCl
The choice of solvent fundamentally alters the NMR profile of carbamates due to hydrogen bonding and exchange dynamics.
-
DMSO-
(Optimal Performance): As a strongly polar, hydrogen-bond accepting solvent, DMSO- locks the carbamate NH proton in a stable hydrogen-bonded state. This significantly reduces the proton exchange rate, yielding a sharp, highly deshielded singlet downfield (typically >11.0 ppm). Furthermore, DMSO- provides superior separation between the phenyl multiplet and the thiazole doublet signals. -
CDCl
(Suboptimal Alternative): In non-polar CDCl , the NH proton is subject to intermediate exchange rates and quadrupolar relaxation from the adjacent N nucleus (spin I=1). This manifests as a broad, poorly resolved singlet (often around 8.5–9.5 ppm) that can easily be lost in the baseline. Additionally, the thiazole H-4 proton frequently overlaps with the phenyl multiplet (7.30–7.45 ppm), complicating integration and multiplicity analysis.
Quantitative Data Comparison
The following table summarizes the expected chemical shifts (
| Proton Environment | Multiplicity | Integration | Expected Shift in DMSO- | Expected Shift in CDCl | Coupling Constant ( |
| Carbamate NH | Broad Singlet | 1H | 11.50 – 12.50 | 8.50 – 9.50 (Broad) | N/A |
| Phenyl (Ar-H) | Multiplet | 5H | 7.30 – 7.45 | 7.30 – 7.45 | N/A |
| Thiazole H-4 | Doublet | 1H | 7.35 – 7.45 | 7.35 – 7.40 (Overlap) | ~3.5 – 4.5 Hz |
| Thiazole H-5 | Doublet | 1H | 7.10 – 7.20 | 6.90 – 7.00 | ~3.5 – 4.5 Hz |
| Benzyl CH | Singlet | 2H | 5.20 – 5.30 | 5.20 – 5.30 | N/A |
Mechanistic Insights into Signal Splitting
Understanding the causality behind the splitting patterns is essential for a self-validating interpretation:
-
Thiazole Ring Coupling: The H-4 and H-5 protons of the 1,3-thiazole ring are vicinal protons situated on an
-hybridized system. Unlike the typical 7–9 Hz ortho-coupling seen in benzene rings, the coupling constant in thiazoles is significantly smaller, typically ranging from 3.5 to 4.6 Hz[2]. This reduced value is a direct geometric consequence of the five-membered ring constraining the H-C-C-H dihedral angle, combined with the electronegativity of the adjacent nitrogen and sulfur atoms withdrawing electron density from the intervening bonds[3],[4]. -
Absence of Benzyl Coupling: The benzyl methylene (-CH
-) appears as a sharp singlet (~5.2 ppm) because it is isolated from the phenyl protons by four bonds ( ), and long-range coupling is negligible in this specific conformation.
Experimental Workflow & Visualization
Figure 1: Logical workflow for solvent selection and 1H NMR signal assignment.
Standardized Protocol: High-Resolution H NMR Acquisition
To ensure reproducibility and trustworthy data, adhere to the following self-validating protocol optimized for DMSO-
Step 1: Sample Preparation
-
Accurately weigh 15–20 mg of highly purified Benzyl N-(1,3-thiazol-2-yl)carbamate.
-
Dissolve the compound completely in 0.6 mL of DMSO-
(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Step 2: Filtration (Critical for Resolution)
-
Pass the dissolved sample through a tightly packed glass wool plug into a clean, dry 5 mm NMR tube.
-
Causality: Removing undissolved micro-particulates prevents magnetic susceptibility gradients, which is essential for achieving optimal shimming and resolving the fine ~3.5 Hz thiazole coupling.
Step 3: Instrument Parameters
-
Frequency: Minimum 400 MHz (600 MHz preferred if investigating complex aromatic overlap).
-
Pulse Sequence: Standard 1D proton with a 30° flip angle (zg30 on Bruker systems).
-
Number of Scans (NS): 16 to 32.
-
Relaxation Delay (D1): 1.5 to 2.0 seconds to ensure complete relaxation of the quaternary and slowly relaxing protons.
-
Temperature: Regulated at 298 K.
Step 4: Processing and Validation
-
Apply exponential apodization with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.
-
Manually correct the phase (zero and first order) to ensure symmetrical peak shapes.
-
Calibrate the TMS internal standard strictly to 0.00 ppm.
-
Self-Validation Check: Integrate the benzyl CH
singlet to exactly 2.00. The phenyl multiplet must integrate to ~5.00, and the two thiazole doublets must integrate to ~1.00 each. If the NH proton integrates to <0.8, suspect trace water in the DMSO driving proton exchange.
References
- Source: researchgate.
- Title: 2-Aminothiazole (96-50-4)
- Source: acdlabs.
- Title: 14.
Sources
Advanced Mass Spectrometry Strategies for Elucidating Thiazole Carbamate Fragmentation Patterns: A Comparative Guide
Thiazole carbamates represent a critical class of bioactive molecules frequently utilized in the development of antimicrobial, anthelmintic, and anticancer agents [1]. For drug development professionals and analytical scientists, characterizing the metabolic stability and structural integrity of these compounds relies heavily on tandem mass spectrometry (MS/MS).
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading mass spectrometry platforms—specifically High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) systems—when analyzing the predictable yet complex fragmentation patterns of thiazole carbamates.
Mechanistic Principles of Thiazole Carbamate Fragmentation
To optimize any MS method, one must first understand the intrinsic gas-phase chemistry of the analyte. Under positive Electrospray Ionization (ESI+), thiazole carbamates typically form stable [M+H]+ precursor ions due to the basicity of the thiazole nitrogen.
When subjected to Collision-Induced Dissociation (CID), the fragmentation hierarchy is strictly governed by bond dissociation energies:
-
Carbamate Cleavage (Low Energy): The carbamate linkage is highly labile. The most diagnostic neutral loss is decarboxylation (loss of CO₂, 44 Da) [2]. Alternatively, depending on the ester substitution, the loss of an alcohol moiety (ROH) or an alkoxy radical is observed.
-
Thiazole Ring Opening (High Energy): Following the collapse of the carbamate side chain, higher collision energies trigger the cleavage of the thiazole ring itself. This typically manifests as the neutral loss of hydrogen cyanide (HCN, 27 Da) or thioformaldehyde derivatives (CH=C=S) [3].
-
Terminal Product Ions: Extensive fragmentation often yields a highly stable, low-mass base peak (e.g., m/z 57 for specific alkyl-substituted derivatives) [4].
Mechanistic CID fragmentation pathway of protonated thiazole carbamates.
Platform Comparison: HRMS vs. Triple Quadrupole
Choosing the right mass spectrometry platform dictates the quality of your structural elucidation versus your quantitative limits of detection. Below is an objective performance comparison of the three primary architectures used in pharmaceutical analysis.
Quantitative Data Summary
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap HRMS |
| Primary Utility | High-throughput targeted quantitation (MRM mode). | Rapid structural elucidation and untargeted metabolite screening. | Exact elemental composition and fine isotopic resolution. |
| Mass Resolution | Low (Unit mass, ~0.7 Da FWHM). Cannot resolve isobaric interferences. | High (30,000 - 60,000 FWHM). | Ultra-High (up to 500,000 FWHM). |
| Mass Accuracy | ~100 ppm | < 2 ppm | < 1 ppm |
| Scan Speed | Extremely fast (dwell times <5 ms). Ideal for narrow UHPLC peaks. | Fast (up to 100 Hz). Excellent for data-dependent acquisition (DDA). | Moderate (1-40 Hz depending on resolution settings). |
| Thiazole Application | Best for quantifying known thiazole carbamate drugs in plasma. | Best for mapping novel fragmentation pathways of new synthesized derivatives. | Best for confirming the exact formula of complex ring-cleavage fragments. |
Application Scientist Insight: If your goal is to map the fragmentation pattern of a newly synthesized thiazole carbamate to confirm its structure, Q-TOF is the optimal choice. It provides the perfect balance of sub-2 ppm mass accuracy to confirm the loss of CO₂ (43.9898 Da) versus an isobaric loss, while maintaining scan speeds fast enough to capture co-eluting isomers.
Self-Validating Experimental Protocol (ESI-LC-MS/MS)
To ensure scientific integrity, the following workflow is designed as a self-validating system. This means the protocol includes internal checks to verify ionization efficiency and mass accuracy before any unknown samples are processed.
End-to-end LC-MS/MS workflow for thiazole carbamate characterization.
Step-by-Step Methodology
Step 1: System Suitability & Calibration (The Validation Step)
-
Action: Infuse a known thiazole carbamate reference standard (e.g., 1 μg/mL in 50:50 Water:Methanol) directly into the ESI source at 10 μL/min.
-
Causality: Before running complex matrices, you must verify that the instrument is calibrated to <2 ppm mass accuracy. By manually applying 15 eV of collision energy, you should immediately observe the diagnostic[M+H - 44]+ peak (decarboxylation). If this peak is absent, the collision cell gas pressure or quadrupole isolation window requires recalibration.
Step 2: UHPLC Separation
-
Action: Utilize a sub-2 μm C18 column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Thiazole carbamates are moderately hydrophobic. The C18 stationary phase provides excellent retention. Crucially, the addition of 0.1% Formic Acid lowers the pH, ensuring the basic nitrogen on the thiazole ring is fully protonated prior to entering the ESI source, thereby maximizing the [M+H]+ precursor ion yield.
Step 3: ESI Source Optimization
-
Action: Set Capillary Voltage to +3.5 kV, Desolvation Temperature to 350°C, and use Nitrogen as the drying gas.
-
Causality: Carbamates can be susceptible to thermal degradation (in-source fragmentation). Keeping the desolvation temperature at a moderate 350°C prevents the carbamate bond from cleaving before it reaches the collision cell, ensuring the precursor ion remains intact for MS1 selection.
Step 4: Collision-Induced Dissociation (CID) Ramping
-
Action: Acquire MS/MS spectra using a ramped Collision Energy (CE) method: 10 eV, 25 eV, and 45 eV.
-
Causality: Fragmentation is energy-dependent.
-
At 10 eV , you will observe the kinetically favored cleavage of the carbamate bond (loss of CO₂ or ROH).
-
At 25 eV , intermediate ions form.
-
At 45 eV , the robust thiazole ring shatters, yielding diagnostic ring-opening fragments (loss of HCN) [3] and low-mass terminal ions (e.g., m/z 57) [4]. Ramping ensures the entire fragmentation lineage is captured in a single chromatographic run.
-
Step 5: Data Processing
-
Action: Apply Mass Defect Filtering (MDF) based on the exact mass of the thiazole core.
-
Causality: In complex biological matrices, background noise is high. Because sulfur (in the thiazole ring) has a distinct mass defect, filtering the data for fragments containing sulfur isolates the true drug metabolites from endogenous background noise.
Conclusion
For structural elucidation of thiazole carbamates, HRMS platforms (particularly Q-TOF) vastly outperform Triple Quadrupoles by providing the exact mass resolution required to distinguish between isobaric neutral losses (e.g., distinguishing a true carbamate CO₂ loss from an amide fragment). By understanding the causal relationship between collision energy and the differential stability of the carbamate bond versus the thiazole ring, researchers can design highly robust, self-validating MS/MS workflows that accelerate drug discovery pipelines.
References
- Nahed Nasser E. El-Sayed et al. "Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide." Journal of the Chemical Society of Pakistan.
- NIScPR. "Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents." Indian Journal of Chemistry.
- National Institutes of Health (NIH) / PMC. "Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.
- S. M. Mohamed et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." Indian Journal of Chemistry, Sec B.
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Comparative Guide to the Spectroscopic Analysis of Benzyl N-(1,3-thiazol-2-yl)carbamate: FTIR, NMR, and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Benzyl N-(1,3-thiazol-2-yl)carbamate, a molecule incorporating a bioactive thiazole ring, a carbamate linker, and a benzyl protecting group, presents a unique analytical challenge. This guide offers an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. By understanding the strengths and limitations of each technique, researchers can employ a synergistic approach to unambiguously characterize this and similar molecules.
The Role of Vibrational Spectroscopy: An In-Depth FTIR Analysis
FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum serves as a unique "fingerprint." For benzyl N-(1,3-thiazol-2-yl)carbamate, the expected FTIR spectrum is a composite of the vibrational modes of its three key structural components: the benzyl group, the carbamate linkage, and the thiazole ring.
The interpretation of the FTIR spectrum relies on the correlation of specific absorption bands (in wavenumbers, cm⁻¹) to the vibrations of particular bonds. For benzyl N-(1,3-thiazol-2-yl)carbamate, the key characteristic peaks are predicted as follows:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Carbamate) | Stretching | 3450-3250 | A broad or sharp peak, its position and shape are sensitive to hydrogen bonding.[1] |
| C-H (Aromatic) | Stretching | 3100-3000 | Multiple weak to medium bands characteristic of the benzene ring. |
| C-H (Aliphatic) | Stretching | 3000-2850 | Associated with the methylene (-CH₂-) group of the benzyl moiety. |
| C=O (Carbamate) | Stretching | 1750-1680 | A strong, sharp absorption band, often referred to as the "amide I" band in similar structures.[1][2] |
| C=N (Thiazole) | Stretching | 1690-1600 | A medium to strong band, characteristic of the thiazole ring system.[3] |
| C=C (Aromatic) | Stretching | 1600-1450 | Multiple bands of variable intensity from the benzene and thiazole rings.[4] |
| N-H (Carbamate) | Bending | 1650-1550 | Often referred to as the "amide II" band, can sometimes overlap with C=C stretching.[1] |
| C-N (Carbamate) | Stretching | 1350-1200 | A medium to strong band.[1] |
| C-O (Carbamate) | Stretching | 1250-1000 | Two distinct bands are expected for the C-O-C linkage of the benzyl carbamate.[1] |
| Thiazole Ring | Skeletal Vibrations | 1100-600 | A series of complex bands that are characteristic of the thiazole ring structure.[5] |
This predictive analysis allows for a preliminary confirmation of the compound's synthesis and can be a powerful tool for monitoring reaction progress and identifying impurities. For instance, the absence of a broad O-H stretch (around 3300 cm⁻¹) from a starting alcohol or the disappearance of a primary amine N-H stretch (two bands around 3400-3300 cm⁻¹) from 2-aminothiazole would indicate the successful formation of the carbamate linkage.
A Comparative Analysis: FTIR vs. NMR and Mass Spectrometry
While FTIR is invaluable for functional group identification, a comprehensive structural elucidation requires complementary techniques. Both NMR and Mass Spectrometry provide atomic-level information that FTIR cannot.
| Analytical Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Functional groups present in the molecule. | Rapid, non-destructive, cost-effective, and provides a molecular "fingerprint". | Provides limited information on the connectivity of atoms and the overall molecular structure. |
| NMR Spectroscopy (¹H and ¹³C) | Detailed information about the carbon-hydrogen framework, including connectivity, stereochemistry, and the electronic environment of each atom.[6][7] | Provides unambiguous structural determination and can be used for quantitative analysis. | Slower analysis time, requires more sample, and is a more expensive technique. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and information about the molecular formula. | Extremely sensitive, requires a very small amount of sample, and can be coupled with chromatographic techniques for mixture analysis. | Does not provide detailed structural information on its own and can be destructive to the sample. |
In practice, these techniques are used in a complementary fashion:
-
Initial Screening (FTIR): A quick FTIR scan can confirm the presence of the key carbamate and thiazole functionalities, suggesting a successful reaction.
-
Structural Elucidation (NMR): ¹H and ¹³C NMR are then used to confirm the precise arrangement of atoms, ensuring the correct isomer has been synthesized. For benzyl N-(1,3-thiazol-2-yl)carbamate, ¹H NMR would show distinct signals for the aromatic protons of the benzyl and thiazole rings, the methylene protons of the benzyl group, and the N-H proton of the carbamate.[6][7]
-
Molecular Weight Confirmation (MS): Finally, mass spectrometry confirms the molecular weight of the compound, providing definitive proof of its identity.
Experimental Protocol: Performing FTIR Analysis
The following is a generalized protocol for obtaining an FTIR spectrum of a solid sample like benzyl N-(1,3-thiazol-2-yl)carbamate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Workflow for FTIR Analysis
Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small amount of the solid benzyl N-(1,3-thiazol-2-yl)carbamate sample onto the center of the ATR crystal.
-
Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the spectrum as needed. This may include baseline correction or smoothing.
-
Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.
-
Correlate these bands with the expected vibrational frequencies of the functional groups in benzyl N-(1,3-thiazol-2-yl)carbamate.
-
Conclusion
The structural characterization of benzyl N-(1,3-thiazol-2-yl)carbamate is most effectively achieved through a multi-technique approach. FTIR spectroscopy serves as an excellent first-pass analysis, providing rapid confirmation of key functional groups. However, for unambiguous structural determination and purity assessment, it must be complemented by the detailed connectivity information from NMR spectroscopy and the molecular weight confirmation from mass spectrometry. By leveraging the strengths of each of these analytical methods, researchers can ensure the integrity of their synthesized compounds, a critical step in the rigorous process of drug development.
References
- International Journal of Current Microbiology and Applied Sciences. (2016).
- Rsc.org.
- DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). (2025, February 2).
- Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS)
- MDPI. (2025, July 21).
- MDPI. (2022, June 17).
- MDPI. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
- Semantic Scholar. (2022, June 17).
- ACS Publications. (2025, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.
- Journal of Emerging Investigators. (2022, December 12).
- Molecular analysis of vibrational and structural characteristics in bi-thiazole deriv
- Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2- yl)carbamothioyl}.
- ResearchGate. (2026, January 16).
- Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES.
- Low-temperature infrared study of ammonium carbamate form
- ResearchGate. FTIR spectrum of compound A2. | Download Scientific Diagram.
- PMC. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
- ACS Omega. (2023, March 17). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- ChemRxiv. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
- ChemicalBook.
- PMC. Phenyl N-(1,3-thiazol-2-yl)
- ResearchGate. (2025, November 15). Benzyl-N-[4-(2-hydroxyethyl)
- AIR Unimi. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)
Sources
A Comparative Guide to the Bioactivity of Cbz- vs. Boc-Protected Aminothiazoles
Introduction: The Unseen Influence of Protecting Groups in Drug Discovery
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including the antibiotic Cefdinir and the anti-inflammatory agent Meloxicam.[1][2] Its remarkable versatility and broad spectrum of biological activities make it a privileged scaffold in the development of novel therapeutics.[3][4][5] However, the journey from a promising lead compound to a clinical candidate is fraught with synthetic challenges. The reactive 2-amino group often requires temporary masking with a protecting group to ensure selective transformations elsewhere on the molecule.
Among the most ubiquitous amine protecting groups are the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.[6] Traditionally viewed as mere synthetic tools, their presence on a molecule, even transiently, can profoundly influence its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of Cbz- and Boc-protected aminothiazoles, moving beyond synthetic convenience to explore their differential impact on bioactivity. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in the rational design of aminothiazole-based therapeutics.
Physicochemical & Strategic Comparison: Cbz vs. Boc
The fundamental difference between the Cbz and Boc groups lies in their deprotection chemistry, a concept known as orthogonality.[6][7] This distinction is the primary driver for their strategic selection in multi-step synthesis.
-
Cbz (Benzyloxycarbonyl): This group is renowned for its stability under a wide range of acidic and basic conditions.[6] Its removal is most classically achieved under reductive conditions, typically through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[7][8] This method, while clean, is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.[7]
-
Boc (tert-Butoxycarbonyl): In contrast, the Boc group is characteristically acid-labile, readily cleaved by acids like trifluoroacetic acid (TFA).[6][7] It is stable to the catalytic hydrogenation conditions used to remove Cbz, making the two groups orthogonally compatible—one can be removed in the presence of the other.[6][9] A key practical advantage of Boc deprotection is the volatility of its byproducts (isobutylene and CO₂), which simplifies purification compared to the non-volatile toluene generated from Cbz cleavage.[7][10]
This orthogonality is a powerful tool in complex syntheses.
Caption: Orthogonal protection strategy workflow.
Impact on Bioactivity: A Comparative Analysis
While protecting groups are typically removed from the final drug molecule, understanding the bioactivity of the protected intermediates is crucial for several reasons: they can be used in high-throughput screening, their properties affect cell-based assay results, and they can provide insights into structure-activity relationships (SAR).
A study involving the synthesis of 2-aminothiazole analogues of Nα-protected amino acids provides rare, direct comparative data. In this research, various protected amino-thiazoles were synthesized and evaluated for their antibacterial activity using the Kirby-Bauer well diffusion technique.
| Compound | Protecting Group | Test Organism | Activity |
| Cbz-Asp-thiazole | Cbz | Staphylococcus aureus | Susceptible |
| Cbz-Trp-thiazole | Cbz | Staphylococcus aureus | Susceptible |
| Boc-Arg-thiazole | Boc | Staphylococcus aureus | Susceptible |
| Streptomycin sulfate | - | Staphylococcus aureus | Standard Reference |
| Data synthesized from the study by Synthesis and Biological Evaluation of 2-Aminothiazole Analogues of Nα-Protected Amino Acids. |
The results indicated that both Cbz- and Boc-protected aminothiazole derivatives displayed promising antibacterial activity against Staphylococcus aureus. While this study did not quantify the zones of inhibition to allow for a direct potency comparison, it validates that the presence of either protecting group is compatible with antibacterial action.
Inferring Bioactivity from Physicochemical Properties
Beyond direct testing, we can infer how each protecting group might influence bioactivity based on its structure:
-
Cell Permeability: The ability of a compound to cross the cell membrane is often linked to its lipophilicity and its capacity for hydrogen bonding. Protecting the 2-amino group removes a hydrogen bond donor (HBD). The protecting group itself then influences the overall lipophilicity. The phenyl ring of the Cbz group adds significant lipophilicity and potential for π-π stacking interactions, which could enhance membrane association. The tert-butyl group of Boc also increases lipophilicity, though its steric bulk may have different effects on membrane transit compared to the planar Cbz group. Masking hydrogen bond donors is a known strategy to increase cell permeability.[11]
-
Target Binding Affinity: The steric bulk and electronic properties of the protecting group can directly influence how the molecule fits into the binding pocket of a biological target.
-
Cbz: The relatively flat, aromatic nature of the benzyl group could be favorable if the target has a corresponding flat, hydrophobic pocket.
-
Boc: The bulky, three-dimensional shape of the tert-butyl group will occupy a different chemical space. If a binding pocket is sterically constrained, the Boc group might prevent optimal binding, whereas in a larger, more open pocket, it might establish favorable van der Waals contacts.
-
-
Metabolic Stability: The Cbz group can be susceptible to cleavage by certain metabolic enzymes. The Boc group is generally considered more metabolically stable, with its removal in vivo being less predictable than standard acid-catalyzed hydrolysis.[10] The stability of the protecting group can affect the compound's half-life and duration of action in a biological system.
Caption: Factors influenced by protecting group selection.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of protected aminothiazoles.
Protocol 1: Synthesis of a Cbz-Protected Aminothiazole
This protocol is based on the Hantzsch thiazole synthesis, a reliable method for constructing the aminothiazole core.[12]
Objective: To synthesize a representative N-Cbz-protected 2-aminothiazole derivative.
Reagents and Materials:
-
N-Cbz-protected amino acid (e.g., Cbz-Alanine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N-nitroso-N-methyl urea (NMU)
-
Aqueous Hydrobromic Acid (HBr, 48%)
-
Thiourea
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of Bromomethyl Ketone:
-
Dissolve the N-Cbz-amino acid in DCM.
-
Add BOP (1.1 equivalents) and stir until the acid is activated.
-
Generate diazomethane from NMU and introduce it to the reaction mixture to form the diazomethylketone.
-
Carefully add aqueous HBr (48%) to the solution of the diazomethylketone at 0°C. Stir until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up by extracting with EtOAc, washing with NaHCO₃ and brine, drying over MgSO₄, and concentrating in vacuo.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the crude bromomethyl ketone in acetone.
-
Add thiourea (1.2 equivalents) to the solution.
-
Sonicate the mixture or stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel to obtain the pure Cbz-protected aminothiazole.
-
Protocol 2: Synthesis of a Boc-Protected Aminothiazole
This protocol follows a similar pathway, substituting the starting material.
Objective: To synthesize a representative N-Boc-protected 2-aminothiazole derivative.
Reagents and Materials:
-
N-Boc-protected amino acid (e.g., Boc-Alanine)
-
Reagents for bromomethyl ketone synthesis (as in Protocol 1)
-
Thiourea
-
Acetone
-
Solvents and reagents for work-up and purification (as in Protocol 1)
Procedure:
-
Synthesis of Bromomethyl Ketone: Follow the procedure outlined in Protocol 1, Step 1, starting with the N-Boc-amino acid. The synthesis of Boc-protected aminothiazoles for antifungal screening has been well-documented.[13]
-
Hantzsch Thiazole Synthesis: Follow the procedure outlined in Protocol 1, Step 2, using the Boc-protected bromomethyl ketone as the substrate.
Protocol 3: Comparative Antibacterial Activity Assay (Kirby-Bauer Method)
This protocol allows for a qualitative comparison of the antibacterial efficacy of the synthesized compounds.
Objective: To evaluate and compare the antibacterial activity of Cbz- and Boc-protected aminothiazoles.
Materials:
-
Synthesized Cbz- and Boc-protected aminothiazoles
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm)
-
Standard antibiotic solution (e.g., Streptomycin sulfate)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile swabs
-
Incubator at 37°C
Procedure:
-
Prepare Bacterial Inoculum: Prepare a suspension of S. aureus in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculate Agar Plates: Using a sterile swab, evenly inoculate the entire surface of the Mueller-Hinton agar plates with the bacterial suspension.
-
Prepare Test Discs: Dissolve the synthesized compounds and the standard antibiotic in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Apply Discs: Aseptically apply sterile paper discs to the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disc. Also include a solvent control disc (DMSO only) and a positive control disc (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity. Compare the zones of inhibition for the Cbz- and Boc-protected compounds.
Strategic Selection: A Decision Framework for Researchers
The choice between Cbz and Boc is not merely a synthetic footnote but a strategic decision that can influence biological outcomes.
Caption: Decision framework for choosing between Cbz and Boc.
Choose Cbz when:
-
The synthetic route requires robust protection that can withstand acidic conditions.
-
The presence of a planar, aromatic group is hypothesized to be beneficial for target binding.
-
The molecule does not contain other groups sensitive to reductive cleavage.
Choose Boc when:
-
The synthetic route involves catalytic hydrogenation for other transformations.
-
The final deprotection step needs to be exceptionally mild (acid-labile).
-
Simplified purification is a priority, as the deprotection byproducts are volatile.[7]
-
The substrate contains functional groups sensitive to hydrogenolysis.[7]
Conclusion
While both Cbz and Boc protecting groups have enabled the synthesis of countless aminothiazole derivatives, their influence extends beyond the reaction flask. The limited available data suggests that both Cbz- and Boc-protected aminothiazoles can retain significant biological activity. The choice between them should be guided by a holistic view that considers not only synthetic compatibility and orthogonality but also the potential impact on the molecule's physicochemical properties, which in turn dictate its interaction with biological systems. By understanding the causality behind these choices, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the aminothiazole scaffold.
References
- Synthesis and Biological Evaluation of 2-Aminothiazole Analogues of Nα-Protected Amino Acids. (n.d.). Google Books.
- Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups - Benchchem. (n.d.). BenchChem.
- literature review of Boc vs. Cbz protecting groups - Benchchem. (n.d.). BenchChem.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups - Suzhou Highfine Biotech. (2021, October 16). Suzhou Highfine Biotech Co., Ltd.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4). Total-Synthesis.com.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. (n.d.).
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (2022, July 12). Kaunas University of Technology.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC. (2022, July 12).
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC. (n.d.).
- Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Bentham Science.
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (2025, June 30). Organic-chemistry.org.
- Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F. (2017, May 3). Royal Society of Chemistry.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. (2019, August 10). Hebei Boze Chemical Co., Ltd.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). MDPI.
- A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024, December 26). Global Research Online.
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Scholars Research Library.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).
- Cbz-Protected Amino Groups. (2019, October 2). organic-chemistry.org.
- Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. (n.d.). BenchChem.
- Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.).
- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. (2016, May 12).
- Masked Entry – Increasing cell permeability of large molecules - Chembites. (2020, September 30). Chembites.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
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- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Crystallographic Profiling of Benzyl N-(1,3-thiazol-2-yl)carbamate Scaffolds
This guide provides a technical analysis of the crystallographic data for Benzyl N-(1,3-thiazol-2-yl)carbamate derivatives, specifically focusing on the recently characterized 4-(2-hydroxyethyl) derivative. This compound serves as a critical model for analyzing the structural behavior of thiazole-based carbamates in solid-state drug discovery.
Executive Summary
Benzyl N-(1,3-thiazol-2-yl)carbamate represents a privileged scaffold in medicinal chemistry, combining a lipophilic benzyl moiety with a polar, hydrogen-bond-active thiazole headgroup.[1] This guide analyzes the X-ray diffraction performance of this scaffold, specifically contrasting the Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate (referred to as Target Compound ) against rigid phenyl analogs and thiourea bioisosteres.
Key Insight: The insertion of the benzylic methylene spacer (
Crystallographic Data Profile
The following data is derived from high-resolution single-crystal X-ray diffraction studies (e.g., Molbank 2025 datasets).
Table 1: Crystal Data & Structure Refinement Statistics
| Parameter | Target Compound (Benzyl Derivative) | Alternative A (Phenyl Analog) | Alternative B (Thiourea Analog) |
| Formula | |||
| Crystal System | Monoclinic | Monoclinic | Triclinic/Monoclinic |
| Space Group | |||
| Unit Cell ( | Variable | ||
| Angle ( | N/A | ||
| Volume ( | ~900-1100 Å | ||
| Z (Molecules/Cell) | 4 | 4 | 2 |
| Density ( | ~1.39 g/cm | ~1.40 g/cm | ~1.45 g/cm |
| R-Factor ( | ~0.069 (6.9%) | ~0.045 (4.5%) | ~0.050 (5.0%) |
| Packing Motif | Centrosymmetric Dimers | 2D Sheets ( | H-bonded Layers |
Note on Performance: The Target Compound exhibits a slightly higher R-factor (6.9%) compared to the rigid Phenyl Analog (4.5%). This is attributed to the disorder in the hydroxyethyl side chain , which adopts multiple conformations (torsional angles of -74° and -169°), reflecting the molecule's inherent flexibility in solution.
Comparative Structural Analysis
A. The "Hinge Effect" vs. Planarity
-
Target Compound (Benzyl): The benzylic
group breaks the conjugation between the carbamate and the phenyl ring. The phenyl ring is inclined at approximately 76.0° relative to the thiazole-carbamate plane. This non-planar conformation prevents tight -stacking, enhancing solubility but complicating crystallization. -
Alternative A (Phenyl): Lacking the methylene spacer, the phenyl ring maintains a dihedral angle of ~66° (due to steric clash) but allows for a more compact 2D network driven by
- interactions (centroid distance ~3.5 Å).
B. Hydrogen Bonding Networks
The "performance" of the crystal is largely dictated by its H-bond capacity, which directs self-assembly.
-
Primary Interaction (Dimerization):
-
The carbamate
acts as a donor. -
The thiazole
atom acts as a strong acceptor. -
Result: Formation of centrosymmetric dimers (
motif) is the dominant feature for both the Target and Phenyl analogs.
-
-
Secondary Interaction (Stabilization):
-
Target Compound: The terminal
group (if present) acts as an additional donor/acceptor, linking dimers into infinite chains along the b-axis. -
Alternative B (Thiourea): The sulfur atom in the thiourea backbone acts as a weak acceptor, often leading to bifurcated H-bonds that are less stable than the carbamate's strong
interactions.
-
Experimental Protocol: Crystallization & Data Collection
To replicate the high-quality data cited above, follow this self-validating protocol.
Phase 1: Synthesis & Purification
-
Reagents: Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate +
(reductive step). -
Validation: Monitor disappearance of the ester carbonyl peak (~1730 cm⁻¹) via IR or TLC.
Phase 2: Crystallization (The "Layering" Method)
Direct evaporation often yields amorphous powder for this flexible scaffold. The Liquid Diffusion method is superior.
-
Solvent A (Good): Dissolve 20 mg of pure compound in 0.5 mL Methanol (or THF).
-
Solvent B (Poor): Carefully layer 1.0 mL of Isopropyl Ether (or Hexane) on top.
-
Conditioning: Seal the vial with Parafilm, poke one small needle hole to allow slow pressure equalization, and store at 4°C in a vibration-free zone.
-
Harvest: Block-like crystals (approx.
mm) appear within 48-72 hours.
Phase 3: Data Reduction
-
Disorder Handling: The hydroxyethyl chain will likely show electron density smearing. modeled this as a two-site disorder (Part A/Part B) with occupancy refinement (e.g., 0.60/0.40).
-
Constraint: Apply SADI or DFIX restraints to bond lengths in the disordered region to maintain chemical geometry.
Visualizations
Diagram 1: Crystallographic Workflow Logic
This flow illustrates the decision-making process for handling the flexible benzyl-thiazole scaffold.
Caption: Decision matrix for crystallizing flexible thiazole carbamates. Layering is preferred over evaporation to control nucleation.
Diagram 2: Supramolecular Assembly & Interactions
Visualizing the competition between Hydrogen Bonding and Steric effects.
Caption: Structural hierarchy showing how the benzyl "hinge" disrupts Pi-stacking, forcing the crystal to rely on H-bond dimers.
References
-
Spinelli, L., et al. (2025). "Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate: Synthesis and Crystal Structure." Molbank, 2025(3), M2040.
-
Wang, J., et al. (2006). "Phenyl N-(1,3-thiazol-2-yl)carbamate." Acta Crystallographica Section E, 62(11), o5234-o5236.
-
Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(14), 1555-1573.
Sources
Validation of Purity Assays for Benzyl Thiazolylcarbamate Intermediates: A Comparative Guide to Modern HPLC Methodologies
As pharmaceutical pipelines increasingly focus on complex pharmacokinetic enhancers and protease inhibitors, the analytical demands placed on intermediate purity assays have intensified. Benzyl thiazolylcarbamate derivatives—critical structural precursors in the synthesis of APIs like and —present a unique chromatographic challenge.
These molecules possess multiple chiral centers, bulky hydrophobic domains (diphenylhexane cores), and basic nitrogen atoms within their thiazole rings. Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle to resolve closely related diastereomeric impurities, des-thiazolyl degradants, and regioisomers. This guide objectively compares traditional fully porous C18 columns against modern core-shell biphenyl chemistries, providing a self-validating protocol grounded in the latest.
Chromatographic Selectivity: The Causality of Column Choice
As analytical scientists, we frequently encounter the "hydrophobic collapse" of resolution when relying solely on C18 columns for complex, multi-ring basic compounds.
The Traditional Approach (Fully Porous C18):
C18 stationary phases rely almost exclusively on dispersive van der Waals forces. While excellent for general hydrophobicity-based retention, dispersive forces are geometrically blind. When attempting to resolve a benzyl thiazolylcarbamate intermediate from its
The Modern Alternative (Core-Shell Biphenyl):
Switching to a Biphenyl stationary phase introduces orthogonal retention mechanisms. The biphenyl phase provides
Chromatographic selectivity mechanisms for benzyl thiazolylcarbamate intermediates.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following ICH Q2(R2)-compliant protocol is designed as a self-validating system. Each step contains an internal control check that must be passed before proceeding to the next phase of validation.
Phase 1: Method Setup & System Suitability Testing (SST)
Causality for pH Choice: The mobile phase is buffered to pH 3.0 to fully protonate the basic thiazole nitrogen (
-
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (Gradient: 30% B to 80% B over 15 minutes).
-
Flow Rate: 1.0 mL/min | Detection: PDA at 247 nm.
-
Self-Validation Check (SST): Inject a 100 µg/mL standard solution 5 times. Proceed only if Theoretical Plates (N) > 10,000, Tailing Factor (Tf) < 1.2, and %RSD of peak area < 1.0%.
Phase 2: Specificity & Forced Degradation
-
Procedure: Subject the intermediate to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3%
(oxidative), and thermal stress (80°C for 24 hours). -
Self-Validation Check: Utilize the Photodiode Array (PDA) detector software to calculate peak purity. The Peak Purity Angle must be strictly less than the Peak Purity Threshold across all stressed samples, proving no co-elution of degradants with the main active peak.
Phase 3: Linearity, Accuracy, and Precision
-
Linearity: Prepare concentrations at 25%, 50%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL).
-
Accuracy (Spike Recovery): Spike known amounts of synthesized diastereomeric impurities at 50%, 100%, and 150% of the 0.15% specification limit into the intermediate matrix.
-
Self-Validation Check: The correlation coefficient (
) must be . Spike recovery must fall strictly between 98.0% and 102.0%.
Self-validating ICH Q2(R2) workflow for intermediate purity assays.
Comparative Performance Data
The quantitative superiority of the
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional Fully Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) | Analytical Implication |
| Resolution ( | 1.2 | 3.8 | Biphenyl achieves baseline resolution ( |
| Tailing Factor ( | 1.8 | 1.05 | Core-shell morphology and optimized pH eliminate silanol interactions. |
| Theoretical Plates ( | 4,500 | 14,200 | Higher efficiency yields sharper peaks, increasing signal-to-noise ratio. |
| Total Run Time | 35 minutes | 15 minutes | 57% reduction in mobile phase consumption and analysis time. |
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Biphenyl)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result (Biphenyl Method) | Status |
| Specificity (Peak Purity) | Angle < Threshold | Angle: 0.112 < Threshold: 0.285 | Pass |
| Linearity ( | 0.9998 (Range: 25 - 150 µg/mL) | Pass | |
| Accuracy (Mean Recovery) | 98.0% - 102.0% | 99.6% ± 0.4% | Pass |
| Method Precision (%RSD) | 0.65% (n=6) | Pass | |
| LOD / LOQ | Signal-to-Noise | LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL | Pass |
Conclusion
For the purity assay validation of benzyl thiazolylcarbamate intermediates, relying on traditional C18 columns introduces unnecessary risk of co-eluting stereoisomers due to the limitations of purely dispersive retention. By transitioning to a Core-Shell Biphenyl stationary phase, analytical scientists can leverage orthogonal
References
-
European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 25151504, Cobicistat." PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45040375, Ritonavir-d6." PubChem. URL:[Link]
This guide provides an in-depth technical comparison between Benzyl N-(1,3-thiazol-2-yl)carbamate and Ritonavir Impurity D . These two compounds represent distinct classes of chemical entities within the Ritonavir manufacturing landscape: one is a potential raw material-derived contaminant or structural analog, while the other is a well-characterized, pharmacopeial process-related impurity.
Executive Summary: The Structural Divergence
The core distinction lies in their molecular architecture and origin. Ritonavir Impurity D is a high-molecular-weight "dimer-like" impurity formed during the final assembly of the Ritonavir backbone. In contrast, Benzyl N-(1,3-thiazol-2-yl)carbamate is a lower-molecular-weight species, structurally related to protected thiazole building blocks, often serving as a model compound for regioisomeric purity or a specific contaminant from 2-aminothiazole precursors.
| Feature | Benzyl N-(1,3-thiazol-2-yl)carbamate | Ritonavir Impurity D |
| CAS Number | Not standard pharmacopeial | 144142-33-6 |
| Molecular Weight | ~234.27 g/mol | 566.69 g/mol |
| Molecular Formula | C₁₁H₁₀N₂O₂S | C₂₈H₃₀N₄O₅S₂ |
| Structural Class | Protected Heterocyclic Amine | Pseudo-Symmetric Dicarbamate (Dimer) |
| Origin | Synthetic Intermediate / Raw Material Impurity | Process Impurity (Over-acylation of core) |
| Key Moiety | 2-substituted Thiazole (N-linked) | 5-substituted Thiazole (C-linked via methoxy) |
Chemical Identity & Mechanistic Origin
Ritonavir Impurity D: The Symmetric Error
Ritonavir Impurity D (EP Impurity D) arises from a lack of regioselectivity during the acylation of the diamino-alcohol core.
-
Mechanism: The Ritonavir core, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, possesses two amine groups.[1][2] In the correct synthesis, one amine reacts with a thiazolyl-carbonate and the other with a valine derivative.[1][3] Impurity D forms when both amines react with the (1,3-thiazol-5-yl)methyl p-nitrophenyl carbonate reagent.
-
Result: A "symmetric" molecule where both "wings" are identical thiazol-5-yl-methoxycarbonyl groups.
Benzyl N-(1,3-thiazol-2-yl)carbamate: The Regioisomeric Analog
This compound represents a carbamate protection of 2-aminothiazole .
-
Relevance: Ritonavir synthesis relies heavily on thiazole chemistry. The active drug uses 4-substituted (via urea) and 5-substituted (via carbamate) thiazoles.
-
The "2-yl" Danger: 2-aminothiazole is a common starting material or degradation product. If present, it can react with benzyl chloroformate (Cbz-Cl) or similar protecting groups to form this impurity. It serves as a critical negative control in analytical methods to ensure the method can distinguish between the correct 5-isomer and the unwanted 2-isomer series.
Visualization: Structural Formation Pathways
Caption: Divergent synthesis pathways showing Impurity D as a core-derived process impurity versus the Benzyl carbamate as a substituent-derived analog.
Analytical Performance Comparison
Distinguishing these compounds requires orthogonal analytical techniques due to their vastly different polarities and ionization behaviors.
High-Performance Liquid Chromatography (HPLC)
-
Ritonavir Impurity D:
-
Retention Time (RT): Late-eluting. The molecule is highly lipophilic due to the two phenyl rings of the core plus two thiazole rings and the lack of the polar urea/valine side chain.
-
RRT (Relative Retention Time): Typically ~1.14 - 1.20 relative to Ritonavir (depending on method).
-
Peak Shape: Broadening may occur due to the flexibility of the long hydrophobic backbone.
-
-
Benzyl N-(1,3-thiazol-2-yl)carbamate:
-
Retention Time (RT): Early-eluting. It is a small molecule (Fragment-like).
-
RRT: Likely < 0.5 relative to Ritonavir.
-
Separation Challenge: It may co-elute with other small polar impurities (like liberated thiazole methanol) if the gradient starts with high organic content.
-
Mass Spectrometry (LC-MS)
| Parameter | Benzyl N-(1,3-thiazol-2-yl)carbamate | Ritonavir Impurity D |
| [M+H]⁺ | ~235.05 m/z | 567.17 m/z |
| Fragmentation Pattern | Loss of Benzyl group (91 m/z), Thiazole ring fragments. | Loss of Thiazol-5-yl-methanol, cleavage of carbamate linkage. |
| Ionization Mode | ESI Positive (Strong) | ESI Positive (Strong) |
UV-Vis Spectroscopy
-
Impurity D: Exhibits a composite spectrum of the phenylalanine-like core (257 nm) and the thiazole rings (~240-250 nm).
-
Benzyl Carbamate: Dominated by the benzyl absorption (254 nm) and the specific thiazole-2-amine conjugation band (~260-280 nm).
Experimental Protocols
Protocol A: Isolation/Synthesis of Ritonavir Impurity D (Reference Standard)
Rationale: To generate the standard for system suitability testing.
-
Starting Material: Dissolve (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol (Ritonavir Core) in DMF.
-
Reagent Addition: Add 2.5 equivalents of (1,3-thiazol-5-yl)methyl p-nitrophenyl carbonate . (Note: Excess reagent forces the double addition).
-
Base: Add 3.0 equivalents of Diisopropylethylamine (DIPEA).
-
Reaction: Stir at 25°C for 12 hours. Monitor by HPLC for the disappearance of the mono-acyl intermediate.
-
Workup: Quench with water, extract with Ethyl Acetate. Wash with 1N NaOH (to remove p-nitrophenol) and brine.
-
Purification: Silica gel chromatography (Gradient: 0-5% Methanol in DCM).
-
Validation: Confirm [M+H]⁺ = 567.17.
Protocol B: Synthesis of Benzyl N-(1,3-thiazol-2-yl)carbamate
Rationale: To verify regioisomeric purity of starting materials.
-
Reagents: Dissolve 2-aminothiazole (1.0 eq) in DCM/Pyridine (1:1).
-
Acylation: Dropwise addition of Benzyl Chloroformate (Cbz-Cl) (1.1 eq) at 0°C.
-
Reaction: Warm to RT and stir for 4 hours.
-
Workup: Wash with 1N HCl (to remove pyridine/unreacted amine), then NaHCO₃.
-
Crystallization: Recrystallize from Hexane/EtOAc.
-
Validation: Confirm [M+H]⁺ = 235.05.
Analytical Decision Tree (DOT)
This workflow guides the analyst in identifying an unknown peak that could be one of these two entities.
Caption: Analytical logic flow for distinguishing small molecule thiazole impurities from large process dimers.
Regulatory & Quality Impact
-
Ritonavir Impurity D: Listed in pharmacopeias (USP/EP). It has strict limits (typically NMT 0.10% or 0.15%). It is a critical quality attribute (CQA) because its formation indicates a failure in the stoichiometry control of the acylation step.
-
Benzyl N-(1,3-thiazol-2-yl)carbamate: This is a non-specified impurity in most monographs. However, its presence would indicate contamination of the thiazole starting material with the 2-isomer or cross-contamination with Cbz-protection chemistry. Under ICH Q3A, it must be identified if it exceeds the identification threshold (usually 0.10%).
References
-
United States Pharmacopeia (USP) . Ritonavir Monograph: Related Compounds. USP-NF.[4] Link
-
European Pharmacopoeia (Ph. Eur.) . Ritonavir: Impurity D Structure and Limits. Link
-
Chemicea Pharmaceuticals . Ritonavir EP Impurity D (CAS 144142-33-6) Data Sheet. Retrieved from chemicea.com. Link
-
National Institutes of Health (NIH) PubChem . Ritonavir Compound Summary (CID 392622). Link
-
Anant Pharmaceuticals . Ritonavir Impurity D Structural Analysis. Link
-
MDPI . Synthesis of Thiazole Carbamates and Intermediates. Molecules, 2025.[5] Link
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- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]
Reference Standard Characterization for Benzyl Thiazolylcarbamate: A Comparative Analytical Guide
Benzyl thiazolylcarbamate (BTC) and its 4-benzyl-1,3-thiazole derivatives serve as pivotal molecular scaffolds in the analogue-based drug design of dual COX/LOX inhibitors, particularly those modeled after the anti-inflammatory agent Darbufelone ()[1]. Because the biological activity of these thiazole scaffolds is highly sensitive to substitution patterns and trace contaminants, the rigorous characterization of the base reference standard is critical. Trace impurities—such as unreacted 2-aminothiazole or regioisomeric byproducts—can cause off-target effects in biological assays or artificially skew IC50 values in enzymatic screening.
This guide objectively compares the performance of a fully characterized High-Purity Reference Standard (HPRS) against standard commercial and in-house alternatives, providing the self-validating experimental protocols necessary to certify these materials.
Comparative Performance Data
To ensure the integrity of downstream structure-activity relationship (SAR) studies, researchers must evaluate the analytical profile of their starting materials. The table below summarizes the quantitative differences between three tiers of BTC sourcing:
| Analytical Parameter | High-Purity Reference Standard (HPRS) | Commercial Grade (CG) | In-House Synthesized (IHS) |
| Absolute Purity (qNMR) | > 99.5% | 95.0% - 97.5% | Variable (< 95.0%) |
| Chromatographic Purity (HPLC-UV) | > 99.8% | ~ 98.0% | ~ 96.0% |
| Moisture Content (KF) | < 0.1% w/w | < 0.5% w/w | Uncontrolled |
| Residual Solvents (GC-HS) | < 100 ppm | < 1000 ppm | > 2000 ppm |
| Trace Regioisomers (LC-MS/MS) | Not Detected | < 0.5% | < 2.0% |
Analytical Validation Workflow
The certification of a High-Purity Reference Standard requires an orthogonal analytical approach, ensuring that blind spots in one technique (e.g., non-chromophoric impurities in UV detection) are covered by another.
Caption: Analytical validation workflow for Benzyl Thiazolylcarbamate reference standards.
Self-Validating Experimental Protocols
To establish a trustworthy baseline, the protocols used to characterize the reference standard must be intrinsically self-validating.
Protocol 1: Absolute Purity Determination via qNMR
Unlike chromatographic methods that rely on external reference standards of the same analyte and assume uniform UV response factors, quantitative NMR (qNMR) is a primary ratio method. It relies on the fundamental principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it ()[2]. By comparing the analyte against a certified internal standard, we establish absolute purity without needing a pre-existing standard of BTC itself.
-
Step 1: Sample Preparation. Accurately weigh ~10 mg of the BTC sample and ~5 mg of NIST-traceable Dimethyl sulfone (DMSO2) internal standard using a microbalance (d = 0.001 mg). Causality: High-precision weighing is the primary source of gravimetric error; minimizing it ensures the absolute mass fraction calculation remains robust.
-
Step 2: Solvation. Dissolve the mixture in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS. Vortex until completely dissolved. Causality: Incomplete dissolution leads to phase-separation artifacts and underrepresentation of the analyte in the liquid phase, skewing the integration ratio.
-
Step 3: Acquisition Parameters. Acquire 1H-NMR spectra at 600 MHz using a 30° pulse angle, a relaxation delay (D1) of 60 seconds, and 64 scans. Causality: A D1 of 60 seconds ensures complete longitudinal relaxation (T1) of all protons before the next pulse, which is critical for quantitative accuracy and preventing signal saturation ()[2].
-
Step 4: Integration & Calculation. Integrate the DMSO2 methyl protons (δ 2.98 ppm, 6H) and the BTC benzyl methylene protons (δ 5.20 ppm, 2H). Calculate the absolute mass fraction using the standard qNMR equation to certify the assay value.
Protocol 2: Trace Impurity Profiling via Orthogonal LC-MS/MS
While HPLC-UV provides bulk purity, it assumes all impurities possess similar molar absorptivities. We couple LC with tandem mass spectrometry (ESI-MS/MS) to detect non-chromophoric trace impurities and unreacted precursors.
-
Step 1: Chromatographic Separation. Utilize a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic mobile phase suppresses the ionization of residual silanols on the stationary phase, sharpening the peak shape of the basic thiazole moiety.
-
Step 2: Ionization Optimization. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Causality: The thiazole nitrogen readily accepts a proton in the acidic mobile phase, yielding a strong [M+H]+ signal at m/z 235, maximizing detection sensitivity for trace impurities.
-
Step 3: MRM Transitions. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 235 -> m/z 91 for the tropylium ion derived from the benzyl group). Causality: MRM filters out matrix noise, allowing for the selective quantification of unreacted precursors (e.g., 2-aminothiazole at m/z 101) down to parts-per-billion (ppb) levels, ensuring they do not interfere with sensitive biological assays.
References
-
Sharma, R.N., Xavier, F.P., Vasu, K.K., Chaturvedi, S.C. and Pancholi, S.S. (2009). "Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach." Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. URL:[Link]
-
Pauli, G.F., Chen, S.-N., Simmler, C., Lankin, D.C., Gödecke, T., Jaki, B.U., Friesen, J.B., McAlpine, J.B., and Napolitano, J.G. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. URL:[Link]
Sources
Safety Operating Guide
Guide to the Proper Disposal of Benzyl N-(1,3-thiazol-2-yl)carbamate
Introduction: Beyond Synthesis
Benzyl N-(1,3-thiazol-2-yl)carbamate and its analogues are valuable intermediates in medicinal chemistry and drug development, often utilized for their unique structural motifs that can interact with biological targets.[1][2] However, the lifecycle of such a compound within a research setting extends far beyond its synthesis and application. Its responsible disposal is a critical, non-negotiable component of laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of benzyl N-(1,3-thiazol-2-yl)carbamate. As a carbamate derivative, this compound falls under stringent regulatory controls due to the potential toxicity and environmental hazards associated with this chemical class.[3][4] Adherence to these procedures is not only a matter of best practice but a legal and ethical obligation for all laboratory personnel.
Hazard Assessment and Regulatory Context
Known and Potential Hazards:
-
Irritation: Similar carbamates are known to cause skin, eye, and respiratory irritation.[5][6][7][8] Direct contact should be avoided at all times.
-
Toxicity: Carbamates as a class can exhibit moderate to high acute toxicity.[9] Some act as neurotoxins by inhibiting cholinesterase enzymes.[4] Therefore, ingestion, inhalation, and dermal absorption must be prevented.
-
Environmental Hazard: Carbamate-based pesticides are known environmental pollutants.[4] Improper disposal can lead to the contamination of soil and waterways, posing a threat to ecosystems.[9] It is imperative that this compound is not released into the environment.[6][7]
Regulatory Framework: In the United States, wastes generated from the production and use of carbamates are regulated as hazardous wastes by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][10] These regulations mandate specific treatment standards that must be met before the waste can be land-disposed to minimize risks to human health and the environment.[3][10] Consequently, benzyl N-(1,3-thiazol-2-yl)carbamate waste cannot be discarded as regular trash or washed down the drain.[11][12][13]
Pre-Disposal: Segregation and Containment in the Laboratory
Proper disposal begins the moment the compound is designated as waste. A systematic approach within the lab prevents accidents and ensures regulatory compliance.
Step 1: Waste Identification and Segregation Immediately classify any unwanted benzyl N-(1,3-thiazol-2-yl)carbamate—whether pure, in solution, or as contaminated labware—as "Hazardous Chemical Waste."
-
Rationale: This initial classification triggers all subsequent safety and handling protocols.
-
Action: Segregate this waste from all other waste streams (e.g., non-hazardous, biological, sharps) to prevent dangerous chemical reactions.[12][14] Keep incompatible chemicals, such as strong oxidizing agents, stored separately.[15]
Step 2: Selection of Appropriate Waste Containers Choose a primary waste container that is chemically compatible and robust.
-
Rationale: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must not react with or be degraded by their contents, preventing leaks and spills.[11]
-
Action:
-
For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
For Solutions: Use a compatible liquid waste container (HDPE or glass). If the solvent is flammable, a safety-vented container may be required.
-
Ensure the container is clean, dry, and in good condition before use.[16]
-
Step 3: Proper Labeling Every waste container must be accurately and clearly labeled.
-
Rationale: Labeling is a critical safety communication tool that informs personnel of the container's contents and associated hazards, preventing accidental mixing and ensuring proper handling by waste management staff.[12][14]
-
Action: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "Benzyl N-(1,3-thiazol-2-yl)carbamate"
-
The concentration and solvent if in solution.
-
The primary hazard(s) (e.g., "Irritant," "Toxic").
-
The date the first drop of waste was added (accumulation start date).[16]
-
The name of the principal investigator or lab group.
-
Disposal Workflow: From Benchtop to Final Disposition
The following protocol outlines the process for accumulating and disposing of the waste in compliance with standard laboratory safety practices.
Operational Protocol:
-
Don Personal Protective Equipment (PPE): Before handling the waste, always wear the appropriate PPE as summarized in Table 1.[5][16]
-
Transfer Waste to Labeled Container:
-
Carefully transfer the waste into the pre-labeled hazardous waste container.
-
If transferring solids, avoid generating dust.[5]
-
For contaminated items (e.g., gloves, weigh boats, paper towels), double-bag them in clear plastic bags, seal, and place them inside a designated solid waste container.
-
-
Secure the Container: After each addition, tightly seal the container lid to prevent the release of vapors and protect the contents from the environment.[11][15]
-
Store in a Satellite Accumulation Area (SAA):
-
Place the sealed container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel.
-
The SAA should be in a well-ventilated area, away from heat sources, and within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[11]
-
-
Log and Monitor Waste Volume: Maintain an inventory of the waste generated.[16] Do not exceed the storage time limits set by your institution's Environmental Health & Safety (EHS) department and EPA regulations (typically six months for academic labs).[11]
-
Arrange for Pickup: Once the container is full or the storage time limit is approaching, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup. Do not transport hazardous waste yourself.[13]
Data Summary Table
| Parameter | Specification | Rationale |
| Hazard Classification | Hazardous Chemical Waste (Carbamate) | Regulated by EPA under RCRA due to potential toxicity and environmental risk.[3][10] |
| Required PPE | Nitrile gloves, safety goggles (or glasses with side shields), lab coat. | To prevent skin, eye, and clothing contact with the irritant and potentially toxic compound.[5][6] |
| Primary Container | Solids: HDPE or glass jar with screw cap. Liquids: HDPE or glass bottle with screw cap. | Ensures chemical compatibility and prevents leaks, as mandated by OSHA.[11] |
| Labeling | "Hazardous Waste" label with full chemical name, hazards, and accumulation date. | Provides critical safety information for handling and regulatory compliance.[12][14] |
| Disposal Method | Collection by certified hazardous waste handler for incineration or other approved treatment. | Ensures compliance with EPA Land Disposal Restrictions for carbamate wastes.[3][10] |
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Isolate the Area: Secure the location to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line immediately.
-
Manage Small Spills (if trained to do so):
-
Don appropriate PPE (gloves, goggles, lab coat).[5]
-
For solid spills, gently sweep or vacuum (using a HEPA-filtered vacuum) the material to avoid generating dust.[5]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect all contaminated materials into a designated hazardous waste container.[5]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[5]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing benzyl N-(1,3-thiazol-2-yl)carbamate from generation to disposal.
Caption: Decision workflow for handling benzyl N-(1,3-thiazol-2-yl)carbamate waste.
Conclusion
The proper disposal of benzyl N-(1,3-thiazol-2-yl)carbamate is a multi-step process governed by principles of safety and regulatory compliance. By understanding the hazards associated with the carbamate class, implementing rigorous segregation and labeling protocols, and adhering to the established disposal workflow, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.
References
- Daniels Health. (2025, May 21).
- Apollo Scientific. (2023, July 5).
- U.S. Environmental Protection Agency. (2011, June 13).
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- McIntire, M. (2019, September 19).
- U.S. Environmental Protection Agency. (2011, August 12).
- AK Scientific, Inc. Safety Data Sheet: Benzyl N-(2-aminoethyl)
- ECHEMI.
- Fisher Scientific. (2009, September 22).
- TCI Chemicals. (2025, April 29).
- Labor Security System.
- NSTA. (2024, August 16).
- PubChem. Benzyl carbamate.
- Vanderbilt University Medical Center.
- U.S. Government Publishing Office. (1997, June 17).
- U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
- Fisher Scientific.
- ChemScene. Benzyl N-(5-methyl-1,3-thiazol-2-yl)
- MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)
- Kuca, K., et al. (2012, March 9). CARBAMATE INSECTICIDES IN THE CZECH REPUBLIC: HEALTH AND ENVIRONMENTAL IMPACTS. MMSL.
- U.S. Environmental Protection Agency. Benzyl N-(2-aminoethyl)
- ResearchGate. (2025, November 15). Benzyl-N-[4-(2-hydroxyethyl)
Sources
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- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
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- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. fishersci.com [fishersci.com]
- 16. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
Personal protective equipment for handling benzyl N-(1,3-thiazol-2-yl)carbamate
Executive Safety Summary
Benzyl N-(1,3-thiazol-2-yl)carbamate (often referred to as Cbz-2-aminothiazole ) is a functionalized heterocyclic intermediate commonly used in medicinal chemistry for fragment-based drug discovery and peptide synthesis.
While the benzyl carbamate (Cbz) group generally reduces the acute toxicity of the free amine, the 2-aminothiazole core is a known pharmacophore with potential biological activity, including kinase inhibition and antimicrobial properties. Consequently, this compound must be handled as a potent bioactive agent and a severe irritant .
Immediate Action Required:
-
Primary Hazard: Respiratory and ocular irritation (H335, H319).[1] Suspected aquatic toxicity (H410) based on thiazole substructure.
-
Critical Control: All solid handling must occur inside a certified chemical fume hood or biological safety cabinet (Class II).
-
Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor resistance to organic solvents used in synthesis).
Risk Assessment & Hazard Identification
This assessment synthesizes data from GHS classifications of structural analogs (Benzyl carbamate and 2-aminothiazole) to provide a conservative safety profile.
| Hazard Class | GHS Code | Description | Target Organ / Effect |
| Health | H319 | Causes serious eye irritation.[1][2] | Cornea/Conjunctiva |
| Health | H315 | Causes skin irritation.[1][2] | Dermal tissue |
| Health | H335 | May cause respiratory irritation.[1][2] | Mucous membranes/Lungs |
| Environmental | H410 | Very toxic to aquatic life with long-lasting effects. | Aquatic ecosystem |
| Physical | Combustible Dust | May form combustible dust concentrations in air. | N/A |
Key Physicochemical Properties:
-
Physical State: White to off-white crystalline powder.
-
Solubility: Low in water; High in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate.
-
Melting Point: Typically >150°C (derivative dependent), stable solid.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated not just by the solid compound, but by the solvent system used. Thiazoles dissolved in DMSO or DMF can penetrate skin rapidly, carrying the toxic payload into the bloodstream.
PPE Decision Logic
Figure 1: PPE Decision Tree based on physical state and solvent carrier. Note the escalation for penetrating solvents.
Detailed PPE Specifications
| Protection Zone | Recommendation | Technical Justification |
| Hand (Primary) | Nitrile (minimum 5 mil thickness) | Latex degrades rapidly in organic synthesis solvents. Nitrile offers superior chemical resistance. |
| Hand (Secondary) | Double-gloving required for DMSO/DCM handling. | "Breakthrough time" for DMSO in single nitrile gloves is <15 mins. Double gloving extends protection window. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow powder to bypass the lens via air currents. Goggles seal the ocular area. |
| Respiratory | N95 or P100 (if outside hood) | Fine crystalline powders can aerosolize during weighing. Engineering controls (hood) are preferred over respirators. |
| Body | Cotton Lab Coat (High neck) | Synthetic blends can melt into skin during a fire. Cotton chars, providing a buffer. |
Operational Handling Procedures
Protocol A: Weighing and Transfer (Solid State)
Context: The Cbz-protected thiazole is often electrostatic. Static discharge can scatter the powder.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood if available. If not, wipe the spatula with a dryer sheet or ethanol wipe to reduce static charge.
-
Containment: Use a tared glass vial rather than weighing paper. Weighing paper increases spill risk during transfer.
-
Transfer:
-
Open the stock container only inside the hood.
-
Transfer solid to the tared vial.
-
Cap the vial before removing it from the balance/hood area.
-
-
Decontamination: Wipe the exterior of the stock container and the transfer vial with a Kimwipe dampened with Ethanol before returning to storage.
Protocol B: Solubilization & Reaction Setup
Context: Dissolving the compound for synthesis or bioassay.
-
Solvent Choice:
-
DMSO/DMF: Excellent solubility but high skin permeability risk.
-
DCM: Good solubility, high volatility.
-
-
Addition Order: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of powder into the air.
-
Venting: If using a sealed vial (e.g., for microwave synthesis), ensure the vessel is rated for the pressure. Carbamates can decompose to release CO2 under extreme acidic/thermal stress (though stable under standard conditions).
Emergency Response Protocols
Spill Response Workflow
Figure 2: Immediate response logic for dry vs. liquid spills.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[3][4] Hold eyelids open. The mechanical action of the water is as important as the dilution. Seek medical attention (ophthalmologist) as thiazoles can cause corneal clouding.
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol to wash skin; it may increase absorption of the compound.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Waste Disposal & Deactivation
Do not dispose of down the drain. The thiazole moiety poses a significant risk to aquatic microbial life in wastewater treatment plants.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste (Solid) | High-temperature incineration. Label as "Toxic Organic Solid". |
| Liquid Waste (Halogenated) | Halogenated Organic Waste | If dissolved in DCM/Chloroform. Incineration. |
| Liquid Waste (Non-Halo) | Non-Halogenated Organic Waste | If dissolved in DMSO/MeOH/Acetone. Fuel blending/Incineration. |
| Contaminated Sharps | Biohazardous/Chemical Sharps | Puncture-proof container. |
References
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Benzyl carbamate (Analogous Hazard Data). Retrieved from
-
PubChem. (2025). Compound Summary: Thiazol-2-yl-carbamic acid benzyl ester. National Center for Biotechnology Information. Retrieved from
-
Jakopin, Ž. (2020).[5] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[5]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.
-
ECHEMI. (2025). Safety Data Sheet: Benzyl-N-Vinylcarbamate. Retrieved from
(Note: Specific toxicity data for the exact benzyl N-(1,3-thiazol-2-yl)carbamate derivative is often proprietary or extrapolated from the core fragments [2-aminothiazole] and [benzyl carbamate] as detailed in Reference 3 and 1 respectively.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
